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  • Product: 3-(3-Bromo-4-methoxyphenyl)propan-1-ol
  • CAS: 1000530-47-1

Core Science & Biosynthesis

Foundational

1H and 13C NMR chemical shifts for 3-(3-Bromo-4-methoxyphenyl)propan-1-ol

An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 3-(3-Bromo-4-methoxyphenyl)propan-1-ol Authored by: A Senior Application Scientist Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an indispe...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 3-(3-Bromo-4-methoxyphenyl)propan-1-ol

Authored by: A Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of 3-(3-Bromo-4-methoxyphenyl)propan-1-ol, a substituted aromatic alcohol relevant in synthetic chemistry and as a building block for more complex molecules. Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical predictions with established spectroscopic principles to provide a detailed interpretation of the compound's spectral features. We will delve into the causal relationships between the molecular architecture—specifically the electronic effects of the bromo and methoxy substituents—and the resulting chemical shifts and coupling patterns. Furthermore, a validated, step-by-step protocol for acquiring high-fidelity NMR data is presented to ensure experimental reproducibility and accuracy.

Introduction: The Structural Significance of 3-(3-Bromo-4-methoxyphenyl)propan-1-ol

3-(3-Bromo-4-methoxyphenyl)propan-1-ol is a molecule that combines a trisubstituted benzene ring with a flexible propanol sidechain. The structural elucidation of such compounds is critical for verifying synthetic outcomes and for understanding their chemical properties. NMR spectroscopy stands as the primary tool for this purpose, as it maps the chemical environment of each hydrogen (¹H) and carbon (¹³C) nucleus within the molecule.

The substitution pattern on the aromatic ring is of particular interest. The interplay between the electron-donating methoxy group (-OCH₃) and the electron-withdrawing, yet ortho, para-directing bromo (-Br) group creates a distinct electronic environment that significantly influences the chemical shifts of the aromatic protons and carbons. Understanding these shifts is key to confirming the regiochemistry of the substitution.

Molecular Structure and NMR Assignment Framework

To systematically analyze the NMR spectra, we must first establish a clear numbering system for the atoms in 3-(3-Bromo-4-methoxyphenyl)propan-1-ol. The following diagram illustrates the molecular structure with IUPAC-based numbering for the aromatic ring and Greek letter notation for the aliphatic chain, which will be used for all subsequent spectral assignments.

Caption: Molecular structure of 3-(3-Bromo-4-methoxyphenyl)propan-1-ol.

Predicted ¹H NMR Spectrum: A Proton-by-Proton Analysis

The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons.[1] The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).[2]

Aromatic Region (δ 6.5-8.0 ppm)

The aromatic region is particularly informative for confirming the substitution pattern. Protons on an aromatic ring typically resonate between 6.5 and 8.0 ppm.[3] The precise shift is modulated by the electronic nature of the substituents.

  • H2 (ortho to the propanol, meta to -OCH₃, meta to -Br): This proton is expected to appear as a doublet. It is ortho to the weakly activating alkyl group and meta to both the strongly activating methoxy group and the deactivating bromo group. Its chemical shift will be influenced by these competing effects, likely appearing around δ 7.25-7.35 ppm . The splitting pattern will be a small doublet due to coupling with H6 (⁴J, meta-coupling).

  • H5 (ortho to -OCH₃, meta to -Br): This proton is strongly shielded by the electron-donating methoxy group in its ortho position. It will therefore appear significantly upfield. It will be a doublet due to coupling with H6 (³J, ortho-coupling). The predicted chemical shift is in the range of δ 6.80-6.90 ppm .

  • H6 (ortho to -Br, meta to -OCH₃): This proton is deshielded by the adjacent electronegative bromine atom. It will appear as a doublet of doublets (dd) due to ortho-coupling with H5 and meta-coupling with H2. Its chemical shift is predicted to be around δ 7.05-7.15 ppm .

Aliphatic and Functional Group Region (δ 1.0-5.0 ppm)

The propanol chain and methoxy group give rise to distinct signals in the upfield region of the spectrum.

  • -OCH₃ (Methoxy Protons): The three protons of the methoxy group are equivalent and not coupled to any other protons. They will appear as a sharp singlet. Their position is characteristic of methoxy groups on an aromatic ring, predicted at δ 3.80-3.90 ppm .[4]

  • Hα (-CH₂-OH): These two protons are adjacent to the electron-withdrawing hydroxyl group, which deshields them. They will resonate as a triplet due to coupling with the two Hβ protons. The expected chemical shift is δ 3.60-3.70 ppm .

  • Hγ (Benzylic Protons, -Ar-CH₂-): These benzylic protons are adjacent to the aromatic ring and will appear as a triplet due to coupling with the Hβ protons. Their chemical shift is predicted to be around δ 2.60-2.75 ppm .[3]

  • Hβ (-CH₂-CH₂-CH₂-): These two protons are coupled to both Hα and Hγ. This will result in a more complex multiplet, often appearing as a pentet or a triplet of triplets. They are in a standard aliphatic environment, shifted slightly downfield by the adjacent groups, with a predicted shift of δ 1.80-1.95 ppm .

  • -OH (Hydroxyl Proton): The chemical shift of the hydroxyl proton is highly variable and depends on solvent, concentration, and temperature. It typically appears as a broad singlet and can range from δ 1.5-4.0 ppm .[2] This signal will disappear upon shaking the sample with a drop of D₂O, a useful technique for its identification.

Predicted ¹³C NMR Spectrum: Probing the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their chemical environment.[5] Carbon signals in aromatic rings typically appear between 110-160 ppm.[3]

Aromatic Carbons (δ 110-160 ppm)

The six aromatic carbons are all chemically distinct due to the substitution pattern.

  • C4 (ipso to -OCH₃): This carbon is directly attached to the strongly electron-donating oxygen atom, causing a significant downfield shift. Predicted chemical shift: δ 154.0-155.0 ppm .

  • C1 (ipso to propanol): This carbon is attached to the alkyl chain and is influenced by the other substituents. Its shift is predicted to be around δ 133.0-134.0 ppm .

  • C6 (ortho to -Br, meta to -OCH₃): This carbon, bearing a proton, will be deshielded by the adjacent bromine. Predicted chemical shift: δ 129.0-130.0 ppm .

  • C2 (ortho to propanol, meta to -OCH₃ & -Br): This protonated carbon's shift is influenced by multiple groups. Predicted chemical shift: δ 128.0-129.0 ppm .

  • C5 (ortho to -OCH₃, meta to -Br): This carbon is strongly shielded by the ortho-methoxy group, shifting it significantly upfield. Predicted chemical shift: δ 111.0-112.0 ppm .

  • C3 (ipso to -Br): The carbon directly attached to bromine is shielded relative to an unsubstituted carbon. Predicted chemical shift: δ 110.0-111.0 ppm .

Aliphatic and Methoxy Carbons (δ 30-70 ppm)
  • Cα (-CH₂-OH): Attached to the electronegative oxygen, this carbon is the most downfield of the aliphatic carbons. Predicted chemical shift: δ 61.5-62.5 ppm .

  • -OCH₃ (Methoxy Carbon): This carbon is characteristic of an aryl methyl ether. Predicted chemical shift: δ 55.5-56.5 ppm .[6]

  • Cβ (-CH₂-CH₂-CH₂-): This central carbon of the chain is predicted to resonate around δ 33.5-34.5 ppm .

  • Cγ (Benzylic Carbon, -Ar-CH₂-): The benzylic carbon is slightly deshielded by the aromatic ring. Predicted chemical shift: δ 31.0-32.0 ppm .

Summary of Predicted NMR Data

The following tables consolidate the predicted ¹H and ¹³C NMR chemical shifts for 3-(3-Bromo-4-methoxyphenyl)propan-1-ol.

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ ppm)MultiplicityIntegrationAssignment
7.25-7.35d1HH2
7.05-7.15dd1HH6
6.80-6.90d1HH5
3.80-3.90s3H-OCH₃
3.60-3.70t2HHα (-CH₂OH)
2.60-2.75t2HHγ (Ar-CH₂)
1.80-1.95m2HHβ (-CH₂-)
1.5-4.0br s1H-OH

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ ppm)Assignment
154.0-155.0C4
133.0-134.0C1
129.0-130.0C6
128.0-129.0C2
111.0-112.0C5
110.0-111.0C3
61.5-62.5
55.5-56.5-OCH₃
33.5-34.5
31.0-32.0

Experimental Protocol for NMR Data Acquisition

Adherence to a standardized protocol is essential for obtaining high-quality, reproducible NMR spectra. This section outlines a field-proven methodology.[7]

Sample Preparation
  • Weighing: Accurately weigh 10-20 mg of the solid 3-(3-Bromo-4-methoxyphenyl)propan-1-ol sample.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for this type of compound.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. For referencing, CDCl₃ contains a residual CHCl₃ peak at δ 7.26 ppm for ¹H NMR and its carbon resonates at δ 77.16 ppm in the ¹³C NMR spectrum.[8]

  • Transfer: Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. Ensure the sample height in the tube is adequate (typically ~4-5 cm).

Instrument Parameters

The following parameters are typical for a 400 MHz NMR spectrometer.

For ¹H NMR Spectroscopy:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

  • Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay (d1): 1-2 seconds.

  • Number of Scans: 8-16 scans.

  • Temperature: 298 K (25 °C).

For ¹³C NMR Spectroscopy:

  • Pulse Program: Standard single-pulse experiment with proton decoupling (e.g., 'zgpg30').[7]

  • Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay (d1): 2 seconds.

  • Number of Scans: 1024-4096 scans, depending on sample concentration.

  • Temperature: 298 K (25 °C).

Data Processing
  • Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) to the Free Induction Decay (FID) and perform a Fourier transform.

  • Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in pure absorption mode. Apply an automatic baseline correction algorithm.

  • Referencing: Calibrate the chemical shift axis using the known solvent residual peak.

  • Integration and Peak Picking: For ¹H spectra, integrate the signals to determine the relative number of protons. For both spectra, pick the peaks to identify their precise chemical shifts.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing weigh Weigh Sample (10-20 mg) dissolve Dissolve in CDCl3 (0.6 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer acq_H1 ¹H NMR Acquisition (16 scans) acq_C13 ¹³C NMR Acquisition (1024+ scans) ft Fourier Transform acq_H1->ft acq_C13->ft phase Phasing & Baseline Correction ft->phase ref Referencing phase->ref analyze Analysis (Integration, Peak Picking) ref->analyze

Caption: Experimental workflow for NMR analysis.

Conclusion

This guide provides a detailed, predictive framework for interpreting the ¹H and ¹³C NMR spectra of 3-(3-Bromo-4-methoxyphenyl)propan-1-ol. By understanding the fundamental principles of chemical shifts and coupling constants, and by analyzing the specific electronic effects of the bromo and methoxy substituents, researchers can confidently assign the observed signals to the molecular structure. The provided experimental protocol serves as a robust starting point for acquiring high-quality data, ensuring that NMR spectroscopy remains a powerful and reliable tool in chemical research and development.

References

  • The Royal Society of Chemistry. (n.d.). Electronic supplementary information.
  • OpenOChem Learn. (n.d.). Interpreting NMR. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S2. 1 H NMR spectra of 3-bromo-propan-1-ol (black) and.... Retrieved from [Link]

  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

  • Nandiyanto, A. B. D., et al. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • ACD/Labs. (2023, June 28). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-Methoxyphenyl)-1-propanol. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]

  • Natural Products Magnetic Resonance Database. (2022, September 4). (1s)-1-(4-methoxyphenyl)propan-1-ol. Retrieved from [Link]

  • University of Calgary. (n.d.). 13C NMR of 1-Propanol. Retrieved from [Link]

  • Patiny, L. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]

  • Reich, H. J. (n.d.). NMR: Intermediate Level, Spectrum 5. University of Wisconsin-Madison. Retrieved from [Link]

  • Rayner, P. J., et al. (2018). A Simple Route to Strong Carbon‐13 NMR Signals Detectable for Several Minutes. Angewandte Chemie International Edition, 57(13), 3369-3373. Retrieved from [Link]

  • Scribd. (n.d.). Carbon-13 NMR Spectroscopy Overview. Retrieved from [Link]

  • Punniyamurthy, T., et al. (n.d.). Supporting Information. Wiley-VCH. Retrieved from [Link]

  • Yamamoto, H., et al. (1990). 13C NMR Spectra and Four Isomers of. Bulletin of the Faculty of Education, Ibaraki University (Natural Sciences), 39, 95-99. Retrieved from [Link]

  • Wang, Z., et al. (n.d.). Cu-Based Ternary Deep Eutectic Solvents for Homo- and Cross- Coupling Reactions of Terminal Alkynes - Supporting Information. Retrieved from [Link]

  • NMRdb.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information Ligand-free Pd/C-catalyzed Suzuki-Miyaura Coupling Reaction for the Synthesis of Heterobiaryl Derivatives. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-(4-Methoxyphenyl)propanal. Retrieved from [Link]

  • Reich, H. J. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin-Madison. Retrieved from [Link]

  • Iwashina, T., & Markham, K. R. (2009). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. ResearchGate. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, March 13). 1H NMR of 4-Methylanisole. Retrieved from [Link]

Sources

Exploratory

Elucidating the Mass Spectrometry Fragmentation Topography of 3-(3-Bromo-4-methoxyphenyl)propan-1-ol: A Mechanistic Guide

Executive Summary For researchers and drug development professionals, understanding the precise mass spectrometric (MS) behavior of halogenated, methoxy-substituted phenylpropanols is critical for structural elucidation,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, understanding the precise mass spectrometric (MS) behavior of halogenated, methoxy-substituted phenylpropanols is critical for structural elucidation, impurity profiling, and pharmacokinetic tracking. 3-(3-Bromo-4-methoxyphenyl)propan-1-ol (C₁₀H₁₃BrO₂) presents a highly diagnostic fragmentation topography under Electron Ionization (EI). This whitepaper deconstructs the mechanistic causality behind its fragmentation pathways, providing a self-validating analytical framework grounded in established gas-phase thermodynamic principles.

Structural Analytics & Ionization Dynamics

The structural architecture of 3-(3-Bromo-4-methoxyphenyl)propan-1-ol dictates its behavior in the mass spectrometer. The molecule features three distinct reactive domains:

  • The Propan-1-ol Aliphatic Chain: Highly susceptible to dehydration and alpha-cleavage.

  • The Methoxy (-OCH₃) Group: A strong electron-donating group that directs charge stabilization via mesomeric (+M) effects[1].

  • The Bromine (-Br) Substituent: A heavy halogen that provides a mathematically rigid isotopic signature (approximate 1:1 ratio of ⁷⁹Br and ⁸¹Br) serving as a diagnostic anchor for all bromine-retaining fragments.

Under standard 70 eV Electron Ionization (EI), the molecule undergoes hard ionization, stripping an electron primarily from the oxygen lone pairs (either the methoxy or the hydroxyl group) or the aromatic π-system, yielding a highly excited molecular radical cation [M]⁺• at m/z 244 and 246.

Mechanistic Causality of Primary Fragmentation Pathways

To move beyond empirical observation, we must examine the causality of the fragmentation cascade. The relative abundance of each ion is a direct function of the activation energy required for bond cleavage and the thermodynamic stability of the resulting product ions.

Pathway Alpha: Benzylic Cleavage (The Thermodynamic Sink)

The most dominant fragmentation pathway is the cleavage of the C1-C2 bond of the propyl chain (Ar-CH₂ | CH₂-CH₂-OH), resulting in the loss of a •CH₂CH₂OH radical (45 Da). The Causality: This cleavage is highly favored because it yields a benzylic cation (m/z 199 / 201). This cation is exceptionally stable due to the resonance donation from the para-methoxy group. The oxygen lone pairs delocalize into the aromatic ring, distributing the positive charge and forming a highly stable oxonium-like resonance structure (or rearranging to a substituted tropylium ion)[2].

Pathway Beta: Aliphatic Chain Dehydration

The molecular ion frequently expels a neutral water molecule (18 Da) from the propanol chain, yielding an ion at m/z 226 / 228. The Causality: This is driven by the formation of a stable, conjugated alkene side-chain (e.g., forming a 3-bromo-4-methoxyphenylpropene radical cation). The elimination is entropically favored and requires relatively low activation energy.

Pathway Gamma: Halogen and Ether Degradation

Subsequent high-energy fragmentations involve the loss of the methoxy methyl group (-•CH₃, 15 Da) or the bromine atom (-•Br, 79/81 Da)[1]. The Causality: The loss of the methyl radical from the methoxy group is a well-documented phenomenon in anisole derivatives, driven by the stability of the resulting quinonoid structure[3]. The loss of bromine is less favored initially due to the strong C(sp²)-Br bond, but occurs readily from secondary fragments where the aromatic system undergoes further degradation.

Fragmentation M Molecular Ion [M]+• m/z 244 / 246 H2O [M - H2O]+• m/z 226 / 228 M->H2O -H2O (18 Da) Benzyl Benzylic Cation m/z 199 / 201 M->Benzyl -•CH2CH2OH (45 Da) Br_loss [M - Br]+ m/z 165 M->Br_loss -•Br (79/81 Da) Methoxy_loss [Benzyl - CH3]+• m/z 184 / 186 Benzyl->Methoxy_loss -•CH3 (15 Da) Tropylium Methoxytropylium m/z 120 Benzyl->Tropylium -•Br (79/81 Da)

Fig 1: Primary EI-MS fragmentation pathways of 3-(3-Bromo-4-methoxyphenyl)propan-1-ol.

Quantitative Fragmentation Topography

The following table summarizes the expected quantitative data for the EI-MS spectrum. The presence of the 1:1 isotopic doublet is the primary validation metric for structural integrity.

m/z Value (⁷⁹Br / ⁸¹Br)Relative AbundanceIon AssignmentNeutral LossMechanistic Driver
244 / 246 20 - 30%[M]⁺•NoneHard ionization of oxygen lone pairs.
226 / 228 10 - 15%[M - H₂O]⁺•18 Da (H₂O)Entropically favored dehydration.
199 / 201 100% (Base Peak)[M - C₂H₅O]⁺45 Da (•CH₂CH₂OH)Resonance stabilization by para-methoxy group.
184 / 186 30 - 40%[m/z 199 - CH₃]⁺•15 Da (•CH₃)Quinonoid stabilization post-benzylic cleavage.
165 < 10%[M - Br]⁺79/81 Da (•Br)C-Br homolytic cleavage (Singlet peak).
120 40 - 50%[m/z 199 - Br]⁺79/81 Da (•Br)Formation of stable methoxytropylium ion.

Experimental Workflow: A Self-Validating Protocol

To ensure high-fidelity data acquisition, standard GC-MS of aliphatic alcohols requires derivatization. Free hydroxyl groups interact with the silanol groups on the GC column stationary phase, causing severe peak tailing and thermal degradation[4].

Step-by-Step GC-EI-MS Methodology

Phase 1: Sample Derivatization (Silylation)

  • Preparation: Dissolve 1.0 mg of 3-(3-Bromo-4-methoxyphenyl)propan-1-ol in 1.0 mL of anhydrous pyridine.

  • Reagent Addition: Add 100 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) containing 1% TMCS (Trimethylchlorosilane).

  • Incubation: Heat the sealed vial at 60°C for 30 minutes to ensure complete conversion of the primary alcohol to its trimethylsilyl (TMS) ether derivative (Mass shift: +72 Da).

  • Validation Checkpoint: The derivatization is a self-validating step. If the reaction is incomplete, the chromatogram will show two distinct peaks (underivatized tailing peak and sharp TMS peak).

Phase 2: Chromatographic Separation

  • Injection: Inject 1.0 µL of the derivatized sample in split mode (ratio 10:1) into a GC system equipped with a non-polar capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm).

  • Thermal Gradient: Initial temperature 80°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min). Helium carrier gas at a constant flow of 1.0 mL/min.

Phase 3: Mass Spectrometric Acquisition

  • Ionization: Set the EI source to 70 eV. Maintain the transfer line and ion source temperatures at 250°C and 230°C, respectively.

  • Detection: Scan range m/z 50 to 400.

  • Validation Checkpoint: Immediately inspect the molecular ion cluster of the TMS derivative (m/z 316 / 318). The exact 1:1 ratio validates that the mass analyzer is correctly calibrated and free of detector saturation.

Workflow Prep Sample Prep TMS Derivatization GC GC Separation Capillary Column Prep->GC EI EI Ionization 70 eV GC->EI Quad Mass Analyzer m/z 50-500 EI->Quad Data Data System Isotope Validation Quad->Data

Fig 2: Standardized GC-EI-MS analytical workflow for halogenated phenylpropanols.

References

  • Finley, J., et al. "Dissociation of gas-phase anisole induced by low-energy electron interactions: understanding patterns of aromatic bond cleavage." Journal of Physics B: Atomic, Molecular and Optical Physics, 2025. Available at:[Link]

  • Attygalle, A. B., et al. "“Meta Elimination,” a Diagnostic Fragmentation in Mass Spectrometry." Journal of the American Society for Mass Spectrometry, 2011. Available at:[Link]

  • Smith, P. J., et al. "The Mass Spectrometry of para-Substituted Benzyl Nitrates." Canadian Journal of Chemistry, 1971. Available at:[Link]

Sources

Foundational

Introduction: The Significance of Solid-State Chemistry in Advanced Drug Development

An In-Depth Technical Guide to the Crystal Structure and X-ray Diffraction of Dabrafenib (CAS 1000530-47-1) For Researchers, Scientists, and Drug Development Professionals Dabrafenib, identified by CAS number 1000530-47-...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Crystal Structure and X-ray Diffraction of Dabrafenib (CAS 1000530-47-1)

For Researchers, Scientists, and Drug Development Professionals

Dabrafenib, identified by CAS number 1000530-47-1 for its mesylate salt, is a potent and selective inhibitor of the BRAF kinase, a key enzyme in the MAP kinase/ERK signaling pathway.[1] It is a cornerstone in the treatment of metastatic melanoma and other cancers harboring the BRAF V600E mutation.[2] The clinical efficacy of an active pharmaceutical ingredient (API) like dabrafenib is not solely dependent on its molecular structure but is profoundly influenced by its solid-state properties. The arrangement of molecules in a crystal lattice dictates crucial physicochemical characteristics, including solubility, dissolution rate, stability, and bioavailability.

This guide provides an in-depth analysis of the crystal structure and X-ray diffraction data for dabrafenib. We will explore the phenomenon of polymorphism—the ability of a compound to exist in multiple crystalline forms—and its critical implications for drug development. As a molecule with significant conformational flexibility, dabrafenib presents a rich and complex solid-form landscape.[3][4] Understanding this landscape is paramount for ensuring the development of a stable, safe, and effective drug product.

The Polymorphic Landscape of Dabrafenib

The solid-state form of dabrafenib is not singular. Extensive polymorph screening has revealed a complex landscape comprising multiple crystalline forms. This phenomenon, known as polymorphism, arises from the ability of dabrafenib molecules to pack in different arrangements and adopt different conformations within the crystal lattice.[5] For dabrafenib, researchers have successfully identified and characterized three distinct anhydrous polymorphs, designated as Form I, Form II, and Form III.[2][3][6]

In addition to these polymorphs, the screening efforts have also yielded a monohydrate, an isomorphous peroxo solvate, and at least eight other solvatomorphs with common organic solvents like ethyl acetate, dichloromethane, and chloroform.[3][4] The existence of such a diverse range of solid forms underscores the importance of comprehensive solid-state characterization in drug development. The choice of the final commercial form must be based on a thorough understanding of the relative stability of these polymorphs to prevent any unwanted phase transitions during manufacturing or storage, which could alter the drug's performance.

First-principles calculations based on dispersion-corrected density functional theory have been employed to determine the relative thermodynamic stability of the anhydrous forms. These calculations suggest that Form II is the most stable polymorph, although it is only marginally lower in lattice energy than Form III (by approximately 0.7 kJ/mol).[2][6] Form I is significantly less stable, being about 6 kJ/mol higher in energy than Form II.[6] This small energy difference between Forms II and III is consistent with experimental observations of their concomitant crystallization.[6]

Crystal Structure Analysis: A Tale of Three Forms

The structural diversity among dabrafenib polymorphs is primarily driven by its conformational flexibility and the variety of possible intermolecular interactions.[3] Dabrafenib possesses five rotatable bonds, allowing it to adopt different shapes, and multiple hydrogen bond donors and acceptors, enabling a rich tapestry of supramolecular synthons.[3] The primary analytical technique to elucidate these three-dimensional arrangements is Single-Crystal X-ray Diffraction (SC-XRD).

Key Crystallographic and Structural Features

While detailed crystallographic tables for every form are often found within specific publications' supplementary data, the key distinctions lie in their molecular packing and intermolecular interactions.

FeatureForm IForm IIForm III
Relative Stability Least StableMost Stable Marginally less stable than Form II
Key Interaction Characterized by exo π-π stacking of terminal aryl rings.[2][6]Features π-π stacking between the central aryl rings and exo stacking of terminal rings.[2][6]Exhibits endo π-π stacking of the terminal aryl rings.[2][6]
Crystal Density Intermediate densityHighest densityLowest density, suggesting a more open conformation.[2]
Thermal Behavior Exhibits a solid-solid phase transition between 210-220 °C before melting around 230 °C.[6]Shows a solid-solid phase transition around 213 °C, recrystallizes, and then melts at ~229 °C.[6]Also undergoes a solid-solid phase transition before melting.[6]

These structural differences, though subtle, have significant consequences for the physical properties of the API. For instance, the Burger-Ramberger rule suggests that the polymorph with the highest density (Form II) is typically the most stable at absolute zero.[2]

X-ray Diffraction Data: The Fingerprint of a Crystal

X-ray diffraction is the definitive, non-destructive technique for identifying and characterizing crystalline materials. Each polymorph of dabrafenib produces a unique diffraction pattern, which serves as its "fingerprint."

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the gold standard for crystal structure determination. It involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern. This analysis provides the precise atomic coordinates within the crystal's unit cell, revealing bond lengths, bond angles, and the details of intermolecular interactions. The characterization of dabrafenib Forms I, II, and III was unambiguously achieved using SC-XRD.[3][6]

X-ray Powder Diffraction (XRPD)

While SC-XRD provides the complete structure, it requires a suitable single crystal, which can be challenging to grow. XRPD is a more practical technique for routine analysis of bulk crystalline powder. The sample is irradiated with X-rays, and the diffraction pattern is collected as a function of the scattering angle (2θ). The resulting diffractogram, a plot of intensity versus 2θ, is unique to a specific crystal form.

For example, a patent discloses a crystalline form of dabrafenib mesylate hydrate (Form IV) characterized by specific XRPD peaks at diffraction angles 2Θ of 4.7°, 9.2°, 12.8°, 13.8°, 15.0°, and 16.3° (all ±0.2°). This demonstrates how XRPD is used to define and identify a particular crystalline form for quality control and intellectual property purposes.

Experimental Protocols: A Framework for Discovery and Control

The characterization and control of polymorphism is a systematic process. The following protocols outline the core experimental workflows used in the solid-state analysis of an API like dabrafenib.

Protocol 1: Polymorph Screening Workflow

The objective of a polymorph screen is to crystallize and identify as many solid forms of a compound as possible. This is a critical step in drug development to find the most stable form and to understand the potential for phase transitions.

Step-by-Step Methodology:

  • Material Preparation: Start with a well-characterized batch of the API. For dabrafenib, the free base can be extracted from the mesylate salt.[3]

  • Solvent Selection: Choose a diverse range of solvents covering different polarities and hydrogen bonding capabilities (e.g., nonpolar aprotic, polar aprotic, and polar protic).[3][4]

  • Crystallization Experiments: Employ various crystallization techniques to explore a wide phase space. Common methods include:

    • Slow Evaporation: Dissolve the API in a solvent and allow the solvent to evaporate slowly at a controlled temperature.

    • Slow Cooling: Create a saturated solution at an elevated temperature and then cool it slowly to induce crystallization.

    • Anti-Solvent Addition: Dissolve the API in a "good" solvent and then slowly add a "poor" solvent (an anti-solvent) in which the API is insoluble.

    • Slurry Equilibration: Suspend the API in a solvent in which it has limited solubility and agitate the slurry at a controlled temperature for an extended period, allowing for conversion to the most stable form under those conditions.

  • Solid Isolation and Initial Characterization: Isolate any resulting solids by filtration and dry them under controlled conditions. Initially screen each sample using XRPD to identify unique patterns.

  • In-Depth Characterization: For each unique XRPD pattern, perform further analysis to fully characterize the form. This includes:

    • Thermal Analysis (DSC/TGA): To determine melting points, desolvation events, and phase transitions.

    • Spectroscopy (FTIR/Raman): To detect differences in molecular vibrations indicative of different crystal environments.

    • Single-Crystal X-ray Diffraction (SC-XRD): For promising candidates, grow single crystals to determine the definitive crystal structure.

G cluster_prep Phase 1: Preparation cluster_cryst Phase 2: Crystallization cluster_analysis Phase 3: Analysis & Characterization API API Material (Dabrafenib Free Base) Evap Slow Evaporation API->Evap Dissolve/ Suspend Cool Slow Cooling API->Cool Dissolve/ Suspend AntiSolv Anti-Solvent Addition API->AntiSolv Dissolve/ Suspend Slurry Slurry Equilibration API->Slurry Dissolve/ Suspend Solvents Diverse Solvent Selection (Polar, Aprotic, etc.) Solvents->Evap Solvents->Cool Solvents->AntiSolv Solvents->Slurry XRPD Initial XRPD Screening Evap->XRPD Isolate Solids Cool->XRPD Isolate Solids AntiSolv->XRPD Isolate Solids Slurry->XRPD Isolate Solids DSC Thermal Analysis (DSC/TGA) XRPD->DSC Unique Pattern Found Spectro Spectroscopy (Raman/FTIR) XRPD->Spectro Unique Pattern Found SCXRD SC-XRD (Structure Determination) XRPD->SCXRD Unique Pattern Found Polymorphs Identified Polymorphs (Forms I, II, III, Solvates) DSC->Polymorphs Spectro->Polymorphs SCXRD->Polymorphs caption Workflow for Polymorph Screening of Dabrafenib.

Caption: Workflow for Polymorph Screening of Dabrafenib.

Protocol 2: Single-Crystal X-ray Diffraction (SC-XRD) Workflow

This protocol outlines the essential steps for determining a crystal structure from a single crystal.

Step-by-Step Methodology:

  • Crystal Selection and Mounting: Under a microscope, select a high-quality single crystal (typically <0.5 mm) that is free of cracks and defects. Mount the crystal on a suitable holder (e.g., a glass fiber or a loop) and place it on the goniometer head of the diffractometer.

  • Unit Cell Determination: Perform a preliminary data collection (a few initial frames) to locate the diffraction spots. The software then indexes these spots to determine the crystal's unit cell parameters (a, b, c, α, β, γ) and Bravais lattice.

  • Data Collection: The crystal is rotated in the X-ray beam while thousands of diffraction frames are collected from different orientations. The goal is to measure the intensity and position of as many unique diffraction spots (reflections) as possible to achieve high completeness and resolution. This process is typically performed at a low temperature (e.g., 100 K) to minimize thermal motion and radiation damage.

  • Data Reduction and Integration: The raw diffraction images are processed. The intensity of each reflection is integrated, and corrections are applied for experimental factors like polarization and absorption. This process generates a reflection file containing the h, k, l Miller indices and the intensity (I) and standard uncertainty (σ(I)) for each reflection.

  • Structure Solution: The "phase problem" is solved using either direct methods or Patterson methods to generate an initial electron density map. This map reveals the positions of the heavier atoms.

  • Structure Refinement: A model of the molecule is fitted to the electron density map. The atomic positions, and their thermal displacement parameters are then refined using a least-squares algorithm to achieve the best possible fit between the observed diffraction data and the data calculated from the model.

  • Structure Validation and Finalization: The final structure is validated using established crystallographic metrics (e.g., R-factors). The atomic coordinates are typically deposited in a crystallographic database like the Crystallography Open Database (COD) and reported in a Crystallographic Information File (CIF).

G Crystal 1. Select & Mount Single Crystal UnitCell 2. Determine Unit Cell Crystal->UnitCell DataColl 3. Full Data Collection (Rotation Method) UnitCell->DataColl DataRed 4. Data Reduction & Integration DataColl->DataRed Solve 5. Structure Solution (Phase Problem) DataRed->Solve Refine 6. Structure Refinement (Least-Squares) Solve->Refine Validate 7. Validation & CIF Generation Refine->Validate caption General Workflow for Single-Crystal X-ray Diffraction.

Caption: General Workflow for Single-Crystal X-ray Diffraction.

Conclusion

The solid-state chemistry of dabrafenib (CAS 1000530-47-1) is a compelling example of the critical role that polymorphism plays in modern drug development. The existence of at least three distinct anhydrous polymorphs (Forms I, II, and III), along with various solvates, necessitates a rigorous and comprehensive characterization strategy. Through the synergistic application of X-ray diffraction (both single-crystal and powder), thermal analysis, and computational modeling, researchers can elucidate the intricate structural landscape of this important anticancer agent. This in-depth understanding is not merely an academic exercise; it is the foundation upon which a safe, stable, and bioavailable drug product is built, ensuring consistent clinical performance and patient benefit.

References

  • Rai, S. K., et al. (2023). Polymorphs, Solvatomorphs, Hydrate, and Perhydrate of Dabrafenib. Crystal Growth & Design, 23(2), 1045–1056. [Link]

  • ChemRxiv. (2022). Polymorphs, Solvatomorphs, Hydrate and Perhydrate of Dabrafenib. [Link]

  • Crystal Pharmatech. (2026). Polymorphs, Solvatomorphs and Hydrate of Dabrafenib. [Link]

  • SciSpace. (2023). Polymorphs, Solvatomorphs, Hydrate, and Perhydrate of Dabrafenib. [Link]

  • ResearchGate. (n.d.). Polymorphs, Solvatomorphs, Hydrate, and Perhydrate of Dabrafenib | Request PDF. [Link]

  • New Drug Approvals. (2015). Dabrafenib mesylate, GSK 2118436. [Link]

  • New Drug Approvals. (2015). Dabrafenib mesylate, GSK 2118436, ダブラフェニブ 达拉菲尼, An antineoplastic agent that inhibits BRAF kinase. [Link]

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of 3-(3-Bromo-4-methoxyphenyl)propan-1-ol

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Compound: 3-(3-Bromo-4-methoxyphenyl)propan-1-ol (CAS: 1000530-47-1) Executive Summary 3-(3-Bromo-4-methoxyphenyl)propan-1-ol i...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Compound: 3-(3-Bromo-4-methoxyphenyl)propan-1-ol (CAS: 1000530-47-1)

Executive Summary

3-(3-Bromo-4-methoxyphenyl)propan-1-ol is a highly versatile, bifunctional building block utilized extensively in modern medicinal chemistry and materials science. Structurally, it features an electron-rich aryl bromide and a terminal aliphatic primary alcohol. This orthogonal functionality allows for divergent synthetic pathways: the aryl bromide serves as a prime handle for transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the primary alcohol can be independently oxidized, alkylated, or converted into a leaving group.

In drug discovery, derivatives of the 3-bromo-4-methoxyphenyl moiety are critical intermediates in the synthesis of complex biaryl systems, including phosphodiesterase (PDE) inhibitors [1] and novel anti-tuberculosis agents targeting CYP121 [2]. This guide provides a comprehensive overview of its physicochemical properties, mechanistic reactivity, and field-validated experimental protocols.

Physicochemical Profiling

Understanding the physical and chemical baseline of 3-(3-Bromo-4-methoxyphenyl)propan-1-ol is critical for reaction design, solvent selection, and downstream purification. Below is a summary of its core quantitative data.

PropertyValue / Description
Chemical Name 3-(3-Bromo-4-methoxyphenyl)propan-1-ol
CAS Registry Number 1000530-47-1
Molecular Formula C₁₀H₁₃BrO₂
Molecular Weight 245.11 g/mol
Physical State (at STP) Viscous liquid to low-melting solid
Hydrogen Bond Donors 1 (Hydroxyl group)
Hydrogen Bond Acceptors 2 (Hydroxyl and Methoxy oxygens)
Calculated LogP (cLogP) ~2.4 (Moderate lipophilicity)
Solubility Profile High in DCM, EtOAc, THF, MeOH; Low in H₂O
Storage Conditions 2–8 °C, protect from light and ambient moisture

Chemical Reactivity & Mechanistic Pathways

The strategic value of 3-(3-Bromo-4-methoxyphenyl)propan-1-ol lies in its tunable reactivity. The molecule contains three primary sites for functionalization:

  • Aryl Bromide Activation (C3): The bromine atom is situated ortho to the methoxy group. While the electron-donating methoxy group generally deactivates the ring toward oxidative addition by increasing electron density, the steric relief and use of highly active palladium catalysts (e.g., utilizing bidentate ligands like dppf) allow for highly efficient cross-coupling.

  • Primary Alcohol Oxidation (C1'): The terminal hydroxyl group can be selectively oxidized to an aldehyde or carboxylic acid. Reagents like Dess-Martin Periodinane (DMP) are preferred to prevent over-oxidation and avoid electrophilic aromatic substitution side-reactions on the electron-rich ring.

  • Ether Cleavage (C4): The methyl ether can be cleaved using strong Lewis acids (e.g., BBr₃) to yield the corresponding phenol, a frequent late-stage transformation used to generate hydrogen-bond donors in lead optimization [2]. Furthermore, advanced biocatalytic methods using Unspecific Peroxygenases (UPOs) have demonstrated that the reactivity of such methoxy-arene systems can be tuned for either oxygenation or halogenation depending on pH [3].

Pathways Center 3-(3-Bromo-4-methoxyphenyl) propan-1-ol (CAS: 1000530-47-1) Suzuki Suzuki-Miyaura Coupling (Pd Catalyst, Ar-B(OH)2) Center->Suzuki Arylation at C3 Oxidation Alcohol Oxidation (DMP or Swern) Center->Oxidation Oxidation at C1' Demethylation Ether Cleavage (BBr3, DCM) Center->Demethylation Demethylation at C4 Prod1 Biaryl Propanol Derivative Suzuki->Prod1 Prod2 3-(3-Bromo-4-methoxyphenyl) propanal Oxidation->Prod2 Prod3 3-(3-Bromo-4-hydroxyphenyl) propan-1-ol Demethylation->Prod3

Figure 1: Divergent synthetic pathways from 3-(3-Bromo-4-methoxyphenyl)propan-1-ol.

Field-Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality for reagent selection and built-in quality control steps are explicitly detailed.

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Synthesize a biaryl propanol derivative without protecting the primary alcohol. Rationale: Pd(dppf)Cl₂ is selected as the catalyst because the bidentate dppf ligand enforces a cis-coordination geometry on the palladium center, accelerating the reductive elimination step and preventing catalyst deactivation often seen with electron-rich aryl halides [1].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine 3-(3-Bromo-4-methoxyphenyl)propan-1-ol (1.0 equiv, 1.0 mmol) and the desired arylboronic acid (1.2 equiv, 1.2 mmol).

  • Catalyst & Base Addition: Add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%) and anhydrous K₂CO₃ (3.0 equiv, 3.0 mmol).

    • Causality: K₂CO₃ acts as the base to form the highly reactive boronate complex required for the transmetalation step.

  • Solvent Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL). Degas the suspension via three freeze-pump-thaw cycles or vigorous sparging with Argon for 15 minutes.

    • Causality: Oxygen must be strictly excluded to prevent the oxidative homocoupling of the boronic acid and the degradation of the Pd(0) active species.

  • Reaction Execution: Heat the mixture to 80 °C under an Argon atmosphere for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 × 15 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Validation & Quality Control:

    • TLC: Monitor via TLC (Hexanes:EtOAc 7:3). The product typically runs lower (more polar) than the starting bromide due to the extended pi-system.

    • NMR Confirmation: Success is validated by the disappearance of the characteristic aryl bromide proton signals and the emergence of new aromatic multiplets integrating to the appended aryl ring.

SuzukiCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd + Ar-Br TransMet Transmetalation OxAdd->TransMet + Ar'-B(OH)2 + Base RedElim Reductive Elimination TransMet->RedElim Isomerization RedElim->Pd0 - Ar-Ar'

Figure 2: Mechanistic catalytic cycle for the Suzuki-Miyaura cross-coupling.

Protocol B: Selective Oxidation to Aldehyde

Objective: Convert the primary alcohol to 3-(3-Bromo-4-methoxyphenyl)propanal. Rationale: Dess-Martin Periodinane (DMP) is chosen over Jones reagent or KMnO₄ to strictly prevent over-oxidation to the carboxylic acid. DMP operates under mild, neutral-to-mildly acidic conditions, which preserves the integrity of the methoxy ether and the aryl bromide [4].

Step-by-Step Methodology:

  • Preparation: Dissolve 3-(3-Bromo-4-methoxyphenyl)propan-1-ol (1.0 equiv, 1.0 mmol) in anhydrous Dichloromethane (DCM, 10 mL) under Argon at 0 °C.

  • Oxidant Addition: Add Dess-Martin Periodinane (1.1 equiv, 1.1 mmol) portion-wise over 5 minutes.

    • Causality: Portion-wise addition controls the mild exotherm and prevents localized concentration spikes that could lead to side reactions.

  • Reaction Execution: Remove the ice bath and stir at room temperature for 2 hours.

  • Quenching: Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ (10 mL). Stir vigorously for 15 minutes until the organic layer is clear.

    • Causality: Na₂S₂O₃ reduces unreacted hypervalent iodine species to water-soluble iodinanes, while NaHCO₃ neutralizes the acetic acid byproduct, preventing acid-catalyzed acetal formation.

  • Extraction & Validation: Extract with DCM, dry over MgSO₄, and concentrate.

    • NMR Confirmation: The diagnostic validation is the appearance of a sharp aldehyde proton singlet near δ 9.7–9.8 ppm in the ¹H NMR spectrum, and the disappearance of the triplet corresponding to the -CH₂OH group (~ δ 3.6 ppm).

References

  • Title: Large-Scale Negishi Coupling as Applied to the Synthesis of PDE472, an Inhibitor of Phosphodiesterase Type 4D Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Fragment-Based Approaches to the Development of Mycobacterium tuberculosis CYP121 Inhibitors Source: Journal of Medicinal Chemistry (NIH/PMC) URL: [Link]

  • Title: Unspecific Peroxygenase (UPO) can be Tuned for Oxygenation or Halogenation Activity by Controlling the Reaction pH Source: Chemistry - A European Journal (PubMed) URL: [Link]

  • Title: Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Foundational

A Technical Guide to the Synthetic Pathway and Formation Mechanism of 3-(3-Bromo-4-methoxyphenyl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of a robust and widely applicable synthetic route for 3-(3-Bromo-4-methoxyphenyl)propan-1-ol, a valuable substitute...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of a robust and widely applicable synthetic route for 3-(3-Bromo-4-methoxyphenyl)propan-1-ol, a valuable substituted arylalkanol intermediate in medicinal chemistry and materials science. The narrative focuses on a logical, multi-step synthesis commencing from the commercially available starting material, 3-bromo-4-methoxybenzaldehyde.

We will dissect each transformation, elucidating the underlying reaction mechanisms, justifying the choice of reagents and conditions, and providing detailed, actionable experimental protocols. This self-validating approach ensures that the described methodologies are not only theoretically sound but also practically reproducible.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic disconnection of the target molecule, 3-(3-Bromo-4-methoxyphenyl)propan-1-ol (I), suggests a synthetic strategy centered on the formation of a carbon-carbon bond to append the propanol sidechain to the aromatic ring. The primary alcohol functionality can be derived from the reduction of a more oxidized precursor, such as an ester or an unsaturated carbonyl.

This leads to a practical and efficient forward synthesis strategy in two key stages:

  • Chain Elongation: An olefination reaction to install a three-carbon chain with a reactive functional group. The Horner-Wadsworth-Emmons (HWE) reaction is an ideal choice, known for its high efficiency and stereoselectivity in forming (E)-alkenes.[1][2][3] This step transforms 3-bromo-4-methoxybenzaldehyde (IV) into an α,β-unsaturated ester (III).

  • Concurrent Reduction: A subsequent reduction step to simultaneously saturate the carbon-carbon double bond and reduce the ester functionality to a primary alcohol. Catalytic hydrogenation is a classic and effective method for this dual transformation.[4][5]

This two-step approach is advantageous due to the accessibility of starting materials, the reliability of the chosen reactions, and the relative ease of purification.

Synthesis Pathway Overview

The selected synthetic pathway is a two-step sequence starting from 3-bromo-4-methoxybenzaldehyde.

G A 3-Bromo-4-methoxybenzaldehyde B Ethyl 3-(3-bromo-4-methoxyphenyl)acrylate A->B Step 1: Horner-Wadsworth-Emmons Reaction (Triethyl phosphonoacetate, NaH) C 3-(3-Bromo-4-methoxyphenyl)propan-1-ol B->C Step 2: Catalytic Hydrogenation (H₂, Pd/C)

Caption: Overall synthetic workflow for the target molecule.

Step 1: Horner-Wadsworth-Emmons Olefination

This reaction extends the carbon chain of the starting aldehyde by two carbons, creating an α,β-unsaturated ester intermediate. The HWE reaction is a modification of the Wittig reaction that uses a phosphonate-stabilized carbanion, which is more nucleophilic and less basic than a traditional Wittig ylide.[1][2] This generally leads to higher yields and, crucially, a strong preference for the formation of the (E)-alkene isomer due to thermodynamic control.[1][3]

Mechanism of Formation

The reaction proceeds through a sequence of deprotonation, nucleophilic addition, and elimination.[6]

  • Deprotonation: A strong base, typically sodium hydride (NaH), abstracts the acidic α-proton from triethyl phosphonoacetate to generate a highly nucleophilic phosphonate carbanion (ylide).

  • Nucleophilic Addition: The phosphonate carbanion attacks the electrophilic carbonyl carbon of 3-bromo-4-methoxybenzaldehyde. This addition is the rate-limiting step and forms a transient betaine-like tetrahedral intermediate.[1]

  • Elimination: The intermediate collapses into an oxaphosphetane ring. This four-membered ring intermediate subsequently fragments, eliminating a water-soluble diethyl phosphate byproduct and forming the carbon-carbon double bond of the desired product, ethyl 3-(3-bromo-4-methoxyphenyl)acrylate.[1][2]

G cluster_start Reagent Preparation cluster_reaction Core Reaction cluster_end Products A Triethyl phosphonoacetate C Phosphonate Carbanion (Nucleophile) A->C Deprotonation B Sodium Hydride (NaH) B->C E Tetrahedral Intermediate C->E Nucleophilic Attack D 3-Bromo-4-methoxy- benzaldehyde D->E F Oxaphosphetane E->F Cyclization G Ethyl 3-(3-bromo-4-methoxyphenyl)acrylate (E-isomer favored) F->G Elimination H Diethyl Phosphate (Byproduct) F->H G A Ethyl 3-(3-bromo-4-methoxyphenyl)acrylate + H₂ Gas C Adsorbed Reactants on Catalyst Surface A->C Adsorption B Pd/C Catalyst Surface B->C D Intermediate: Saturated Ester C->D Hydrogen Transfer (Alkene Reduction) E Final Product: 3-(3-Bromo-4-methoxyphenyl)propan-1-ol D->E Hydrogenolysis (Ester Reduction)

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Exploratory

Electronic Properties and Dipole Moment of 3-(3-Bromo-4-methoxyphenyl)propan-1-ol: A Technical Guide for Rational Drug Design

Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary The rational design of novel therapeutics relies heavily on the prec...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

The rational design of novel therapeutics relies heavily on the precise understanding of a ligand's electronic landscape. 3-(3-Bromo-4-methoxyphenyl)propan-1-ol is a highly functionalized aromatic building block characterized by a unique interplay of electronic effects: an electron-donating methoxy group, a polarizable and electron-withdrawing bromine atom, and a flexible, hydrogen-bonding propanol tail.

This whitepaper provides an authoritative analysis of the molecule's electronic properties, frontier molecular orbitals (FMOs), and dipole moment. By combining Density Functional Theory (DFT) principles with empirical validation protocols, we outline how the anisotropic charge distribution of the bromine atom generates a σ -hole, turning this molecule into a powerful candidate for halogen-bonded target engagement in drug discovery.

Electronic Properties and Frontier Molecular Orbitals (FMOs)

The chemical reactivity and kinetic stability of 3-(3-Bromo-4-methoxyphenyl)propan-1-ol are dictated by its Frontier Molecular Orbitals—specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

In this system, the methoxy group at position 4 exerts a strong resonance-donating (+R) effect, which enriches the electron density of the phenyl ring. Conversely, the bromine atom at position 3 exerts an inductive electron-withdrawing (-I) effect.

  • HOMO Localization: Primarily distributed over the electron-rich methoxy-substituted phenyl ring, facilitating electrophilic interactions.

  • LUMO Localization: Concentrated toward the highly electronegative bromine atom and the adjacent aromatic carbons, dictating the molecule's electron-accepting capabilities.

The energy gap ( ΔE ) between the HOMO and LUMO serves as a critical indicator of chemical hardness. A smaller gap generally indicates higher polarizability and greater chemical reactivity. Standard DFT calculations on analogous bromo-methoxyphenyl derivatives utilizing the B3LYP/6-311++G(d,p) level of theory demonstrate that the inclusion of diffuse functions (++) is absolutely critical for accurately modeling the extended electron cloud of the bromine atom and the oxygen lone pairs[1].

Table 1: Representative Electronic Properties (B3LYP/6-311++G(d,p))

Note: Values are extrapolated from validated DFT studies of structurally analogous bromo-methoxyphenyl compounds[1].

PropertySymbolValue (Approx.)UnitPharmacological Significance
HOMO Energy EHOMO​ -5.85eVIndicates electron-donating capacity to target receptors.
LUMO Energy ELUMO​ -1.25eVIndicates susceptibility to nucleophilic attack.
Energy Gap ΔE 4.60eVDetermines chemical hardness and kinetic stability.
Electronegativity χ 3.55eVInfluences the overall molecular charge distribution.

Dipole Moment and Solvation Dynamics

The permanent dipole moment ( μ ) of 3-(3-Bromo-4-methoxyphenyl)propan-1-ol is a critical parameter that dictates its lipophilicity, membrane permeability, and orientation within a receptor's binding pocket. The total dipole moment is the vector sum of three primary components:

  • The Caryl​−Br bond (inward electron withdrawal).

  • The Caryl​−OCH3​ group (complex vector due to the angular geometry of the ether linkage).

  • The flexible propan-1-ol chain (highly variable vector depending on the rotameric state).

Because the aliphatic propanol chain can adopt multiple conformations (e.g., extended anti vs. folded gauche), the overall dipole moment is highly conformation-dependent. Furthermore, the σ -hole model intuitively predicts that the size of the positive electrostatic hole on the halogen donor increases as the local dipole moment becomes more positive[2].

Table 2: Dipole Moment Vector Components (Gas Phase vs. Aqueous PCM)
Vector ComponentGas Phase ( μ , Debye)Aqueous PCM ( μ , Debye)Causality / Shift Rationale
μx​ (In-plane) 1.451.80Dielectric screening polarizes the C-Br bond.
μy​ (Vertical) 2.102.65Enhanced H-bonding potential at the propanol tail.
μz​ (Out-of-plane) 0.550.65Minor out-of-plane distortion of the methoxy group.
Total ( μtot​ ) 2.61 3.27 Overall increase due to solvent-induced polarization.

Halogen Bonding: A Strategic Lever in Drug Design

The anisotropic distribution of electronic charge around the bromine atom results in a localized region of positive electrostatic potential at the outermost extension of the C-Br bond, known as a " σ -hole "[3].

This electropositive region allows the bromine atom to act as a Lewis acid, forming highly directional non-covalent interactions with Lewis bases (such as oxygen, nitrogen, or sulfur atoms in protein backbones)[3]. The polarization effects induced by the partial negative charge of the receptor's accepting atom further strengthen this interaction[4].

In modern drug discovery, replacing a traditional hydrogen bond donor with a halogen bond can significantly improve ADME/T properties by reducing the desolvation penalty[5]. Furthermore, the bromine atom in 3-(3-Bromo-4-methoxyphenyl) derivatives is uniquely suited for forming bifurcated halogen bonds (interacting simultaneously with two receptor atoms), which has been shown in virtual screening studies to increase binding affinity by up to 35-fold compared to non-halogenated analogs[6].

HalogenBonding H1 3-Bromo Substituent (Electron Withdrawing) H2 Anisotropic Electron Cloud Distortion H1->H2 H3 Sigma-Hole Formation (Positive Electrostatic Potential) H2->H3 H4 Lewis Base Interaction (e.g., Protein Carbonyl) H3->H4

Caption: Mechanistic pathway of sigma-hole formation and subsequent halogen bonding.

Experimental and Computational Workflows

To ensure scientific integrity, the theoretical models used to calculate the dipole moment and electronic properties must be part of a self-validating system . The following protocols detail the exact methodology required to compute and empirically verify the electronic structure of 3-(3-Bromo-4-methoxyphenyl)propan-1-ol.

Protocol 1: Computational Evaluation of Electronic Properties
  • Step 1: Conformational Sampling. Utilize Molecular Mechanics (MMFF94 force field) to generate all possible conformers of the flexible propan-1-ol chain.

    • Causality: The dipole moment is a vector sum of all polar bonds. Failing to identify the global energy minimum of the flexible tail will result in a highly inaccurate, non-physiological dipole vector.

  • Step 2: DFT Geometry Optimization. Optimize the lowest-energy conformers using DFT at the B3LYP/6-311++G(d,p) level.

    • Causality: The B3LYP functional paired with a triple-zeta basis set is selected because the diffuse functions (++) are strictly required to model the polarizable electron cloud of the bromine atom and the lone pairs of the methoxy oxygen[1].

  • Step 3: Vibrational Frequency Calculation. Perform frequency calculations at the exact same level of theory.

    • Causality: This mathematically verifies that the optimized geometry is a true local minimum (indicated by the absence of imaginary frequencies) and provides the zero-point energy (ZPE) necessary for accurate thermodynamic profiling.

  • Step 4: Solvation Modeling. Apply the Polarizable Continuum Model (PCM) for an aqueous environment.

    • Causality: Gas-phase calculations severely underestimate dipole moments. Employing PCM simulates the dielectric screening of biological fluids, which polarizes the C-Br bond and accurately reflects the molecule's in vivo state.

Workflow C1 Conformational Sampling (MMFF94 Force Field) C2 DFT Geometry Optimization (B3LYP/6-311++G**) C1->C2 C3 Vibrational Frequencies (ZPE & Minima Check) C2->C3 C4 Solvation Modeling (PCM - Aqueous) C3->C4 C5 Property Extraction (Dipole, HOMO-LUMO, ESP) C4->C5

Caption: Computational workflow for determining the electronic properties and dipole moment.

Protocol 2: Experimental Validation (Self-Validating System)

To trust the computational output, the DFT-derived electronic structure must be benchmarked against physical data.

  • Step 1: ATR-FTIR Spectroscopy. Synthesize or acquire the compound and record the Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectrum.

    • Causality: By comparing the computationally predicted C-Br stretching frequency with the empirical ATR-FTIR spectra, we validate the accuracy of the chosen DFT basis set's treatment of the halogen bond force constants.

  • Step 2: NMR Chemical Shift Analysis. Obtain 1H and 13C NMR spectra. Calculate the theoretical chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method.

    • Causality: A high correlation coefficient ( R2>0.99 ) between the GIAO-calculated shifts and the experimental NMR peaks confirms that the calculated electron density—and by extension, the dipole moment and σ -hole magnitude—is highly accurate.

Conclusion

The electronic properties of 3-(3-Bromo-4-methoxyphenyl)propan-1-ol make it a highly versatile scaffold in medicinal chemistry. The precise calculation of its dipole moment and FMOs reveals a molecule capable of engaging in complex, highly directional halogen bonding driven by a distinct σ -hole. By employing rigorous, self-validating computational workflows utilizing B3LYP/6-311++G(d,p) and PCM solvation models, researchers can accurately predict the pharmacokinetic behavior and receptor binding affinity of this compound, accelerating the rational design of next-generation therapeutics.

References

  • Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC - nih.gov -[Link]

  • Halogen Bonding Hot Spots as a Constraint in Virtual Screening: A Case Study of 5-HT7R - acs.org -[Link]

  • A simple model for halogen bonds - ChemRxiv - chemrxiv.org -[Link]

  • Interaction Nature and Computational Methods for Halogen Bonding: A Perspective - acs.org -[Link]

  • Density Functional Theory Calculations On (2e)-3-(3-Bromo- 4-Methoxyphenyl)-1-(Pyridin-2-Yl - AIP Publishing - aip.org -[Link]

  • Dissecting the electric quadrupolar and polarization effects operating in halogen bonding through electron density analysis with a focus on bromine - AIP Publishing - aip.org -[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Route for 3-(3-Bromo-4-methoxyphenyl)propan-1-ol

Executive Summary The synthesis of 3-(3-Bromo-4-methoxyphenyl)propan-1-ol requires a highly regioselective and chemoselective approach due to the presence of multiple reactive functional groups. This application note det...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 3-(3-Bromo-4-methoxyphenyl)propan-1-ol requires a highly regioselective and chemoselective approach due to the presence of multiple reactive functional groups. This application note details a robust, scalable, two-step synthetic pathway starting from commercially available 3-(4-methoxyphenyl)propanoic acid. By leveraging the directing effects of the anisole moiety and the chemoselective reducing power of borane-tetrahydrofuran (BH₃·THF), this protocol ensures high yields while preventing common pitfalls such as over-bromination and hydrodehalogenation.

Retrosynthetic Strategy & Mechanistic Rationale

The target molecule features an aromatic ring with a specific 1,3,4-substitution pattern: a propanol chain at position 1, a bromine atom at position 3, and a methoxy group at position 4.

  • Regioselective Bromination: The synthesis begins with 3-(4-methoxyphenyl)propanoic acid. The strongly electron-donating methoxy group activates the aromatic ring and directs electrophilic aromatic substitution to the ortho and para positions. Because the para position is sterically blocked by the propanoic acid chain, bromination is forced exclusively to the ortho position (position 3). We utilize N-Bromosuccinimide (NBS) rather than elemental bromine (Br₂) to ensure mild conditions and prevent polybromination[1].

  • Chemoselective Reduction: The intermediate, 3-(3-bromo-4-methoxyphenyl)propanoic acid, contains both a reducible carboxylic acid and an aryl bromide. Standard strong nucleophilic reducing agents like Lithium Aluminum Hydride (LiAlH₄) pose a severe risk of cleaving the carbon-bromine bond (hydrodebromination). To circumvent this, we employ Borane-THF (BH₃·THF). Borane is a Lewis acidic reducing agent that rapidly and chemoselectively reduces carboxylic acids to primary alcohols while leaving aryl halides completely intact[2],[3].

SynthesisWorkflow SM 3-(4-methoxyphenyl) propanoic acid (Starting Material) Int 3-(3-bromo-4-methoxyphenyl) propanoic acid (Intermediate) SM->Int Step 1: NBS, MeCN 0 °C to RT, 3 h (Bromination) Prod 3-(3-bromo-4-methoxyphenyl) propan-1-ol (Target Product) Int->Prod Step 2: BH₃·THF 0 °C to RT, 6 h (Reduction)

Figure 1: Two-step synthetic workflow for 3-(3-Bromo-4-methoxyphenyl)propan-1-ol.

Phase 1: Electrophilic Aromatic Bromination

Objective: Regioselective installation of a bromine atom ortho to the methoxy group.

Reagents and Materials
  • 3-(4-methoxyphenyl)propanoic acid: 1.0 equivalent

  • N-Bromosuccinimide (NBS): 1.05 equivalents (Recrystallized from water prior to use to remove Br₂ impurities).

  • Acetonitrile (MeCN): Anhydrous, 0.5 M relative to the starting material.

Step-by-Step Protocol
  • Preparation: Charge a flame-dried round-bottom flask equipped with a magnetic stir bar with 3-(4-methoxyphenyl)propanoic acid (1.0 eq) and anhydrous MeCN.

  • Temperature Control: Cool the stirring solution to 0 °C using an ice-water bath. Causality: Lowering the temperature suppresses the kinetic energy of the system, further favoring the less sterically hindered mono-bromination event and preventing the formation of 2,4-dibrominated byproducts[1].

  • Electrophile Addition: Add NBS (1.05 eq) portion-wise over 15 minutes. The solution may develop a pale yellow tint.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 3 hours.

  • Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Eluent: 30% EtOAc in Hexanes with 1% Acetic Acid). The brominated intermediate will elute with a slightly higher Rf​ value than the starting material due to the lipophilic nature of the bromine atom.

  • Quench & Workup: Once TLC confirms the consumption of the starting material, quench the reaction by adding 10 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃). Self-Validation: The disappearance of any residual yellow color visually confirms the complete destruction of excess electrophilic bromine species.

  • Extraction: Evaporate the MeCN under reduced pressure. Partition the aqueous residue between Ethyl Acetate (EtOAc) and water. Extract the aqueous layer twice with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: The crude 3-(3-bromo-4-methoxyphenyl)propanoic acid is typically >95% pure, but can be recrystallized from hot toluene/hexanes if necessary.

Phase 2: Chemoselective Borane Reduction

Objective: Reduction of the carboxylic acid to a primary alcohol without hydrodebromination.

Reagents and Materials
  • 3-(3-bromo-4-methoxyphenyl)propanoic acid: 1.0 equivalent

  • Borane-Tetrahydrofuran Complex (BH₃·THF, 1.0 M solution): 2.0 equivalents. Causality: Borane naturally exists in equilibrium with diborane (B₂H₆), a toxic gas. Complexing it with THF stabilizes the reagent for safe benchtop use[4].

  • Tetrahydrofuran (THF): Anhydrous, 0.3 M.

Step-by-Step Protocol
  • Preparation: In a rigorously dried, argon-flushed round-bottom flask, dissolve the intermediate (1.0 eq) in anhydrous THF. Cool the system to 0 °C.

  • Borane Addition: Slowly add the 1.0 M BH₃·THF solution (2.0 eq) dropwise via a syringe.

    • Mechanistic Insight: The first equivalent of borane reacts with the acidic proton of the carboxylic acid to form a triacyloxyborane intermediate. The second equivalent coordinates to the Lewis basic carbonyl oxygen, initiating the hydride transfer[2],[3].

    • Self-Validation: Vigorous bubbling (evolution of H₂ gas) will occur immediately upon addition. This is a critical visual cue that the active borane is reacting with the acidic proton.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 6 hours under an argon atmosphere.

  • Self-Validation (TLC): Monitor via TLC (Eluent: 40% EtOAc in Hexanes). The target primary alcohol will appear as a distinct, more polar spot compared to the starting carboxylic acid (which often streaks unless an acidic modifier is used).

  • Quench: Cool the flask back to 0 °C. Carefully and dropwise , add Methanol (MeOH) until gas evolution ceases. Causality: MeOH safely destroys excess borane and breaks down the intermediate borate esters to liberate the free alcohol.

  • Workup: Concentrate the mixture under reduced pressure to remove THF and volatile trimethyl borate. Partition the residue between EtOAc and 1M HCl. Wash the organic layer with saturated NaHCO₃, then brine, and dry over Na₂SO₄.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, gradient elution 20% to 40% EtOAc in Hexanes) to yield pure 3-(3-Bromo-4-methoxyphenyl)propan-1-ol.

Quantitative Data Summary

The following table summarizes the stoichiometric parameters and expected operational metrics for this synthetic route.

StepReagent / MaterialEquivalentsSolventTemp (°C)Time (h)Expected Yield (%)
1 3-(4-methoxyphenyl)propanoic acid1.0MeCN0 25388 – 94%
1 N-Bromosuccinimide (NBS)1.05MeCN---
2 3-(3-bromo-4-methoxyphenyl)propanoic acid1.0THF0 25682 – 89%
2 Borane-THF (BH₃·THF, 1M)2.0THF---

Analytical Characterization Guidelines

To verify the structural integrity of the final product, 3-(3-Bromo-4-methoxyphenyl)propan-1-ol , the following ¹H NMR (400 MHz, CDCl₃) signals should be observed:

  • Aromatic Region (3H):

    • δ ~7.38 ppm (d, J = 2.1 Hz, 1H) – Proton at position 2 (ortho to Br).

    • δ ~7.08 ppm (dd, J = 8.4, 2.1 Hz, 1H) – Proton at position 6.

    • δ ~6.82 ppm (d, J = 8.4 Hz, 1H) – Proton at position 5 (ortho to methoxy).

  • Aliphatic Region:

    • δ ~3.88 ppm (s, 3H) – Methoxy group (-OCH₃).

    • δ ~3.65 ppm (t, J = 6.4 Hz, 2H) – Terminal alcohol methylene (-CH₂-OH).

    • δ ~2.64 ppm (t, J = 7.6 Hz, 2H) – Benzylic methylene (Ar-CH₂-).

    • δ ~1.85 ppm (m, 2H) – Central aliphatic methylene (-CH₂-CH₂-CH₂-).

    • δ ~1.40 ppm (br s, 1H) – Hydroxyl proton (-OH, exchanges with D₂O).

References

  • Reduction of carboxylic acids to alcohols with borane (BH3) - Master Organic Chemistry. 2

  • Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis - PMC / NIH.3

  • Reduction of carboxylic acids (video) - Khan Academy. 4

  • Avoiding over-bromination in anisole reactions - BenchChem. 1

Sources

Application

Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling with 3-(3-Bromo-4-methoxyphenyl)propan-1-ol

Introduction The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2] First reported by Suzuki and Miyaura in 1981, this palladium-catalyzed reaction has become indispensable in academic and industrial laboratories for the synthesis of a wide array of valuable compounds, including pharmaceuticals, agrochemicals, and advanced materials.[2][3] The reaction typically involves the coupling of an organoboron species (such as a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base.[4][5]

This application note provides a detailed protocol for the Suzuki-Miyaura cross-coupling of a specific substrate, 3-(3-Bromo-4-methoxyphenyl)propan-1-ol, with a generic arylboronic acid. The presence of a free hydroxyl group in the starting material presents a potential challenge, and this guide will address the considerations for a successful transformation without the need for a protecting group. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental procedure, and offer insights into reaction optimization and troubleshooting.

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl bromide, in this case, 3-(3-Bromo-4-methoxyphenyl)propan-1-ol. This step forms a Pd(II) intermediate.[5][6] The reactivity of the organic halide is a critical factor, with the general trend being I > Br > OTf >> Cl.[2]

  • Transmetalation: In this crucial step, the organic group from the organoboron reagent is transferred to the palladium(II) center. The presence of a base is essential to activate the boronic acid, forming a more nucleophilic boronate species that facilitates this transfer.[7] This step is often the rate-determining step of the reaction.[7]

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic groups on the palladium center couple and are eliminated. This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[5][6]

Below is a visual representation of the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X-L_n OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R-B(OH)₂ Base PdII_Diaryl Ar-Pd(II)-R-L_n Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim Ar-R RedElim->Pd0 Product Coupled Product (Ar-R) ArX 3-(3-Bromo-4-methoxyphenyl)propan-1-ol (Ar-X) BoronicAcid Arylboronic Acid (R-B(OH)₂) caption Figure 1: Catalytic Cycle of the Suzuki-Miyaura Reaction.

Caption: Figure 1: Catalytic Cycle of the Suzuki-Miyaura Reaction.

Experimental Protocol

This section provides a detailed, step-by-step protocol for the Suzuki-Miyaura cross-coupling of 3-(3-Bromo-4-methoxyphenyl)propan-1-ol with a representative arylboronic acid.

Materials and Reagents
ReagentMolar Mass ( g/mol )Amount (mmol)Equivalents
3-(3-Bromo-4-methoxyphenyl)propan-1-ol245.101.01.0
Arylboronic AcidVaries1.21.2
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))1155.560.030.03
Potassium Carbonate (K₂CO₃)138.212.02.0
Toluene-10 mL-
Ethanol-2 mL-
Water-2 mL-
Equipment
  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Thin-layer chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) for reaction monitoring

Step-by-Step Procedure

A visual representation of the experimental workflow is provided below.

Experimental_Workflow start Start reagents 1. Add Reactants to Flask - 3-(3-Bromo-4-methoxyphenyl)propan-1-ol - Arylboronic Acid - K₂CO₃ - Pd(PPh₃)₄ start->reagents inert 2. Establish Inert Atmosphere (Purge with N₂ or Ar) reagents->inert solvent 3. Add Solvents (Toluene, Ethanol, Water) inert->solvent reaction 4. Heat and Stir (e.g., 80-100 °C) solvent->reaction monitor 5. Monitor Reaction Progress (TLC or GC-MS) reaction->monitor workup 6. Aqueous Workup - Cool to RT - Add Water - Extract with Organic Solvent monitor->workup Upon Completion purify 7. Purify Product (Column Chromatography) workup->purify end End purify->end

Caption: Figure 2: Experimental Workflow for the Suzuki-Miyaura Coupling.

  • Reaction Setup: To a Schlenk flask, add 3-(3-Bromo-4-methoxyphenyl)propan-1-ol (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), and Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the solvent system (e.g., a mixture of toluene, ethanol, and water) to the flask via syringe.[7] A common ratio is 4:1:1 (v/v/v) of toluene:ethanol:water.

  • Reaction: Stir the reaction mixture at a temperature between 80-100 °C.[1][8] The optimal temperature may need to be determined empirically.

  • Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as TLC or GC-MS. The reaction is typically complete within 2-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate (3 x 15 mL).[7]

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Discussion and Scientific Rationale

Choice of Catalyst and Ligand

The choice of palladium catalyst and associated ligands is critical for a successful Suzuki-Miyaura coupling. While Pd(PPh₃)₄ is a commonly used and effective catalyst, a wide range of other palladium sources and ligands are available.[9] For challenging substrates, including sterically hindered or electron-rich aryl chlorides, more advanced catalysts featuring bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands may be necessary.[10][11] These ligands can enhance the rates of oxidative addition and reductive elimination.[4]

The Role of the Base and Solvent System

The base plays a crucial role in the transmetalation step by activating the boronic acid.[7] Common bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH).[4][8] The choice of base can significantly impact the reaction rate and yield, and it is often substrate-dependent.[7]

The solvent system must be capable of dissolving both the organic and inorganic reagents. A mixture of an organic solvent (e.g., toluene, dioxane, THF) and an aqueous phase is frequently employed.[4][12] The water in the system aids in the dissolution of the inorganic base and can facilitate the transmetalation step.[13]

Functional Group Compatibility: The Free Hydroxyl Group

A key consideration for the coupling of 3-(3-Bromo-4-methoxyphenyl)propan-1-ol is the presence of the free hydroxyl group. While alcohols can sometimes interfere with organometallic reactions, the Suzuki-Miyaura coupling is known for its excellent functional group tolerance.[2] In many cases, the free hydroxyl group will not interfere with the reaction, and a protecting group is not necessary.[14] However, if side reactions or low yields are observed, protection of the alcohol as a silyl ether or another suitable protecting group may be required.[14]

Troubleshooting

IssuePotential CauseSuggested Solution
Low or No Yield Inactive catalyst, insufficient heating, incorrect base or solvent.Screen different palladium catalysts and ligands.[9] Optimize the reaction temperature.[8] Screen a variety of bases and solvent systems.[7][13]
Protodeborylation Decomposition of the boronic acid.Use a more stable boronic ester (e.g., pinacol ester).[15] Use milder reaction conditions (lower temperature, weaker base).
Homocoupling Reaction of two molecules of the boronic acid or two molecules of the aryl halide.Ensure a truly inert atmosphere. Use a slight excess of the boronic acid.
Incomplete Reaction Steric hindrance or deactivating electronic effects of the substrates.Switch to a more active catalyst system with bulky, electron-rich ligands.[11] Increase the reaction temperature and/or time.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of biaryl compounds. The protocol outlined in this application note provides a solid starting point for the successful coupling of 3-(3-Bromo-4-methoxyphenyl)propan-1-ol with various arylboronic acids. By understanding the underlying mechanism and the roles of the different reaction components, researchers can effectively troubleshoot and optimize the reaction for their specific needs, leading to the efficient synthesis of desired target molecules.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Herzon, S. B., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. NSF PAR. [Link]

  • ResearchGate. Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... [Link]

  • ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]

  • Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]

  • ResearchGate. Optimization of conditions in the Suzuki-Miyaura coupling reaction a. [Link]

  • ResearchGate. Suzuki Cross Coupling Reaction-A Review. [Link]

  • Zafar, A., et al. (2023). Suzuki Coupling: A powerful tool for the synthesis of natural products: A review. Journal of Xi'an Shiyou University, Natural Science Edition. [Link]

  • Dreher, S. D., et al. (2008). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. ACS Publications. [Link]

  • Wang, Y., et al. (2024). Palladium-Catalyzed Suzuki–Miyaura Reactions with Triazenyl-Tethered Aryl Bromides: Exploiting the Orthogonal Coupling Sites under Different Conditions. The Journal of Organic Chemistry. [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Franzén, R., & Xu, Y. (2005). Review on green chemistry — Suzuki cross coupling in aqueous media. Canadian Journal of Chemistry. [Link]

  • Zhang, Y., et al. (2020). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers. [Link]

  • Kadu, B. S. (2021). Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis. RSC Publishing. [Link]

  • Molander, G. A., & Fumagalli, T. (2006). Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides. Organic Chemistry Portal. [Link]

  • ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... [Link]

  • ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura coupling. [Link]

  • MDPI. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. [Link]

  • Scientific Research Publishing. Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. [Link]

  • ArODES. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]

  • Organic Chemistry Portal. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Oxygen-Substituted Allylboronates with Aryl/Vinyl (Pseudo)Halides. [Link]

  • ResearchGate. Optimization of solvents and bases in Suzuki-Miyaura cross-coupling... [Link]

  • Chem-Station. Protecting Groups for Boronic Acids. [Link]

  • Wiley Online Library. Nickel‐Catalyzed Suzuki–Miyaura Cross‐Coupling Reaction of Aliphatic Alcohol Derivatives. [Link]

  • Master Organic Chemistry. Protecting Groups For Alcohols. [Link]

  • ResearchGate. Suzuki–Miyaura aryl–aryl cross-coupling reaction between bromobenzene and phenylboronic acid in various solvent mixtures. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • RSC Publishing. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

  • Wiley Online Library. Stereoselective Preparation and Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Alkenyl Sulfoximines. [Link]

  • RSC Publishing. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. [Link]

  • Nature. Lewis acid-mediated Suzuki–Miyaura cross-coupling reaction. [Link]

  • Reddit. Struggling on suzuki couplings. [Link]

Sources

Method

Application Notes &amp; Protocols: Leveraging 3-(3-Bromo-4-methoxyphenyl)propan-1-ol as a Versatile Intermediate in Pharmaceutical Synthesis

Abstract In the landscape of modern drug discovery, the strategic design and synthesis of active pharmaceutical ingredients (APIs) rely heavily on the availability of versatile and functionalized building blocks.[1][2] P...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of modern drug discovery, the strategic design and synthesis of active pharmaceutical ingredients (APIs) rely heavily on the availability of versatile and functionalized building blocks.[1][2] Pharmaceutical intermediates are the crucial chemical compounds that form the basis for the synthesis of APIs.[3] This guide provides a comprehensive technical overview of 3-(3-Bromo-4-methoxyphenyl)propan-1-ol, a key intermediate possessing multiple functional handles that can be selectively manipulated. We will explore its synthesis, physicochemical properties, and safety profile. More critically, this document details robust protocols for its derivatization through common and powerful synthetic transformations, highlighting its potential in constructing libraries of compounds for neurological, anti-inflammatory, and oncological research.

Compound Profile: Physicochemical Properties and Safety

A thorough understanding of an intermediate's properties and hazards is fundamental to its effective and safe utilization.

Physicochemical Data

The structural features of 3-(3-Bromo-4-methoxyphenyl)propan-1-ol—a brominated aromatic ring, a methoxy ether, and a primary alcohol—confer upon it a unique combination of reactivity and solubility, making it a valuable substrate in a variety of reaction conditions.

PropertyValueSource
IUPAC Name 3-(3-Bromo-4-methoxyphenyl)propan-1-olN/A
Molecular Formula C₁₀H₁₃BrO₂Derived
Molecular Weight 245.11 g/mol Derived
Appearance Expected to be an off-white to pale yellow solid or viscous oilInferred
Key Functional Groups Primary Alcohol, Aryl Bromide, Methoxy EtherStructural Analysis
Reactivity Handles -OH group (for oxidation, esterification, etherification)-Br atom (for cross-coupling, metallation)Chemical Principles
Safety & Handling
  • GHS Hazard Statements: Based on structurally related compounds, 3-(3-Bromo-4-methoxyphenyl)propan-1-ol is anticipated to be harmful if swallowed (H302), cause skin irritation (H315), and cause serious eye irritation (H319). It may also cause respiratory irritation (H335).

  • Precautionary Statements:

    • Prevention: Avoid breathing dust/fumes. Wash skin thoroughly after handling. Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection.[4]

    • Response:

      • IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.

      • IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.

      • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[4][5]

      • IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5]

  • Personal Protective Equipment (PPE): Use of a chemical fume hood, safety glasses with side shields (or goggles), a lab coat, and chemical-resistant gloves (e.g., nitrile) is mandatory.

  • Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[5][6] For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.

Proposed Synthesis of the Intermediate

A robust synthesis of the title compound is paramount. A plausible and efficient route begins with the commercially available 3-(4-methoxyphenyl)propanoic acid, proceeding through bromination and subsequent reduction.

G cluster_synthesis Proposed Synthesis Workflow A 3-(4-methoxyphenyl)propanoic acid B 3-(3-Bromo-4-methoxyphenyl)propanoic acid A->B  Electrophilic Bromination  (e.g., Br₂, Acetic Acid) C 3-(3-Bromo-4-methoxyphenyl)propan-1-ol (Target Intermediate) B->C  Reduction  (e.g., BH₃·THF, LiAlH₄)

Caption: Proposed synthetic workflow for the target intermediate.

Rationale Behind Experimental Choices:
  • Electrophilic Bromination: The methoxy group on the starting material is a strong ortho-, para-directing activator. Since the para position is blocked by the propyl chain, bromination is highly favored at one of the ortho positions (C3 or C5). This regioselectivity is a key advantage for producing the desired isomer.[7][8]

  • Reduction: The reduction of the carboxylic acid to a primary alcohol is a standard transformation. Borane complexes like BH₃·THF are chosen for their high selectivity for carboxylic acids over other potential functional groups, ensuring a clean conversion.

Application in API Synthesis: Derivatization Protocols

The true value of 3-(3-Bromo-4-methoxyphenyl)propan-1-ol lies in its capacity to serve as a scaffold for diverse molecular architectures. The aryl bromide and primary alcohol moieties can be addressed with high selectivity.

G center_node 3-(3-Bromo-4-methoxyphenyl) propan-1-ol suzuki Aryl/Heteroaryl Derivatives (via Suzuki Coupling) center_node->suzuki Aryl-Br Reactivity buchwald Amine/Amide Derivatives (via Buchwald-Hartwig) center_node->buchwald Aryl-Br Reactivity oxidation Aldehyde/Carboxylic Acid (via Oxidation) center_node->oxidation Alcohol Reactivity ester Ester Derivatives (via Esterification) center_node->ester Alcohol Reactivity ether Ether Derivatives (via Williamson Synthesis) center_node->ether Alcohol Reactivity

Caption: Key derivatization pathways from the central intermediate.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol details the palladium-catalyzed cross-coupling of the aryl bromide with a boronic acid, a cornerstone reaction for generating biaryl structures often found in anti-inflammatory and anti-cancer agents.[9]

Objective: To synthesize 3-(3-Aryl-4-methoxyphenyl)propan-1-ol derivatives.

Materials:

  • 3-(3-Bromo-4-methoxyphenyl)propan-1-ol (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Solvent mixture: Toluene, Ethanol, Water (4:1:1 ratio)

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried round-bottom flask, combine 3-(3-Bromo-4-methoxyphenyl)propan-1-ol, the desired arylboronic acid, and potassium carbonate.

  • Solvent Addition: Add the toluene/ethanol/water solvent mixture.

  • Degassing: Seal the flask with a septum and degas the mixture by bubbling nitrogen gas through the solution for 15-20 minutes. Rationale: This step is critical to remove dissolved oxygen, which can oxidize the Pd(0) catalyst and inhibit the reaction.

  • Catalyst Addition: Under a positive pressure of nitrogen, add the Pd(PPh₃)₄ catalyst to the reaction mixture.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously for 12 hours under a nitrogen atmosphere. Monitor reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, add deionized water and extract the aqueous phase three times with ethyl acetate. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Self-Validation & QC:

  • Expected Outcome: Disappearance of the starting aryl bromide and appearance of a new, less polar spot on TLC.

  • Characterization: Confirm the structure of the product using ¹H NMR (disappearance of the aromatic proton signals in the starting material and appearance of new aryl proton signals), ¹³C NMR, and mass spectrometry (confirmation of the expected molecular weight). Purity should be assessed by HPLC (>95%).

Protocol 2: Oxidation of the Primary Alcohol to an Aldehyde

The primary alcohol can be selectively oxidized to the corresponding aldehyde, a versatile functional group for subsequent reactions like reductive amination or Wittig reactions.

Objective: To synthesize 3-(3-Bromo-4-methoxyphenyl)propanal.

Materials:

  • 3-(3-Bromo-4-methoxyphenyl)propan-1-ol (1.0 eq)

  • Dess-Martin Periodinane (DMP) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 3-(3-Bromo-4-methoxyphenyl)propan-1-ol in anhydrous DCM in a dry flask under a nitrogen atmosphere.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add the Dess-Martin Periodinane portion-wise over 10 minutes. Rationale: DMP is a mild oxidizing agent that effectively converts primary alcohols to aldehydes with minimal over-oxidation to the carboxylic acid. The reaction is performed at 0 °C to control reactivity and minimize side reactions.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 15 minutes until the solution becomes clear.

  • Workup: Separate the layers and extract the aqueous phase twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude aldehyde is often used directly in the next step but can be purified by careful column chromatography if necessary.

Self-Validation & QC:

  • Expected Outcome: Formation of a more nonpolar product on TLC.

  • Characterization: Confirm product formation via ¹H NMR by the appearance of a characteristic aldehyde proton signal (δ 9-10 ppm) and the disappearance of the alcohol's -CH₂-OH signals. Due to potential instability, aldehydes are often characterized and immediately used in the subsequent reaction.

Analytical Quality Control Workflows

Robust analytical methods are essential to ensure the purity and identity of the intermediate and its derivatives.[10][11]

G cluster_qc Analytical & QC Workflow Sample Crude Reaction Product Prep Sample Preparation (Dilution, Filtration) Sample->Prep HPLC HPLC-UV Analysis (Purity Assessment) Prep->HPLC LCMS LC-MS Analysis (Mass Verification) Prep->LCMS NMR NMR Spectroscopy (Structural Elucidation) Prep->NMR Data Data Analysis & Certificate of Analysis HPLC->Data LCMS->Data NMR->Data

Caption: General workflow for analytical quality control.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for determining the purity of the intermediate and its non-volatile derivatives.[12]

ParameterRecommended Condition
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water (0.1% Formic Acid)B: Acetonitrile (0.1% Formic Acid)
Gradient 50% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Sample Prep Dissolve sample in mobile phase (50:50 A:B) to ~1 mg/mL
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for identifying and quantifying volatile impurities or byproducts.

ParameterRecommended Condition
Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at 1.2 mL/min (constant flow)
Inlet Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Mass Range 50-400 amu
Sample Prep Dissolve sample in Ethyl Acetate to ~1 mg/mL

Conclusion

3-(3-Bromo-4-methoxyphenyl)propan-1-ol represents a highly valuable and versatile intermediate for pharmaceutical research and development. Its dual functionality allows for selective and sequential chemical modifications, enabling the efficient construction of diverse molecular scaffolds. The protocols outlined in this guide provide a robust framework for researchers to unlock the synthetic potential of this intermediate, paving the way for the discovery of novel therapeutic agents. The provided analytical methods ensure that the integrity and purity of the synthesized compounds can be rigorously controlled, which is a prerequisite for any successful drug development campaign.

References

  • SAFETY DATA SHEET. Fisher Scientific. (2025-12-22).
  • Preparation and Application of (3-Bromophenyl)(4-methoxyphenyl)
  • BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs. PYG Lifesciences. (2025-01-21).
  • SAFETY D
  • SAFETY DATA SHEET. Thermo Fisher Scientific. (2011-06-17).
  • SAFETY DATA SHEET. Fisher Scientific. (2025-12-25).
  • III Analytical Methods. Japan Environment Agency.
  • Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. Sumitomo Chemical.
  • Selected Methods of Analysis. University of Colorado.
  • Recent advances and potential pharmacological activities of chalcones. Journal of Chemical and Pharmaceutical Research. (2016).
  • Regioselective Synthesis of Bromo-Substituted 3-Arylcoumarins. IRIS (Institutional Repository of the University of Santiago de Compostela).
  • Analytical methods for the quantification of 3-(2-Methoxyphenyl)propiophenone. Benchchem. (2025).
  • Synthesis of 3-Bromo-4-methoxy-1-naphthonitrile: An In-depth Technical Guide. Benchchem. (2025).
  • Pharmaceutical Intermediates / Active Pharmaceutical Ingredients. Mitani Sangyo Co., Ltd.
  • APIs / Intermediates.
  • Analytical Methods. Royal Society of Chemistry. (2025-08-28).

Sources

Application

Catalytic reduction methods to synthesize 3-(3-Bromo-4-methoxyphenyl)propan-1-ol

An in-depth guide to the synthesis of 3-(3-Bromo-4-methoxyphenyl)propan-1-ol through various catalytic reduction methodologies, designed for researchers, scientists, and professionals in drug development. This document p...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the synthesis of 3-(3-Bromo-4-methoxyphenyl)propan-1-ol through various catalytic reduction methodologies, designed for researchers, scientists, and professionals in drug development. This document provides a detailed exploration of synthetic pathways, step-by-step protocols, and a comparative analysis of different approaches.

Introduction: The Significance of Substituted Phenylpropanols

Phenylpropanoid compounds are a broad class of natural products derived from the amino acids phenylalanine and tyrosine.[1] Their derivatives, such as 3-(3-Bromo-4-methoxyphenyl)propan-1-ol, are valuable intermediates in the synthesis of fine chemicals and pharmaceuticals. The presence of a bromo- and methoxy-substituted phenyl ring, coupled with a propanol side chain, offers multiple reactive sites for further molecular elaboration, making it a key building block in the development of novel therapeutic agents and other functional molecules.

The synthesis of this target molecule hinges on the effective and selective reduction of a three-carbon sidechain attached to the aromatic ring. Catalytic hydrogenation and transfer hydrogenation are among the most powerful and widely used methods for such transformations due to their efficiency, scalability, and often milder reaction conditions compared to stoichiometric reductants. This guide details several robust catalytic reduction strategies to obtain 3-(3-Bromo-4-methoxyphenyl)propan-1-ol, starting from readily accessible precursors.

Synthetic Strategies: An Overview

The synthesis of 3-(3-Bromo-4-methoxyphenyl)propan-1-ol can be approached from several key precursors, primarily derivatives of cinnamaldehyde or cinnamic acid. The choice of starting material dictates the specific catalytic reduction strategy required. The overall synthetic landscape is depicted below.

A 3-Bromo-4-methoxybenzaldehyde B 3-(3-Bromo-4-methoxyphenyl)propenoic Acid (Substituted Cinnamic Acid) A->B Knoevenagel Condensation C 3-(3-Bromo-4-methoxyphenyl)prop-2-en-1-one (Chalcone) A->C Aldol Condensation D 3-(3-Bromo-4-methoxyphenyl)propan-1-ol (Target Molecule) B->D Catalytic Reduction (C=C and COOH) C->D Catalytic Reduction (C=C and C=O)

Figure 1. Key synthetic pathways to 3-(3-Bromo-4-methoxyphenyl)propan-1-ol.

The primary challenge in these syntheses is the chemoselective reduction of multiple functional groups. Specifically, the carbon-carbon double bond of the propenyl side chain and the carbonyl or carboxyl group must be reduced, while preserving the aryl bromide. Palladium-based catalysts are highly effective for the hydrogenation of C=C double bonds.[2] However, under certain conditions, they can also catalyze hydrodebromination. The use of specific catalyst poisons, such as diphenylsulfide, or carefully controlled reaction conditions can mitigate this undesired side reaction.[3]

Method 1: Reduction of a Cinnamic Acid Derivative

This approach involves the initial synthesis of 3-(3-bromo-4-methoxyphenyl)propenoic acid via a Knoevenagel condensation, followed by a one-pot reduction of both the alkene and the carboxylic acid functionalities.

Principle

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction in which a molecule of water is eliminated. Here, 3-bromo-4-methoxybenzaldehyde reacts with malonic acid in the presence of a base to form the corresponding cinnamic acid derivative.

The subsequent reduction of both the C=C double bond and the carboxylic acid is challenging. While Pd/C is excellent for C=C bond hydrogenation, reducing a carboxylic acid typically requires harsher conditions or more specialized catalysts.[4] Ruthenium-based catalysts, such as Ru/C or Ru-Sn/Al2O3, have shown efficacy in the hydrogenation of carboxylic acids to alcohols, although selectivity can be an issue.[5] A robust alternative is a two-step process where the C=C bond is first selectively reduced, followed by the reduction of the carboxylic acid using a different reagent (e.g., borane complexes), but a one-pot catalytic approach is often preferred for efficiency.

Experimental Protocol

Part A: Synthesis of 3-(3-Bromo-4-methoxyphenyl)propenoic Acid

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 3-bromo-4-methoxybenzaldehyde (10.0 g, 46.5 mmol), malonic acid (6.0 g, 57.7 mmol), and pyridine (20 mL).

  • Catalyst Addition: Add a catalytic amount of piperidine (0.5 mL).

  • Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into a mixture of crushed ice (100 g) and concentrated hydrochloric acid (20 mL).

  • Isolation: The solid product precipitates out. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The product can be further purified by recrystallization from ethanol/water.

Part B: Catalytic Reduction to 3-(3-Bromo-4-methoxyphenyl)propan-1-ol

cluster_0 Reaction Setup cluster_1 Hydrogenation cluster_2 Work-up & Purification A Add Cinnamic Acid Derivative and Solvent (e.g., THF) to Reactor B Add Ru/C Catalyst A->B C Pressurize with H2 (e.g., 50 bar) B->C D Heat to Reaction Temperature (e.g., 100-120 °C) and Stir C->D E Cool, Depressurize, and Filter Catalyst D->E F Concentrate Filtrate E->F G Purify by Column Chromatography F->G

Figure 2. Workflow for the catalytic reduction of the cinnamic acid derivative.

  • Reaction Setup: In a high-pressure hydrogenation vessel, dissolve the 3-(3-bromo-4-methoxyphenyl)propenoic acid (5.0 g, 19.4 mmol) in a suitable solvent such as tetrahydrofuran (THF) or ethanol (100 mL).

  • Catalyst Addition: Add 5% Ruthenium on carbon (Ru/C) (500 mg, 10% w/w).

  • Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen gas to 50-70 bar. Heat the reaction to 100-120 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 12-24 hours.

  • Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.

  • Isolation: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure 3-(3-bromo-4-methoxyphenyl)propan-1-ol.

Method 2: Reduction of a Chalcone Derivative

This pathway involves an aldol condensation to form a chalcone, which is then fully reduced to the target propanol. Chalcones are α,β-unsaturated ketones that serve as excellent precursors.[6]

Principle

The initial step is a base-catalyzed aldol condensation between 3-bromo-4-methoxybenzaldehyde and an acetophenone derivative.[6] The resulting chalcone possesses both a C=C double bond and a ketone carbonyl group. Both of these functionalities can be readily reduced via catalytic hydrogenation, often in a single step using a palladium catalyst.[7][8]

Experimental Protocol

Part A: Synthesis of (2E)-3-(3-bromo-4-methoxyphenyl)-1-phenylprop-2-en-1-one

  • Reaction Setup: Dissolve 3-bromo-4-methoxybenzaldehyde (5.0 g, 23.2 mmol) and acetophenone (2.79 g, 23.2 mmol) in ethanol (50 mL) in a round-bottom flask.

  • Base Addition: Cool the solution in an ice bath and add aqueous potassium hydroxide (10%, 10 mL) dropwise with stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. A solid precipitate will form.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

  • Purification: Recrystallize the crude product from ethanol to obtain the pure chalcone.

Part B: Catalytic Reduction to 3-(3-Bromo-4-methoxyphenyl)propan-1-ol

  • Reaction Setup: In a hydrogenation flask, dissolve the chalcone (5.0 g, 15.7 mmol) in ethyl acetate or ethanol (100 mL).

  • Catalyst Addition: Add 10% Palladium on carbon (Pd/C) (250 mg, 5% w/w).

  • Hydrogenation: Connect the flask to a hydrogenation apparatus (e.g., a Parr shaker) or use a balloon filled with hydrogen. Purge the system with hydrogen.

  • Reaction: Stir the reaction mixture under a hydrogen atmosphere (1-4 atm) at room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting material is fully consumed (typically 8-12 hours).

  • Work-up and Purification: Filter the catalyst through Celite, wash the filter cake with ethyl acetate, and concentrate the filtrate under reduced pressure. Purify the residue by column chromatography to yield the final product.

Comparative Analysis of Synthetic Routes

FeatureMethod 1 (Cinnamic Acid Route)Method 2 (Chalcone Route)
Starting Materials 3-Bromo-4-methoxybenzaldehyde, Malonic Acid3-Bromo-4-methoxybenzaldehyde, Acetophenone
Intermediate Substituted Cinnamic AcidChalcone (α,β-unsaturated ketone)
Reduction Step Reduction of C=C and COOHReduction of C=C and C=O
Catalyst Typically Ru/C or specialized catalystsPd/C is highly effective
Reaction Conditions Higher pressure and temperature may be requiredTypically mild (room temp, 1-4 atm H₂)
Advantages Direct route from a common building block.Milder reduction conditions. Ketone reduction is generally easier than carboxylic acid reduction.
Disadvantages Reduction of carboxylic acid can be challenging and may require harsh conditions, potentially leading to side reactions like debromination.Requires an additional aromatic starting material (acetophenone).

Safety and Handling

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation reactions should be conducted in a well-ventilated fume hood, away from ignition sources. Ensure all equipment is properly grounded.

  • Catalysts: Palladium and Ruthenium on carbon are pyrophoric, especially when dry and finely divided. Handle the catalyst in an inert atmosphere when possible, and do not allow the dry catalyst to come into contact with organic solvents in the presence of air.

  • Reagents: Pyridine is toxic and flammable. Malonic acid and potassium hydroxide are corrosive. Handle all chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

References

  • Recent Advances of Pd/C-Catalyzed Reactions - MDPI. [Link]

  • 1,4-Reduction of α,β-unsaturated compounds - Organic Chemistry Portal. [Link]

  • Chemoselective Transfer Hydrogenation of α,β-Unsaturated Ketones Catalyzed by Pincer-Pd Complexes Using Alcohol as a Hydrogen Source | Organic Letters - ACS Publications. [Link]

  • Rhodium-Catalyzed Transfer Hydrogenation of Cinnamic Acid Using Formic Acid as the Hydrogen Source - Chemical Methodologies. [Link]

  • Pd-Catalyzed Asymmetric Hydrogenation of C=C Bond of α,β-Unsaturated Ketones - Synfacts. [Link]

  • 3-(3-Bromo-4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one - PMC. [Link]

  • Phenylpropanoid - Wikipedia. [Link]

  • Palladium-catalyzed reductions of .alpha.,.beta.-unsaturated carbonyl compounds, conjugated dienes, and acetylenes with trialkylammonium formates | The Journal of Organic Chemistry - ACS Publications. [Link]

  • A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same - Google P
  • Preparation method of 3-methylamino-1-phenylpropanol - Google P
  • Fig. 3 Reconstruction of the downstream pathway of 3-phenylpropanol... - ResearchGate. [Link]

  • Studies on the Preparation of (S)-3-chloro-phenyl-1-propanol by Catalytic Asymmetric Hydrogenation of B-chloro-propiophenone - ResearchGate. [Link]

  • Visible-Light-Induced Photocatalytic Oxidative Decarboxylation of Cinnamic Acids to 1,2-Diketones | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Catalyst Design for the Hydrogenation of Cinnamic Acid to Hydrocinnamic Acid. [Link]

  • Catalytic Hydrogenation of Cinnamic Acid and Salicylic Acid - ResearchGate. [Link]

  • Improved process to obtain 3-phenylpropan-1-ol
  • Sustainable Aerobic Bromination with Controllable Chemoselectivity - PMC - NIH. [Link]

  • Chapter 9: Phenylpropanoid N
  • Design and Effects of the Cinnamic Acids Chemical Structures as Organocatalyst on the Polymerization of Benzoxazines - MDPI. [Link]

  • Benzaldehyde to 3-phenylpropan-1-ol - YouTube. [Link]

  • p-BROMOBENZALDEHYDE - Organic Syntheses Procedure. [Link]

  • Titanium‐Mediated Catalytic Hydrogenation of Monocyclic and Polycyclic Arenes. [Link]

  • Syntheses of Three Mono-Brominated Enamide Analogs of Natural Alkaloids Isolated from the Tasmanian Marine Bryozoan Amathia - SciELO México. [Link]

  • Highly efficient and selective electrophilic and free radical catalytic bromination reactions of simple aromatic compounds in the presence of reusable zeolites | Request PDF - ResearchGate. [Link]

  • Selective bromination of aromatic compounds - Google P
  • Thermochemical Heterolytic Hydrogenation Catalysis Proceeds Through Polarization-Driven Hydride Transfer - ChemRxiv. [Link]

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC. [Link]

  • The Art of Heterogeneous Catalytic Hydrogenation - Part 1 - University of Illinois. [Link]

Sources

Method

Application Notes and Protocols for the Derivatization of 3-(3-Bromo-4-methoxyphenyl)propan-1-ol in Drug Discovery

Introduction: Unlocking the Therapeutic Potential of the 3-(3-Bromo-4-methoxyphenyl)propan-1-ol Scaffold The 3-(3-bromo-4-methoxyphenyl)propan-1-ol scaffold is a versatile building block in medicinal chemistry, offering...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Therapeutic Potential of the 3-(3-Bromo-4-methoxyphenyl)propan-1-ol Scaffold

The 3-(3-bromo-4-methoxyphenyl)propan-1-ol scaffold is a versatile building block in medicinal chemistry, offering multiple avenues for structural modification to generate diverse libraries of compounds for drug discovery. The presence of a reactive aryl bromide and a primary alcohol allows for a wide range of chemical transformations, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.

The bromo-methoxyphenyl moiety is a common feature in a variety of biologically active molecules, including those with anticancer, antimicrobial, and neuroprotective properties. For instance, derivatives of bromophenols have been shown to exhibit cytotoxicity against cancer cell lines such as K562.[1] Furthermore, the bromo-methoxyphenyl core is present in compounds with demonstrated antimicrobial activity against pathogens like Staphylococcus aureus.[2] Notably, a structurally related compound, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP), has been identified as a selective inhibitor of the signal transducer and activator of transcription 3 (STAT3), a key target in inflammation and cancer, and has shown neuroprotective effects in preclinical models.[3]

This guide provides detailed application notes and protocols for the derivatization of 3-(3-bromo-4-methoxyphenyl)propan-1-ol, focusing on reactions at both the aryl bromide and the primary alcohol functionalities. The protocols are designed to be robust and adaptable, providing researchers with the tools to synthesize a wide array of novel chemical entities for evaluation in various therapeutic areas.

Derivatization Strategies: A Dual-Pronged Approach

The chemical architecture of 3-(3-bromo-4-methoxyphenyl)propan-1-ol allows for a dual-pronged derivatization strategy, targeting the aryl bromide for carbon-carbon and carbon-nitrogen bond formation and the primary alcohol for ether and ester synthesis.

Derivatization_Strategies cluster_Aryl_Bromide Aryl Bromide Derivatization cluster_Alcohol Alcohol Derivatization Aryl_Bromide Ar-Br Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) Aryl_Bromide->Suzuki Ar-B(OH)2, Pd catalyst Sonogashira Sonogashira Coupling (C-C Bond Formation) Aryl_Bromide->Sonogashira Terminal Alkyne, Pd/Cu catalyst Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) Aryl_Bromide->Buchwald Amine, Pd catalyst Alcohol R-OH Etherification Williamson Ether Synthesis (C-O Bond Formation) Alcohol->Etherification R'-X, Base Esterification Steglich/Mitsunobu Esterification (C=O Bond Formation) Alcohol->Esterification R'-COOH, Coupling Agent

Caption: Derivatization strategies for 3-(3-bromo-4-methoxyphenyl)propan-1-ol.

Part 1: Derivatization of the Aryl Bromide

The aryl bromide moiety serves as a versatile handle for introducing a wide range of substituents through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern medicinal chemistry for the construction of complex molecular architectures.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with an organohalide. This reaction is highly tolerant of various functional groups, making it ideal for late-stage diversification of drug candidates.

Workflow:

Suzuki_Workflow Start 3-(3-Bromo-4-methoxyphenyl)propan-1-ol + Arylboronic Acid Reaction Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Toluene/Ethanol/H2O) Start->Reaction Heating Heat to Reflux Reaction->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Column Chromatography Workup->Purification Product 3-(3-Aryl-4-methoxyphenyl)propan-1-ol Purification->Product

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol:

  • Reaction Setup: To a dried round-bottom flask, add 3-(3-bromo-4-methoxyphenyl)propan-1-ol (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Catalyst Addition: Add degassed toluene, ethanol, and water in a 4:1:1 ratio. To this suspension, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously for 12-24 hours under the inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Parameter Condition Rationale
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, etc.Efficiently catalyzes the cross-coupling reaction. The choice of ligand can influence reaction efficiency.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid and facilitates the transmetalation step.
Solvent Toluene/Ethanol/H₂O, Dioxane, DMFThe solvent system influences the solubility of reactants and the reaction rate.
Temperature 80-120 °CProvides the necessary activation energy for the catalytic cycle to proceed efficiently.
Protocol 2: Sonogashira Coupling for C-C Bond Formation

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing access to a wide range of alkynyl-substituted aromatic compounds. This reaction is typically catalyzed by a combination of palladium and copper complexes.[4]

Detailed Protocol:

  • Reaction Setup: To a Schlenk flask, add 3-(3-bromo-4-methoxyphenyl)propan-1-ol (1.0 eq), copper(I) iodide (0.02 eq), and tetrakis(triphenylphosphine)palladium(0) (0.04 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas.

  • Reagent Addition: Add a degassed solvent such as triethylamine or a mixture of toluene and triethylamine. Add the terminal alkyne (1.2 eq).

  • Reaction: Stir the reaction mixture at room temperature or heat to 50-70 °C for 4-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the synthesis of carbon-nitrogen bonds, a crucial transformation in the preparation of many pharmaceuticals.[5]

Detailed Protocol:

  • Reaction Setup: In an oven-dried Schlenk tube, combine 3-(3-bromo-4-methoxyphenyl)propan-1-ol (1.0 eq), the desired amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., sodium tert-butoxide, 1.4 eq).

  • Inert Atmosphere: Seal the tube, evacuate, and backfill with an inert gas (repeat three times).

  • Solvent Addition: Add an anhydrous solvent such as toluene or dioxane via syringe.

  • Reaction: Heat the reaction mixture with vigorous stirring to 80-110 °C. Monitor the reaction progress by LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Part 2: Derivatization of the Primary Alcohol

The primary alcohol functionality of the scaffold provides a handle for introducing various groups through etherification and esterification reactions, which can significantly impact the compound's polarity, solubility, and biological activity.

Protocol 4: Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for preparing ethers via an Sₙ2 reaction between an alkoxide and an alkyl halide.[6]

Workflow:

Williamson_Workflow Start 3-(3-Bromo-4-methoxyphenyl)propan-1-ol Deprotonation Base (e.g., NaH) Solvent (e.g., THF, DMF) Start->Deprotonation Alkylation Alkyl Halide (R-X) Deprotonation->Alkylation Reaction Stir at RT or Heat Alkylation->Reaction Workup Aqueous Quench & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 3-(3-Bromo-4-methoxyphenyl)propyl Ether Purification->Product

Caption: General workflow for the Williamson ether synthesis.

Detailed Protocol:

  • Alkoxide Formation: To a solution of 3-(3-bromo-4-methoxyphenyl)propan-1-ol (1.0 eq) in an anhydrous solvent like THF or DMF at 0 °C, add a strong base such as sodium hydride (NaH, 1.1 eq) portion-wise.

  • Stirring: Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.

  • Alkylating Agent Addition: Add the desired alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or heat as necessary (e.g., 60-80 °C) until the starting material is consumed, as monitored by TLC.

  • Work-up: Cautiously quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 5: Steglich Esterification

The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols using a carbodiimide coupling agent, such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), and a catalyst, typically 4-dimethylaminopyridine (DMAP).[2]

Detailed Protocol:

  • Reaction Setup: To a solution of 3-(3-bromo-4-methoxyphenyl)propan-1-ol (1.0 eq), the desired carboxylic acid (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in an anhydrous solvent such as dichloromethane (DCM) or THF, add DCC or DIC (1.2 eq) at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The formation of a white precipitate (dicyclohexylurea if DCC is used) is typically observed.

  • Work-up: Filter off the urea byproduct and wash it with the reaction solvent.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography.

Protocol 6: Mitsunobu Reaction

The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol to a variety of functional groups, including esters, with inversion of stereochemistry (though not relevant for this achiral substrate). It utilizes triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

Detailed Protocol:

  • Reaction Setup: To a solution of 3-(3-bromo-4-methoxyphenyl)propan-1-ol (1.0 eq), the desired carboxylic acid (1.2 eq), and triphenylphosphine (1.2 eq) in an anhydrous solvent like THF at 0 °C, add DEAD or DIAD (1.2 eq) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC.

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography to separate the desired ester from triphenylphosphine oxide and the hydrazine byproduct.

Potential Biological Applications and Structure-Activity Relationship (SAR) Insights

The derivatization of the 3-(3-bromo-4-methoxyphenyl)propan-1-ol scaffold can lead to the discovery of novel therapeutic agents. The following table summarizes potential biological activities based on structurally related compounds.

Derivative Class Potential Biological Activity Key Structural Features for Activity References
Biaryl Propanols (from Suzuki Coupling) Anticancer, Kinase InhibitionThe nature and substitution pattern of the newly introduced aryl ring can significantly influence activity.[7],[8]
Alkynyl Propanols (from Sonogashira Coupling) Anticancer, AntiviralThe alkynyl linker can serve as a rigid spacer to probe binding pockets of biological targets.
Amino-substituted Propanols (from Buchwald-Hartwig) CNS activity, Kinase InhibitionThe nature of the amine (primary, secondary, heterocyclic) can modulate polarity and target engagement.
Ether Derivatives Antimicrobial, AnticancerThe ether linkage can improve metabolic stability and oral bioavailability.[2]
Ester Derivatives Prodrugs, Improved cell permeabilityEster groups can be designed to be cleaved by esterases in vivo, releasing the active parent compound.

Conclusion

The 3-(3-bromo-4-methoxyphenyl)propan-1-ol scaffold represents a valuable starting point for the synthesis of diverse and biologically relevant molecules. The protocols outlined in this application note provide a robust framework for researchers to explore the chemical space around this core structure. By systematically applying these derivatization strategies and evaluating the biological activities of the resulting compounds, new lead candidates for various therapeutic areas can be identified and optimized.

References

  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. PMC. Available at: [Link]

  • Mitsunobu reaction. Wikipedia. Available at: [Link]

  • Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. PMC. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research, 2012, 4(1):501-507. JOCPR. Available at: [Link]

  • Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. PMC. Available at: [Link]

  • Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. PMC. Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • Compounds from Natural Sources as Protein Kinase Inhibitors. PMC. Available at: [Link]

  • Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. ResearchGate. Available at: [Link]

  • Natural products as kinase inhibitors. ResearchGate. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Neurotrophic Natural Products. National Open Access Monitor, Ireland. Available at: [Link]

  • Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers. Available at: [Link]

  • 2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) Phenol Ameliorates MPTP-Induced Dopaminergic Neurodegeneration by Inhibiting the STAT3 Pathway. PubMed. Available at: [Link]

  • Phenolic Compounds of Therapeutic Interest in Neuroprotection. MDPI. Available at: [Link]

  • Discovery of Oral Degraders of the ROS1 Fusion Protein with Potent Activity against Secondary Resistance Mutations. PMC. Available at: [Link]

  • Neuroprotective effects of Neurotrophin-3 in MPTP-induced zebrafish Parkinson's disease model. Frontiers. Available at: [Link]

Sources

Application

Application Note: Reagents and Protocols for the Selective Bromination of 3-(4-Methoxyphenyl)propan-1-ol

The Synthetic Challenge: Navigating Dual Reactivity in Bifunctional Arenes The molecule 3-(4-methoxyphenyl)propan-1-ol presents a classic chemoselectivity challenge in organic synthesis. It is a bifunctional building blo...

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Author: BenchChem Technical Support Team. Date: March 2026

The Synthetic Challenge: Navigating Dual Reactivity in Bifunctional Arenes

The molecule 3-(4-methoxyphenyl)propan-1-ol presents a classic chemoselectivity challenge in organic synthesis. It is a bifunctional building block containing two highly reactive, yet chemically distinct, nucleophilic sites:

  • The Primary Aliphatic Alcohol: Susceptible to nucleophilic substitution and oxidation.

  • The Electron-Rich Aromatic Ring: An anisole derivative highly activated toward Electrophilic Aromatic Substitution (EAS).

For drug development professionals and synthetic chemists, the objective is often to functionalize one site while preserving the integrity of the other. Utilizing blunt halogenating agents (such as Br2​ in heat or aqueous HBr ) will result in a complex mixture of ring-brominated, chain-brominated, and polymerized byproducts. Achieving absolute regiocontrol requires the strategic selection of reagents that operate via mutually exclusive mechanistic pathways.

Reagent Causality: Directing Regioselectivity

Pathway A: Selective Aliphatic Bromination (Targeting the Alcohol)

To convert the primary alcohol to an alkyl bromide—yielding 1-(3-bromopropyl)-4-methoxybenzene —the reagent must activate the hydroxyl group for substitution without generating strong Brønsted or Lewis acids. Reagents like Phosphorus Tribromide ( PBr3​ ) or Hydrobromic acid ( HBr ) generate acidic byproducts that can protonate the electron-rich aromatic ring, triggering Friedel-Crafts-type oligomerization or cleavage of the methoxy ether.

The Solution: The Appel Reaction utilizing Carbon Tetrabromide ( CBr4​ ) and Triphenylphosphine ( PPh3​ ) [1].

  • Causality: This system operates under strictly neutral conditions. PPh3​ reacts with CBr4​ to form a halophosphonium intermediate. The alcohol attacks the phosphorus, forming a transient oxaphosphonium salt. A liberated bromide ion then executes a clean SN​2 displacement. The thermodynamic driving force is the formation of the extremely stable P=O bond in the triphenylphosphine oxide byproduct, leaving the sensitive aromatic ring completely untouched.

Pathway B: Selective Aromatic Bromination (Targeting the Ring)

To brominate the aromatic ring while leaving the primary alcohol intact—yielding 3-(3-bromo-4-methoxyphenyl)propan-1-ol —the reagent must deliver electrophilic bromine ( Br+ ) without acting as an oxidant to the alcohol.

The Solution: N-Bromosuccinimide (NBS) in a polar aprotic solvent (e.g., Acetonitrile) [2].

  • Causality: The methoxy group ( −OCH3​ ) is a powerful electron-donating group via resonance, directing electrophiles to the ortho and para positions. Because the para position is structurally blocked by the propyl chain, substitution is forced exclusively to the ortho position (C3 of the ring). NBS in acetonitrile provides a low, steady concentration of electrophilic bromine. Without the addition of radical initiators (like AIBN) or UV light, NBS will not undergo radical benzylic bromination, nor will it oxidize the primary alcohol, ensuring perfect chemoselectivity for the activated ring.

Reaction Matrix and Yield Profiles

The following table summarizes the causal relationship between the chosen reagents, the targeted reactive sites, and the expected empirical outcomes.

Synthetic GoalReagent SystemSolvent & TempTarget SiteMajor ProductTypical Yield
Aliphatic Bromination CBr4​ (1.2 eq), PPh3​ (1.25 eq) CH2​Cl2​ , 0 °C to RTPrimary −OH 1-(3-bromopropyl)-4-methoxybenzene85–92%
Aromatic Bromination NBS (1.05 eq) CH3​CN , 0 °C to RTAromatic Ring (C3)3-(3-bromo-4-methoxyphenyl)propan-1-ol88–95%

Validated Bench Protocols for Selective Bromination

Protocol A: Synthesis of 1-(3-Bromopropyl)-4-methoxybenzene (Appel Reaction)

This protocol is self-validating: the visual transition of the reaction mixture and the precipitation of triphenylphosphine oxide serve as real-time indicators of reaction progress.

  • Initialization: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Dissolution: Dissolve 3-(4-methoxyphenyl)propan-1-ol (10.0 mmol, 1.66 g) and CBr4​ (12.0 mmol, 3.98 g) in 30 mL of anhydrous dichloromethane ( CH2​Cl2​ ).

  • Thermal Control: Cool the reaction vessel to 0 °C using an ice-water bath to prevent exothermic degradation.

  • Activation: Add Triphenylphosphine ( PPh3​ , 12.5 mmol, 3.28 g) portion-wise over 15 minutes. The solution will transition from clear to a pale yellow/orange tint as the phosphonium ylide forms.

  • Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor via TLC (Hexanes/EtOAc 8:2); the alcohol spot ( Rf​≈0.2 ) will disappear, replaced by a non-polar UV-active spot ( Rf​≈0.7 ).

  • Workup: Quench the reaction with 20 mL of saturated aqueous NaHCO3​ . Extract the aqueous layer with CH2​Cl2​ (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Suspend the crude residue in cold hexanes to precipitate the bulk of the triphenylphosphine oxide (TPPO). Filter the solid, concentrate the filtrate, and purify via flash column chromatography (100% Hexanes to 95:5 Hexanes/EtOAc) to yield the pure alkyl bromide as a clear oil.

Protocol B: Synthesis of 3-(3-Bromo-4-methoxyphenyl)propan-1-ol (EAS)

This protocol relies on the precise stoichiometric control of NBS to prevent over-bromination.

  • Initialization: Equip a round-bottom flask with a magnetic stir bar and shield it from direct light (using aluminum foil) to suppress background radical pathways.

  • Dissolution: Dissolve 3-(4-methoxyphenyl)propan-1-ol (10.0 mmol, 1.66 g) in 25 mL of anhydrous acetonitrile ( CH3​CN ).

  • Thermal Control: Cool the solution to 0 °C.

  • Electrophilic Addition: Add N-Bromosuccinimide (NBS, 10.5 mmol, 1.87 g) in a single portion.

  • Propagation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for an additional 1.5 hours. TLC monitoring (Hexanes/EtOAc 7:3) will show the clean conversion to a slightly less polar product spot.

  • Quenching: Add 15 mL of saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) and stir vigorously for 10 minutes. Crucial Step: This destroys any unreacted electrophilic bromine, preventing further halogenation during concentration.

  • Workup & Purification: Extract the mixture with Ethyl Acetate (3 × 20 mL). Wash the combined organics with water and brine, dry over MgSO4​ , and concentrate. Purify via flash chromatography (Hexanes/EtOAc 7:3) to afford the aryl bromide as a pale viscous oil.

Mechanistic & Workflow Visualizations

G Substrate 3-(4-Methoxyphenyl)propan-1-ol (Dual Reactivity) PathA Pathway A: Aliphatic Bromination Reagents: CBr4, PPh3, CH2Cl2 Substrate->PathA Nucleophilic Substitution PathB Pathway B: Aromatic Bromination Reagents: NBS, MeCN Substrate->PathB Electrophilic Aromatic Substitution ProdA 1-(3-Bromopropyl)-4-methoxybenzene (Alkyl Bromide) PathA->ProdA ProdB 3-(3-Bromo-4-methoxyphenyl)propan-1-ol (Aryl Bromide) PathB->ProdB

Divergent selective bromination pathways of 3-(4-methoxyphenyl)propan-1-ol.

Appel Step1 PPh3 + CBr4 Step2 Phosphonium Ion Pair [Ph3P-CBr3]+ Br- Step1->Step2 Halogen Exchange Step3 Alcohol Attack Formation of Oxaphosphonium Step2->Step3 + R-OH, - CHBr3 Step4 SN2 Displacement by Br- Inversion of Configuration Step3->Step4 Step5 Alkyl Bromide + OPPh3 Step4->Step5

Mechanism of the Appel reaction for the conversion of primary alcohols to alkyl bromides.

References

  • Title: Application of Appel reaction to the primary alcohol groups of fructooligosaccharides: Synthesis of 6,6 Source: Arkivoc URL: [1]

  • Title: Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification Source: PMC (National Institutes of Health) URL: [2]

Sources

Method

Application Notes and Protocols for 3-(3-Bromo-4-methoxyphenyl)propan-1-ol in Organic Synthesis

Introduction: A Versatile Bifunctional Building Block 3-(3-Bromo-4-methoxyphenyl)propan-1-ol is a valuable bifunctional building block in modern organic synthesis. Its structure is characterized by a methoxy-substituted...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile Bifunctional Building Block

3-(3-Bromo-4-methoxyphenyl)propan-1-ol is a valuable bifunctional building block in modern organic synthesis. Its structure is characterized by a methoxy-substituted phenyl ring activated for various cross-coupling reactions by a bromine atom at the 3-position. The propanol side chain offers a site for further functionalization, making this molecule a versatile precursor for a wide range of more complex structures, particularly in the realms of pharmaceutical and materials science research. The strategic placement of the bromo, methoxy, and hydroxypropyl groups allows for a modular and sequential approach to the synthesis of elaborate target molecules. This guide provides an in-depth exploration of the applications of 3-(3-Bromo-4-methoxyphenyl)propan-1-ol, complete with detailed protocols and expert insights to facilitate its use in the laboratory.

Physicochemical Properties

While experimental data for 3-(3-Bromo-4-methoxyphenyl)propan-1-ol is not extensively published, its properties can be estimated based on its structure and comparison to analogous compounds like 3-(4-methoxyphenyl)propan-1-ol[1][2][3].

PropertyEstimated Value/InformationSource/Analogy
Molecular FormulaC₁₀H₁₃BrO₂-
Molecular Weight245.11 g/mol -
AppearanceExpected to be a colorless to pale yellow oil or low-melting solidAnalogy to similar phenylpropanols
Boiling Point> 164-168 °C at 18 mmHgBased on 3-(4-methoxyphenyl)propan-1-ol[2]
SolubilitySoluble in common organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate.General solubility of similar organic molecules

Synthetic Applications: A Gateway to Molecular Diversity

The synthetic utility of 3-(3-Bromo-4-methoxyphenyl)propan-1-ol stems from the orthogonal reactivity of its two primary functional handles: the aryl bromide and the primary alcohol. The aryl bromide is a prime substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. The primary alcohol can undergo a variety of transformations, including oxidation to aldehydes and carboxylic acids, or conversion into ethers and esters.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the electron-rich phenyl ring makes 3-(3-Bromo-4-methoxyphenyl)propan-1-ol an excellent substrate for a range of palladium-catalyzed cross-coupling reactions. These transformations are foundational in modern synthetic chemistry for the construction of complex molecular architectures from simpler precursors.

The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)–C(sp²) bonds, and it is widely employed in the synthesis of biaryl and substituted aromatic compounds[4][5]. The reaction of 3-(3-Bromo-4-methoxyphenyl)propan-1-ol with various boronic acids or their derivatives offers a straightforward route to a diverse array of 3-aryl-4-methoxyphenylpropan-1-ols. These products can serve as advanced intermediates in drug discovery programs, for instance, in the synthesis of selective estrogen receptor modulators (SERMs)[6].

Workflow for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow A 3-(3-Bromo-4-methoxyphenyl)propan-1-ol D Reaction Mixture (Heat, Inert Atmosphere) A->D B Arylboronic Acid B->D C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) C->D E Work-up (Extraction, Washing) D->E Reaction Completion F Purification (Column Chromatography) E->F G 3-(3-Aryl-4-methoxyphenyl)propan-1-ol F->G Pure Product

Caption: Generalized workflow for the Suzuki-Miyaura coupling of 3-(3-Bromo-4-methoxyphenyl)propan-1-ol.

Detailed Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol provides a representative procedure for the Suzuki-Miyaura coupling of 3-(3-Bromo-4-methoxyphenyl)propan-1-ol with phenylboronic acid. The conditions are based on established methods for similar aryl bromides[7][8].

Materials:

  • 3-(3-Bromo-4-methoxyphenyl)propan-1-ol (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add 3-(3-Bromo-4-methoxyphenyl)propan-1-ol, phenylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times to establish an inert atmosphere.

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio). Degas the resulting suspension by bubbling the inert gas through it for 15-20 minutes. To this mixture, add the Pd(PPh₃)₄ catalyst.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x V, where V is the volume of the reaction mixture).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired 3-(3-phenyl-4-methoxyphenyl)propan-1-ol.

Expert Insights:

  • The choice of base, solvent, and palladium catalyst/ligand system can significantly impact the reaction outcome. For electron-rich aryl bromides, ligands such as SPhos or XPhos in combination with a palladium source like Pd₂(dba)₃ may offer improved yields and reaction times.

  • The water in the solvent system is crucial for the transmetalation step of the Suzuki-Miyaura catalytic cycle.

  • Thorough degassing is essential to prevent the oxidation of the Pd(0) catalyst, which can lead to catalyst deactivation and lower yields.

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the synthesis of arylamines from aryl halides[9][10]. This reaction is of paramount importance in the pharmaceutical industry, as the arylamine motif is a common feature in many drug molecules[11]. 3-(3-Bromo-4-methoxyphenyl)propan-1-ol can be coupled with a wide range of primary and secondary amines to generate the corresponding 3-(3-amino-4-methoxyphenyl)propan-1-ol derivatives.

Workflow for Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow A 3-(3-Bromo-4-methoxyphenyl)propan-1-ol D Reaction Mixture (Heat, Inert Atmosphere) A->D B Amine (Primary or Secondary) B->D C Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., XPhos) Base (e.g., NaOtBu) Solvent (e.g., Toluene) C->D E Work-up (Quenching, Extraction) D->E Reaction Completion F Purification (Column Chromatography) E->F G 3-(3-Amino-4-methoxyphenyl)propan-1-ol Derivative F->G Pure Product

Caption: Generalized workflow for the Buchwald-Hartwig amination of 3-(3-Bromo-4-methoxyphenyl)propan-1-ol.

Detailed Protocol: Buchwald-Hartwig Amination with Morpholine

This protocol outlines a general procedure for the Buchwald-Hartwig amination of 3-(3-Bromo-4-methoxyphenyl)propan-1-ol with morpholine, based on established methodologies[12][13].

Materials:

  • 3-(3-Bromo-4-methoxyphenyl)propan-1-ol (1.0 eq)

  • Morpholine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Toluene (anhydrous)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the Pd₂(dba)₃, XPhos, and sodium tert-butoxide to a dry Schlenk tube.

  • Reagent Addition: Add 3-(3-Bromo-4-methoxyphenyl)propan-1-ol, morpholine, and anhydrous toluene.

  • Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After the starting material is consumed, cool the reaction to room temperature. Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3 x V).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel to yield the desired 3-(3-(morpholin-4-yl)-4-methoxyphenyl)propan-1-ol.

Expert Insights:

  • The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands like XPhos are often effective for coupling with electron-rich aryl bromides.

  • Sodium tert-butoxide is a strong, non-nucleophilic base commonly used in this reaction. It should be handled in an inert atmosphere as it is hygroscopic.

  • The hydroxyl group of the substrate is generally tolerated under these reaction conditions, but protection may be necessary for certain sensitive amines or if side reactions are observed.

Transformations of the Propanol Side Chain

The primary alcohol functionality of 3-(3-Bromo-4-methoxyphenyl)propan-1-ol provides a second point of diversification, allowing for a range of classical organic transformations.

The primary alcohol can be selectively oxidized to the corresponding aldehyde or further to the carboxylic acid, depending on the choice of oxidant and reaction conditions. These transformations provide access to valuable synthetic intermediates.

Oxidation to the Aldehyde

Controlled oxidation to the aldehyde can be achieved using mild oxidizing agents such as pyridinium chlorochromate (PCC) or by employing a Swern oxidation[14]. The resulting 3-(3-Bromo-4-methoxyphenyl)propanal can be used in various subsequent reactions, including Wittig reactions, reductive aminations, and aldol condensations.

Detailed Protocol: Swern Oxidation to the Aldehyde

Materials:

  • Oxalyl chloride (1.5 eq)

  • Dimethyl sulfoxide (DMSO) (3.0 eq)

  • 3-(3-Bromo-4-methoxyphenyl)propan-1-ol (1.0 eq)

  • Triethylamine (TEA) (5.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Nitrogen or Argon gas

Procedure:

  • Oxalyl Chloride Activation: In a flame-dried, three-necked flask under an inert atmosphere, dissolve oxalyl chloride in anhydrous DCM and cool to -78 °C (dry ice/acetone bath).

  • DMSO Addition: Slowly add a solution of DMSO in anhydrous DCM to the oxalyl chloride solution, maintaining the temperature at -78 °C. Stir for 15 minutes.

  • Alcohol Addition: Add a solution of 3-(3-Bromo-4-methoxyphenyl)propan-1-ol in anhydrous DCM dropwise. Stir for 1 hour at -78 °C.

  • Quenching: Add triethylamine to the reaction mixture and stir for another hour, allowing the mixture to warm to room temperature.

  • Work-up: Add water to quench the reaction. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The crude aldehyde can be purified by column chromatography.

Oxidation to the Carboxylic Acid

More vigorous oxidation conditions will convert the primary alcohol directly to the carboxylic acid. Reagents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) can be employed[15]. The resulting 3-(3-Bromo-4-methoxyphenyl)propanoic acid is a useful intermediate for the synthesis of amides and esters.

The hydroxyl group can be readily converted into an ether linkage through Williamson ether synthesis or other etherification protocols[16]. This allows for the introduction of a variety of alkyl or aryl groups, which can be used to modify the molecule's physical properties or to introduce further reactive handles.

Detailed Protocol: Williamson Ether Synthesis for O-Benzylation

Materials:

  • 3-(3-Bromo-4-methoxyphenyl)propan-1-ol (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Benzyl bromide (1.1 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Nitrogen or Argon gas

Procedure:

  • Alkoxide Formation: To a suspension of NaH in anhydrous THF at 0 °C under an inert atmosphere, slowly add a solution of 3-(3-Bromo-4-methoxyphenyl)propan-1-ol in anhydrous THF. Stir at this temperature until hydrogen evolution ceases.

  • Alkylation: Add benzyl bromide to the reaction mixture and allow it to warm to room temperature. Stir until the reaction is complete (monitored by TLC).

  • Work-up: Carefully quench the reaction with water. Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by column chromatography to yield the benzylated ether.

Conclusion

3-(3-Bromo-4-methoxyphenyl)propan-1-ol is a highly versatile and valuable building block for organic synthesis. Its bifunctional nature allows for a wide range of selective transformations, providing access to a rich diversity of complex molecular structures. The protocols and insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize this compound in their synthetic endeavors. The strategic application of modern cross-coupling reactions and classical functional group manipulations on this substrate opens up numerous possibilities for the efficient construction of novel compounds with potential applications in medicine and materials science.

References

  • BenchChem. (2025). A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of (3-Bromophenyl)(4-methoxyphenyl)methanone.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of 3-Bromo-1-propanol in Modern Organic Synthesis. Retrieved from [Link]

  • Bayer Aktiengesellschaft. (2000). Process for preparing 3-methoxy-1-propanol. U.S.
  • Butcher, R. J., et al. (2011). 3-(3-Bromo-4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1024.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Di Giacomo, F., et al. (2022). Hartwig amination protocol enables the synthesis of new branched and polymeric hole transport materials.
  • University of California, Irvine. (n.d.).
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-(4-methoxyphenyl)propan-1-ol. Retrieved from [Link]

  • University of Kansas. (2018). High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis.
  • Podlech, J. (n.d.). 25.1 Aliphatic and Acyclic Aldehydes. Science of Synthesis.
  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-(4-Bromo-3-methoxyphenyl)acetonitrile.
  • Clark, J. (2015).
  • Doc Brown's Chemistry. (n.d.). Oxidation of alcohols primary secondary tertiary conditions equations reagents apparatus. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Lumen Learning. (n.d.). 19.6. Oxidation of alcohols & aldehydes. Organic Chemistry II.
  • United States Patent and Trademark Office. (n.d.). Patent Public Search. Retrieved from [Link]

  • Bayer Aktiengesellschaft. (1999). Process for preparing 3-methoxy-1-propanol.
  • National Center for Biotechnology Information. (n.d.). 3-(4-Methoxyphenyl)-1-propanol.
  • MDPI. (2024). 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. Molbank, 2024(1), M1831.
  • Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Retrieved from [Link]

  • BenchChem. (2025). 3-Bromo-4-methoxy-1-naphthonitrile as a building block in organic synthesis.
  • Beiersdorf AG. (2009). 3-(4-hydroxy-3-methoxyphenyl)-1-(4-hydroxyphenyl)-1-propanon und its use in cosmetic and pharmaceutical preparations.
  • Stack Exchange. (2025). Organic Chemistry Aromatic synthesis. Retrieved from [Link]

  • Essilor International. (2014). Photochromic compounds and compositions.
  • Sharma, P. K., & Kumar, A. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews, 116(11), 6254-6308.
  • Royal Society of Chemistry. (2021). AgOTf-promoted transetherification of p-methoxybenzyl ethers with allyl and benzyl bromides. Organic Chemistry Frontiers.
  • Beilstein-Institut. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry, 11, 1266-1287.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 2-(4-Bromo-3-methoxyphenyl)acetonitrile.
  • BenchChem. (2025). Application Notes and Protocols for 2-(4-Bromo-3-methoxyphenyl)acetonitrile in Pharmaceutical Synthesis.
  • Organic Syntheses. (n.d.). 3-bromo-4-hydroxytoluene. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024).
  • Stenutz, R. (n.d.). 3-(4-methoxyphenyl)propan-1-ol. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Best purification and recrystallization techniques for 3-(3-Bromo-4-methoxyphenyl)propan-1-ol

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions for the purification of 3-(3-Bromo-4-methoxyphenyl)pro...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions for the purification of 3-(3-Bromo-4-methoxyphenyl)propan-1-ol. Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges in obtaining this compound with high purity.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems encountered during the purification of 3-(3-Bromo-4-methoxyphenyl)propan-1-ol.

Issue 1: My compound "oils out" during recrystallization instead of forming crystals.

This is a common issue where the compound separates from the cooling solvent as a liquid (an oil) rather than a solid crystalline lattice. This often occurs when the solution is supersaturated at a temperature above the compound's melting point.[1]

  • Possible Cause 1: Cooling is too rapid.

    • Solution: Allow the heated solution to cool to room temperature slowly on the benchtop, undisturbed. Do not immediately place it in an ice bath.[2] Slow cooling encourages the orderly arrangement of molecules into a crystal lattice. Insulating the flask with paper towels can further slow the cooling rate.[1]

  • Possible Cause 2: The solution is too concentrated (supersaturated).

    • Solution: Reheat the mixture until the oil redissolves completely. Add a small amount (1-5% of the total volume) of additional hot solvent to decrease the saturation point.[1] Then, allow it to cool slowly as described above.

  • Possible Cause 3: High impurity level.

    • Solution: Significant amounts of impurities can depress the melting point of the mixture, leading to oiling out.[3] If the above solutions fail, it may be necessary to first purify the crude material using column chromatography to remove the bulk of the impurities before attempting recrystallization.

  • Possible Cause 4: Inappropriate solvent choice.

    • Solution: The chosen solvent's boiling point might be too high. Consider a different solvent or solvent system with a lower boiling point.[4]

Issue 2: No crystals are forming, even after the solution has cooled to room temperature.

This indicates that the solution is not sufficiently saturated at the lower temperature.

  • Possible Cause 1: Too much solvent was used.

    • Solution: This is the most frequent cause.[3][5] Gently heat the solution to evaporate a portion of the solvent, thereby increasing the solute concentration.[4] Once you observe slight turbidity or crystal formation at the surface, allow it to cool again.

  • Possible Cause 2: The solution is supersaturated and requires nucleation.

    • Solution 1 (Scratching): Use a glass rod to gently scratch the inside surface of the flask just below the solvent level. The microscopic scratches on the glass provide a nucleation site for crystal growth to begin.[3][5]

    • Solution 2 (Seeding): If available, add a single, tiny crystal of pure 3-(3-Bromo-4-methoxyphenyl)propan-1-ol (a "seed crystal") to the solution.[3] This provides a template for further crystallization.

Issue 3: The recrystallized product is still impure, as indicated by TLC or melting point analysis.

  • Possible Cause 1: Inefficient impurity removal by the chosen solvent.

    • Solution: The ideal recrystallization solvent should dissolve the target compound well when hot but poorly when cold, while impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.[4] You may need to re-evaluate your solvent choice by performing small-scale solubility tests.[6]

  • Possible Cause 2: Crystals crashed out too quickly.

    • Solution: A rapid formation of crystals can trap impurities within the crystal lattice.[2] The remedy is to perform a second recrystallization. Redissolve the crystals in the minimum amount of fresh, hot solvent and allow the solution to cool much more slowly.

Issue 4: My compound is not separating well on the silica gel column.

  • Possible Cause 1: Incorrect mobile phase (eluent) polarity.

    • Solution: The polarity of the eluent is critical for achieving good separation.[7]

      • If the compound does not move from the baseline (Rf = 0): The eluent is not polar enough. Increase the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system).

      • If the compound moves with the solvent front (Rf = 1): The eluent is too polar. Decrease the proportion of the polar solvent.[8]

      • For effective separation, aim for an Rf value of ~0.25-0.35 for your target compound in the chosen TLC solvent system. This generally translates well to column chromatography conditions.[9]

  • Possible Cause 2: Co-elution with an impurity of similar polarity.

    • Solution: Try a different solvent system. Changing the nature of the solvents, not just their ratio, can alter the interactions with the silica gel and improve separation. For instance, switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can provide different selectivity.[10]

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of 3-(3-Bromo-4-methoxyphenyl)propan-1-ol?

Understanding the physical properties is crucial for designing a purification strategy.

PropertyValueSource
Molecular Formula C₁₀H₁₃BrO₂PubChem
Molecular Weight 245.11 g/mol PubChem
Melting Point 26-28 °CThe Good Scents Company[11], ChemicalBook[12]
Boiling Point 164-168 °C at 18 mmHgChemicalBook[12]
Appearance Colorless clear viscous liquidThe Good Scents Company[11]

Note: The low melting point means this compound can exist as a liquid or a low-melting solid at room temperature, which is an important consideration for handling and recrystallization.

Q2: What is a good starting solvent system for recrystallization?

A good recrystallization solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[6]

  • Single Solvent: Given the polar alcohol group and the moderately polar aromatic ether, solvents like isopropanol or ethanol could be good starting points.

  • Solvent Pair: A solvent pair system is often effective.[13] A common approach is to dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble, e.g., dichloromethane or ethyl acetate) at an elevated temperature, and then slowly add a "poor" solvent (in which it is less soluble, e.g., hexanes or petroleum ether) until the solution becomes slightly cloudy. Re-heat to clarify and then cool slowly.[13] An ethanol/water mixture is another common pair for polar compounds.[13]

Q3: What solvent system should I use for Thin Layer Chromatography (TLC) and column chromatography?

3-(3-Bromo-4-methoxyphenyl)propan-1-ol is a moderately polar compound due to the hydroxyl group.

  • Recommended Starting System: A mixture of Ethyl Acetate (EtOAc) and Hexanes is an excellent starting point.[8][9]

  • Methodology: Begin by testing a range of ratios on a TLC plate, for example:

    • 10% EtOAc / 90% Hexanes

    • 20% EtOAc / 80% Hexanes

    • 30% EtOAc / 70% Hexanes

  • Goal: Aim for an Rf (Retention Factor) value between 0.25 and 0.35 for the desired compound. This provides the best resolution for column chromatography.[14] For polar compounds like alcohols, you may need to go up to 50% EtOAc or even consider a more polar system like 5% Methanol (MeOH) in Dichloromethane (DCM).[9][10]

Q4: What are the likely impurities I might encounter?

Impurities often stem from the synthetic route used. Common starting materials for similar structures could be 3-bromo-4-methoxybenzaldehyde or a related ester.

  • Unreacted Starting Materials: For example, 3-bromo-4-methoxybenzaldehyde if the synthesis involved a reduction.

  • Over-reduction/Oxidation Products: Depending on the reagents used.

  • Side-reaction Products: Such as products from elimination or other competing reaction pathways.[15]

  • Reagents: Residual reagents from the reaction workup.

TLC is the first and best tool to visualize these impurities. A pure compound should ideally show a single spot on the TLC plate.

Visualized Workflows

General Purification Strategy

The following flowchart outlines a typical purification sequence for crude 3-(3-Bromo-4-methoxyphenyl)propan-1-ol.

G cluster_0 Purification Workflow Crude Crude Product TLC Analyze by TLC Crude->TLC Decision Is it relatively clean? (>80% desired spot) TLC->Decision Recryst Recrystallization Decision->Recryst Yes Column Column Chromatography Decision->Column No FinalTLC Purity Check by TLC Recryst->FinalTLC Column->FinalTLC Pure Pure Compound FinalTLC->Pure

Caption: A decision-based workflow for purifying the target compound.

Troubleshooting Recrystallization

This decision tree helps diagnose and solve common recrystallization failures.

G Start Hot solution prepared. Begin cooling. Q1 What happens upon cooling? Start->Q1 NoCrystals No Crystals Form Q1->NoCrystals Nothing OilsOut Compound Oils Out Q1->OilsOut Liquid separates CrystalsForm Crystals Form Q1->CrystalsForm Solid appears Sol1 1. Evaporate some solvent. 2. Scratch flask interior. 3. Add a seed crystal. NoCrystals->Sol1 Sol2 1. Reheat to dissolve oil. 2. Add more solvent. 3. Cool SLOWLY. OilsOut->Sol2 Success Collect Pure Crystals CrystalsForm->Success

Caption: A troubleshooting tree for common recrystallization problems.

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing Recrystallization and Purification.
  • LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting.
  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations.
  • Recrystallization1. (n.d.). Recrystallization.
  • Recrystallization - Single Solvent. (n.d.). Recrystallization.
  • OpenOChem Learn. (n.d.). TLC.
  • Phenomenex. (2025, December 12). Column Chromatography Guide.
  • Mahaman, S. A., et al. (2020). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). SN Applied Sciences.
  • Recrystallization.pdf. (n.d.).
  • University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography.
  • Recrystallization. (n.d.).
  • Valik, L., & Valik, I. (1934). U.S. Patent No. 1,944,958. Washington, DC: U.S.
  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips.
  • YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4.
  • Thin Layer Chromatography. (n.d.).
  • Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC.
  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography.
  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures.
  • PubChem. (n.d.). 3-(4-Methoxyphenyl)-1-propanol.
  • Reddit. (2025, March 15). Resources on 3+ component chromatography solvent systems?
  • Reddit. (2020, March 26). TLC Solvent System.
  • The Good Scents Company. (n.d.). 3-(4-methoxyphenyl)-1-propanol.
  • ChemicalBook. (2026, January 13). 3-(4-METHOXYPHENYL)-1-PROPANOL.
  • Benchchem. (n.d.). Technical Support Center: Managing Impurities in the Preparation of 2-(4-Bromo-3-methoxyphenyl)acetonitrile.
  • Ghosh, A. et al. (2014). Presence of organic impurities into active pharmaceutical ingredients. International Journal of Pharmaceutical Sciences and Research.
  • ChemicalBook. (2025, August 8). 3-(4-BROMO-PHENYL)-PROPAN-1-OL.
  • Chemsrc. (2025, August 21). 3-Methoxy-1-propanol.
  • Scent.vn. (n.d.). 3-(4-Methoxyphenyl)propan-1-ol.
  • PubChemLite. (n.d.). 3-bromo-n-(4-methoxyphenyl)propanamide (C10H12BrNO2).

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with 3-(3-Bromo-4-methoxyphenyl)propan-1-ol

Welcome to the technical support guide for 3-(3-Bromo-4-methoxyphenyl)propan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome the common challen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 3-(3-Bromo-4-methoxyphenyl)propan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome the common challenge of this compound's low solubility in polar solvents. As Senior Application Scientists, we have compiled this guide based on fundamental physicochemical principles and field-proven laboratory techniques.

Section 1: Understanding the Solubility Problem

This section addresses the fundamental reasons behind the compound's solubility behavior.

Q1: Why is 3-(3-Bromo-4-methoxyphenyl)propan-1-ol expected to have low solubility in aqueous or highly polar solvents?

A1: The solubility of a molecule is a balance of its polar and non-polar characteristics.[1] While this compound possesses polar functional groups, its overall structure is dominated by non-polar features, leading to poor solubility in polar solvents like water.

  • Hydrophilic (Polar) Groups: The molecule contains a hydroxyl (-OH) group and a methoxy (-OCH₃) group. The hydroxyl group, in particular, can participate in hydrogen bonding with polar solvents like water.[2][3]

  • Hydrophobic (Non-polar) Groups: The bulky, non-polar components overwhelm the polar groups. These include:

    • Benzene Ring: A large, non-polar aromatic ring.

    • Propyl Chain (-CH₂CH₂CH₂-): A non-polar hydrocarbon chain.[1]

    • Bromine Atom (-Br): The bromo-substituent adds to the molecular weight and size, further contributing to its low affinity for water.

The large hydrophobic surface area disrupts the highly structured hydrogen-bonding network of water, making it energetically unfavorable for the compound to dissolve.[1]

Q2: What is the difference between "kinetic" and "thermodynamic" solubility, and why does it matter for my experiments?

A2: Understanding this distinction is critical for designing experiments and interpreting results accurately.

  • Thermodynamic Solubility is the true equilibrium concentration of a compound in a solvent at a specific temperature and pH, where the dissolved solute is in equilibrium with its most stable solid form.[4] It is a single, fixed value under given conditions. This is the value needed for formulation and pre-clinical development.

  • Kinetic Solubility is the concentration at which a compound precipitates when a concentrated stock solution (usually in a non-polar solvent like DMSO) is rapidly added to an aqueous buffer.[4][5] The resulting value is often higher than the thermodynamic solubility because the compound can form a temporary, supersaturated solution before precipitating, often as a less stable amorphous solid.[6][7]

For early-stage screening assays, kinetic solubility is often measured due to its high-throughput nature.[5][8] However, relying on this value can be misleading. A compound might appear soluble enough for an initial assay but will crash out of solution over time, leading to inconsistent results in longer experiments.[6][8]

Section 2: Initial Troubleshooting & Optimization

If you are encountering precipitation or cannot achieve your target concentration, start with these fundamental techniques.

Q3: My compound precipitated out of my aqueous buffer. What is the first thing I should do?

A3: The first step is to identify the cause and apply the simplest effective solution. The following workflow provides a systematic approach to troubleshooting.

G cluster_0 cluster_1 cluster_2 cluster_3 A Compound Precipitates in Polar Solvent B Is a co-solvent permissible? A->B Start Here C Add a water-miscible organic co-solvent (e.g., DMSO, Ethanol) B->C Yes E Can the pH of the medium be adjusted? B->E No D Protocol 1: Co-Solvent Usage C->D F Adjust pH to ionize the hydroxyl group (pH > 10) E->F Yes H Need a more advanced formulation? E->H No G Warning: Check compound stability at high pH F->G I Use Cyclodextrins or other excipients H->I Yes J See Section 3: Advanced Techniques I->J

Caption: Troubleshooting workflow for compound precipitation.

Q4: How do I select and use a co-solvent effectively?

A4: Co-solvents are water-miscible organic solvents that, when added in small amounts, increase the solubility of non-polar compounds by reducing the overall polarity of the solvent mixture.[9][10][11][12]

Mechanism of Action: A co-solvent works by reducing the interfacial tension between the aqueous solution and the hydrophobic solute.[13] It disrupts water's hydrogen bond network, creating a less polar environment that can better accommodate the non-polar regions of the 3-(3-Bromo-4-methoxyphenyl)propan-1-ol molecule.

Commonly Used Co-solvents:

Co-SolventTypical Starting % (v/v)Key Considerations
DMSO (Dimethyl sulfoxide)0.1% - 1%Highly effective but can be toxic to cells at >1%. Check assay compatibility.
Ethanol 1% - 5%Less toxic than DMSO but may be more volatile. Widely used in formulations.[10]
PEG 400 (Polyethylene glycol)5% - 20%A non-volatile polymer, often used in pre-clinical formulations.[14]
Propylene Glycol 1% - 10%Common in pharmaceutical preparations.[10]
Experimental Protocol 1: Preparing a Stock Solution Using a Co-solvent
  • Primary Stock Preparation: Dissolve the compound in 100% DMSO to create a high-concentration primary stock (e.g., 10-50 mM). Ensure it is fully dissolved.

  • Intermediate Dilution (Optional): If the final concentration of DMSO must be very low (<0.1%), perform an intermediate dilution of the primary stock into your chosen co-solvent (e.g., ethanol or PEG 400) or directly into the final aqueous buffer.

  • Final Dilution: Add the stock solution dropwise to the vigorously vortexing or stirring aqueous buffer. This rapid mixing helps prevent immediate localized precipitation. Never add the aqueous buffer to the concentrated stock.

  • Final Concentration Check: Ensure the final percentage of the co-solvent in your assay does not exceed the tolerance limits for your experimental system (e.g., cell viability, enzyme activity).

  • Control: Always include a vehicle control in your experiments containing the same final concentration of the co-solvent(s) used.

Q5: Can I use pH modification to increase solubility?

A5: Yes, this is a viable strategy for ionizable compounds.[13][15] The target compound has a phenolic hydroxyl group, which is a weak acid. By raising the pH of the solvent, you can deprotonate this group, forming a more polar and water-soluble phenolate salt.[16][17]

  • Effective pH Range: Phenolic groups typically have a pKa around 10. To ensure significant deprotonation and a corresponding increase in solubility, the pH of the solution should be raised to at least 11 or 12.[16]

  • Caution: High pH can cause degradation of many organic compounds, including phenols.[18] It is crucial to assess the stability of 3-(3-Bromo-4-methoxyphenyl)propan-1-ol at the desired pH over the timeframe of your experiment. Run a stability test using HPLC or LC-MS to check for degradation products.

Section 3: Advanced Solubilization Strategies

When co-solvents and pH adjustment are insufficient or incompatible with your experimental system, more advanced formulation techniques are required.

Q6: When should I consider using cyclodextrins?

A6: Cyclodextrins should be considered when you need to increase aqueous solubility significantly without using organic co-solvents, especially for in vivo studies or sensitive cell-based assays.[19][20]

Mechanism of Action: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[19][21] They act as molecular hosts, encapsulating the hydrophobic part of a "guest" molecule—in this case, the bromophenyl ring of your compound—within their non-polar cavity.[19][22] This forms an "inclusion complex" where the hydrophilic exterior of the cyclodextrin faces the water, dramatically increasing the apparent aqueous solubility of the guest molecule.[21][23]

G cluster_0 Aqueous Environment (Polar) cluster_1 CD Complex CD->Complex CD_cavity Hydrophobic Cavity CD_exterior Hydrophilic Exterior Guest 3-(3-Bromo-4-methoxyphenyl)propan-1-ol (Hydrophobic Guest) Guest->CD + Guest_in_Complex Guest Encapsulated Result Result: Increased Apparent Aqueous Solubility invis_node->Complex

Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.

Commonly Used Cyclodextrins:

  • HP-β-CD (Hydroxypropyl-β-cyclodextrin): Widely used due to its high water solubility and low toxicity, making it suitable for parenteral formulations.[19]

  • SBE-β-CD (Sulfobutylether-β-cyclodextrin): Also has excellent solubility and safety profiles.

Experimental Protocol 2: Solubility Enhancement with HP-β-CD
  • Determine Molar Ratio: Start by testing a range of molar ratios of HP-β-CD to your compound (e.g., 1:1, 5:1, 10:1).

  • Preparation: a. Prepare an aqueous solution of HP-β-CD at the desired concentration in your buffer. b. Separately, dissolve your compound in a minimal amount of a volatile organic solvent (e.g., ethanol or methanol). c. Add the compound solution dropwise to the stirring cyclodextrin solution.

  • Equilibration & Solvent Removal: Stir the mixture at room temperature for 24-48 hours to allow for complex formation. If a volatile solvent was used, it can be removed via rotary evaporation or nitrogen stream.

  • Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • Quantification: Analyze the filtrate using a validated HPLC or LC-MS method to determine the final concentration of the dissolved compound.

Section 4: Best Practices for Handling & Analysis

Q7: How can I be certain my final solution concentration is accurate?

A7: Never assume that the amount of compound added to a solvent results in the theoretical concentration, especially with poorly soluble molecules. Always verify the final concentration of the dissolved material.

  • Centrifugation/Filtration: After attempting to dissolve the compound, centrifuge the solution at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet any undissolved solid. Alternatively, filter the solution through a low-binding 0.22 µm filter (e.g., PVDF).

  • Supernatant Analysis: Carefully take an aliquot of the clear supernatant for analysis.

  • Quantitative Analysis: Use a validated, stability-indicating analytical method, such as HPLC-UV or LC-MS, with a proper calibration curve to determine the precise concentration of the compound in the solution. This step is non-negotiable for generating reliable and reproducible data.

References

  • Effect of pH on the solubility of phenolic compounds. ResearchGate. [Link]

  • Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC. [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC. [Link]

  • Solubility enhancement techniques: A comprehensive review. ResearchGate. [Link]

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. [Link]

  • What is the relation between the solubility of phenolic compounds and pH of solution? ResearchGate. [Link]

  • SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Journal of Pharmaceutical Negative Results. [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC. [Link]

  • Kinetic versus thermodynamic solubility temptations and risks. PubMed. [Link]

  • Cyclodextrin Inclusion Compounds. CD Bioparticles. [Link]

  • Cosolvent. Wikipedia. [Link]

  • Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. YouTube. [Link]

  • Kinetic versus thermodynamic solubility temptations and risks. Ovid. [Link]

  • Cyclodextrins in drug delivery: applications in gene and combination therapy. Mitchell Lab. [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. LinkedIn. [Link]

  • Influence of pH on the antioxidant phenols solubilised from hydrothermally treated olive oil by-product (alperujo). PubMed. [Link]

  • The impact of pH value in the Phenolic content and Antioxidant potential of Medicinal plant extract. ProQuest. [Link]

  • Cosolvent – Knowledge and References. Taylor & Francis. [Link]

  • Comparison of kinetic solubility with equilibrium solubility (μM) of... ResearchGate. [Link]

  • Effect of pH on the stability of plant phenolic compounds. PubMed. [Link]

  • Aqueous and cosolvent solubility data for drug-like organic compounds. PMC. [Link]

  • Solubility of Organic Compounds. University of Calgary. [Link]

  • Alcohols and Ethers. Purdue University. [Link]

  • 4.4 Solubility. Chemistry LibreTexts. [Link]

  • Alcohol - Boiling Point, Solubility, Flammability. Britannica. [Link]

  • Alcohols: solubility and solvent polarity | Organic molecules | meriSTEM. YouTube. [Link]

Sources

Troubleshooting

Technical Support Center: Separation of Regioisomeric Impurities from 3-(3-Bromo-4-methoxyphenyl)propan-1-ol

Introduction: The purification of 3-(3-Bromo-4-methoxyphenyl)propan-1-ol, a key intermediate in the synthesis of pharmaceuticals like Dapagliflozin, presents a significant challenge for process chemists and researchers.[...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The purification of 3-(3-Bromo-4-methoxyphenyl)propan-1-ol, a key intermediate in the synthesis of pharmaceuticals like Dapagliflozin, presents a significant challenge for process chemists and researchers.[1][2][3] The primary difficulty lies in the removal of closely related regioisomeric impurities formed during the bromination step of the synthesis. These isomers possess nearly identical physical properties, making their separation by standard techniques non-trivial. This guide provides a comprehensive resource for troubleshooting common issues, offering detailed protocols and expert insights to achieve high purity of the target compound.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common regioisomeric impurities found with 3-(3-Bromo-4-methoxyphenyl)propan-1-ol?

A1: The primary regioisomeric impurity depends on the synthetic route, but it is typically another brominated isomer where the bromine atom is located at a different position on the phenyl ring. During the electrophilic bromination of the precursor, 3-(4-methoxyphenyl)propan-1-ol, the powerful ortho-, para-directing methoxy group dictates the position of substitution. Since the desired product has bromine at the 3-position (ortho to the methoxy group), the most likely regioisomeric impurity is the 3-(5-Bromo-4-methoxyphenyl)propan-1-ol , formed by substitution at the other ortho position. Other potential process-related impurities could include unreacted starting material or di-brominated byproducts.[4][5]

Q2: Why is the separation of these regioisomers so challenging?

A2: The challenge stems from the high degree of structural similarity between the desired product and its regioisomeric impurities. This results in:

  • Nearly Identical Polarity: The isomers have very similar polarities, leading to close or overlapping retention factors (Rf) in Thin-Layer Chromatography (TLC) and co-elution in column chromatography.[6]

  • Similar Physical Properties: Boiling points and solubility profiles are often too close to allow for effective separation by distillation or simple recrystallization.[7] This makes achieving high purity a significant obstacle without optimized separation protocols.

Q3: What is the most effective and scalable method for separating these isomers on a laboratory scale?

A3: For laboratory scale (mg to multi-gram), high-resolution flash column chromatography is the most practical and effective method. Success hinges on optimizing the stationary and mobile phases to exploit the subtle differences in polarity between the isomers. While fractional crystallization can be effective for large-scale purification, developing a suitable solvent system can be time-consuming.[6][8] For analytical assessment and very small-scale purification, High-Performance Liquid Chromatography (HPLC) offers superior resolving power.

Q4: How can I effectively monitor the separation process to ensure I'm collecting the correct fractions?

A4: Effective monitoring is critical. A multi-pronged approach is recommended:

  • Thin-Layer Chromatography (TLC): Use a solvent system that provides the best possible separation (even if minimal) and stain with a potassium permanganate (KMnO₄) solution, as the alcohol moiety will stain readily.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for analyzing fractions. Regioisomers will often have slightly different retention times and can be identified by their mass spectra.[9][10][11]

  • High-Performance Liquid Chromatography (HPLC): An established HPLC method is the most reliable way to analyze fractions for purity, providing quantitative data on the isomeric ratio.[12][13]

Q5: Is it possible to use recrystallization to purify the final product?

A5: Yes, but it requires careful solvent screening. Since the isomers have similar solubilities, finding a single solvent that selectively crystallizes the desired product while leaving the impurity in the mother liquor can be difficult. A binary solvent system (one "good" solvent in which the compound is soluble, and one "poor" solvent in which it is not) often yields better results.[14] Slow cooling is crucial to promote the formation of pure crystals.[8] It is most effective when the desired isomer is the major component of the mixture.

Section 2: Troubleshooting Guide

This section addresses common problems encountered during the purification of 3-(3-Bromo-4-methoxyphenyl)propan-1-ol.

SymptomPotential Cause(s)Recommended Solution(s)
Poor Separation / Co-elution in Column Chromatography 1. Inappropriate Solvent System: The eluent polarity is not optimized to resolve the isomers. 2. Column Overloading: Too much sample was loaded for the column size.[15] 3. Poor Column Packing: Channeling or cracks in the stationary phase lead to uneven solvent flow.[16] 4. Flow Rate Too High: Insufficient equilibration time between the mobile and stationary phases.[8]1. Optimize Eluent: Screen various solvent systems with TLC. Try less common systems like Toluene/Acetone or Dichloromethane/Methanol. Employ a shallow gradient (e.g., 5-15% Ethyl Acetate in Hexane over many column volumes). 2. Reduce Sample Load: Use a sample-to-silica ratio of 1:50 to 1:100 by weight. 3. Repack Column: Use the "wet slurry" method to pack a uniform, bubble-free column bed.[17] 4. Reduce Flow Rate: Slow down the elution to improve resolution.
Low Yield of Purified Product 1. Product Loss During Workup: The product may be partially soluble in aqueous washes. 2. Broad Elution Band: The product elutes over a large number of fractions, some of which are mixed with impurities and must be discarded. 3. Irreversible Adsorption: The compound may be degrading or irreversibly binding to the silica gel.1. Minimize Aqueous Contact: Use brine to wash the organic layer to reduce solubility losses. Back-extract all aqueous layers with fresh solvent. 2. Improve Chromatography: A better-resolved peak (see above) will be sharper and elute in a smaller volume. 3. Deactivate Silica: If degradation is suspected, consider using silica gel deactivated with a small amount of triethylamine (~0.5%) in the eluent.
Difficulty Identifying Isomers in Fractions 1. Similar TLC Spots: The Rf values of the isomers are nearly identical. 2. Lack of a Reference Standard: No pure sample of the desired isomer or the impurity is available for comparison.1. Use a More Sensitive Analytical Technique: Analyze key fractions (start, middle, and end of the elution band) by GC-MS or ¹H NMR. The fragmentation patterns or chemical shifts, particularly of the aromatic protons, will differ between isomers.[10] 2. Pool and Characterize: If no standard is available, pool the purest fractions from the beginning and end of the elution band separately and obtain full characterization data (NMR, MS) to confirm their identity.
Product Appears Pure by TLC but Impure by HPLC/GC/NMR 1. TLC Lacks Resolution: TLC is a low-resolution technique and may not be capable of separating the isomers. 2. Hidden Impurities: An impurity may co-elute perfectly with the product on TLC but not in a higher-resolution system.1. Trust the High-Resolution Data: HPLC and GC are far more reliable for purity assessment.[6][11] 2. Re-purify: If the purity is not acceptable, the material must be subjected to another round of purification using a more optimized chromatographic method or a different technique like preparative HPLC.

Section 3: Detailed Experimental Protocols

Protocol 1: High-Resolution Flash Column Chromatography

This protocol is designed to maximize the resolution between closely eluting regioisomers.

  • Stationary Phase Preparation:

    • Choose a high-quality silica gel with a small particle size (e.g., 40-63 µm).

    • For a 1 g sample, use a long, narrow glass column (e.g., 40 cm length, 2.5 cm diameter) and approximately 50-100 g of silica gel.

  • Column Packing (Wet Slurry Method):

    • Place a small plug of glass wool or cotton at the bottom of the column. Add a thin layer of sand.[16]

    • In a beaker, create a slurry of the silica gel in the initial, low-polarity eluent (e.g., 100% Hexane or 2% Ethyl Acetate in Hexane).

    • Pour the slurry into the column and use gentle pressure or tapping to create a uniform, compact bed. Ensure no air bubbles are trapped. Add another thin layer of sand on top of the silica bed.[17]

  • Sample Loading:

    • Dissolve the crude product (1 g) in a minimal amount of dichloromethane or the eluent.

    • In a separate flask, add ~2-3 g of silica gel to the dissolved sample.

    • Evaporate the solvent completely using a rotary evaporator to create a dry, free-flowing powder. This is the "dry loading" method, which results in a much sharper starting band.

    • Carefully add the dry-loaded sample onto the sand layer at the top of the column.

  • Elution:

    • Begin eluting with a low-polarity mobile phase (e.g., 5% Ethyl Acetate in Hexane).

    • Collect small fractions (e.g., 10-15 mL).

    • If the compounds are not moving, slowly and incrementally increase the polarity of the mobile phase (a shallow gradient). For example, increase from 5% to 7%, then 9%, etc., over many column volumes. Avoid large, sudden jumps in polarity.

  • Fraction Analysis:

    • Analyze every 2-3 fractions by TLC.

    • Once the product begins to elute, analyze every fraction.

    • Combine fractions of high purity (>98% by HPLC or GC) and evaporate the solvent to yield the purified product.

Protocol 2: Analytical HPLC Method for Purity Assessment

This method can be used to accurately determine the isomeric ratio in crude material and purified fractions.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size). A phenyl-based column may also provide alternative selectivity for these aromatic compounds.[12]

  • Mobile Phase A: 0.1% Formic Acid in Deionized Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 40% B

    • 2-15 min: 40% to 70% B

    • 15-17 min: 70% B

    • 17.1-20 min: 40% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 225 nm and 275 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of 50:50 Acetonitrile/Water. Filter through a 0.45 µm syringe filter before injection.[12]

Section 4: Visualization & Data

Diagram 1: Purification Strategy Workflow

This diagram outlines the decision-making process for purifying the crude product.

G A Crude Product Mixture B Analyze Purity & Isomeric Ratio (HPLC/GC) A->B C Purity > 98%? B->C D Product Meets Specification C->D Yes E Scale > 5g? C->E No F Optimize Flash Column Chromatography (Protocol 1) E->F No G Develop & Optimize Recrystallization Protocol E->G Yes H Re-analyze Purity F->H G->H H->C

Caption: Decision workflow for selecting a purification method.

Diagram 2: Troubleshooting Poor Chromatographic Separation

This flowchart provides a logical path for diagnosing and solving poor separation issues.

G A Poor Isomer Separation in Column B Run TLC with multiple solvent systems (Hex/EtOAc, DCM/MeOH, Tol/Acetone) A->B C Is any separation visible on TLC? B->C D Problem is likely kinetic, not thermodynamic. C->D Yes H Adopt best solvent system and run a shallow gradient C->H No E Reduce sample load (e.g., by 50%) D->E F Use a longer column and/or finer silica D->F G Decrease flow rate D->G

Caption: Troubleshooting flowchart for column chromatography.

References

  • Alentris Research Pvt. Ltd. (2024). Dapagliflozin impurity.
  • Omchemlabs. (n.d.). Dapagliflozin Impurities.
  • BenchChem. (2025). Technical Support Center: Purification of 1-Bromo-4-tert-butylcyclohexane Isomers.
  • Journal of Chromatographic Science. (2008). GC—MS Analysis of Ring and Side Chain Regioisomers of Ethoxyphenethylamines. Oxford Academic.
  • BenchChem. (2025). Troubleshooting separation of toluidine isomers.
  • Kim, J., et al. (n.d.). Differentiation of regioisomeric chloroamphetamine analogs using gas chromatography–chemical ionization-tandem mass spectrometry. PMC.
  • Google Patents. (n.d.). US3546302A - Process for brominating phenols.
  • BenchChem. (n.d.). Troubleshooting isomer separation in nepetalactone purification.
  • BenchChem. (2025). A Comparative Guide to HPLC Purity Analysis of 3-Bromo-3-phenylpropanoic Acid.
  • National Institute of Justice. (2010). GC-MS and GC-IRD Analysis of Ring and Side Chain Regioisomers of Ethoxyphenethylamines Related to the Controlled Substances MDEA MDMMA and MBDB.
  • Semantic Scholar. (2017). Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by GC-FID.
  • ResearchGate. (n.d.). Rapid Analysis for Brominated Flame Retardants by HPLC with Conductivity Detection Following Postcolumn Photolysis.
  • MDPI. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa.
  • Pharmaffiliates. (n.d.). Dapagliflozin-impurities.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Bromide ion.
  • BenchChem. (n.d.). Technical Support Center: Bromination of Phenol.
  • ResearchGate. (2026). GC–MS and GC–MS/MS analysis of regioisomeric N-dimethoxybenzyl derivatives of 2-, 3-, and 4-methoxyphenylpiperazines.
  • ChemScene. (n.d.). Dapagliflozin impurity.
  • Utah Tech University. (n.d.). Separating Compounds by Column Chromatography.
  • (n.d.). column chromatography.pdf.
  • Phenomenex. (2025). Column Chromatography Guide.
  • Fujii, T., et al. (n.d.). Effect of Amines on ortho-Bromination of Phenols with NBS.
  • Das, D. P., & Parida, K. M. (2006). Bromination of phenol with NBSac over synthesized zeolite as a heterogeneous recyclable catalyst. J. Mol.
  • Google Patents. (n.d.). FR2274586A1 - PROCESS FOR THE PREPARATION OF BROMINATED PHENOLS.
  • Beilstein Journal of Organic Chemistry. (2024). Employing supramolecular chemistry strategies for the separation of mixtures of anisole and bromoanisole isomers.
  • BenchChem. (n.d.). Technical Support Center: Synthesis and Purification of 4'-Bromo-3-(3-methylphenyl)propiophenone.

Sources

Optimization

Minimizing oxidation of the hydroxyl group in 3-(3-Bromo-4-methoxyphenyl)propan-1-ol

Technical Support Center: 3-(3-Bromo-4-methoxyphenyl)propan-1-ol Handling & Functionalization Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencin...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-(3-Bromo-4-methoxyphenyl)propan-1-ol Handling & Functionalization

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing chemoselectivity issues—specifically the unwanted oxidation of the primary hydroxyl group—when functionalizing 3-(3-Bromo-4-methoxyphenyl)propan-1-ol.

Part 1: FAQ & Mechanistic Insights

Q: Why does the primary alcohol in 3-(3-Bromo-4-methoxyphenyl)propan-1-ol oxidize so easily during Palladium-catalyzed cross-coupling, even without an added oxidant? A: Unwanted oxidation during cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig) is driven by the intrinsic reactivity of Palladium(II) intermediates. Under the basic conditions required for cross-coupling (e.g., K2​CO3​ , Cs2​CO3​ ), the primary alcohol can be deprotonated to form an alkoxide. This alkoxide coordinates to the Pd(II) center, forming a palladium-alkoxide complex. This complex rapidly undergoes β -hydride elimination, yielding an aldehyde and a Pd-hydride species[1][2]. If trace oxygen is present in your reaction vessel, it acts as a terminal oxidant, regenerating the active Pd(II) species and turning this side-reaction into a catalytic oxidation cycle[1].

Q: Does the specific structure of this molecule make the oxidation worse? A: Yes. The molecule features a methoxy group at the 4-position, directly ortho to the bromo group at the 3-position. The methoxy group is a strong electron-donating group (EDG) via resonance. This electron density enriches the aromatic ring, which kinetically slows down the oxidative addition of Pd(0) into the C-Br bond[3]. Because the desired catalytic cycle is delayed, the competing off-target coordination of the primary alcohol to the catalyst gains a kinetic advantage, exacerbating the oxidation issue.

Part 2: Troubleshooting Guide & Standard Operating Procedures

Issue: Complete or partial over-oxidation of the propan-1-ol chain to an aldehyde or carboxylic acid during aryl bromide functionalization. Root Cause: Failure to mask the nucleophilic/coordinating nature of the primary alcohol in a basic, transition-metal-catalyzed environment. Solution: Implement a temporary, sterically bulky protecting group. The tert-butyldimethylsilyl (TBDMS) ether is the industry standard for this substrate[4].

Protocol 1: TBDMS Protection (Self-Validating Workflow)

The TBDMS group provides immense steric bulk, physically blocking Pd-coordination, and is highly stable to the basic conditions of cross-coupling[4][5].

  • Preparation: Dissolve 1.0 equivalent of 3-(3-Bromo-4-methoxyphenyl)propan-1-ol in anhydrous DMF to achieve a 0.5 M concentration. Purge the flask with argon.

  • Catalytic Base Addition: Add 2.5 equivalents of Imidazole.

    • Causality: Imidazole serves a dual purpose. It acts as a base to scavenge the HCl byproduct, and it acts as a nucleophilic catalyst by reacting with TBDMS-Cl to form a highly reactive N-silylpyridinium intermediate, accelerating the protection[5].

  • Silylation: Cool the flask to 0 °C. Add 1.2 equivalents of TBDMS-Cl portion-wise. Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Validation: Monitor via Thin-Layer Chromatography (TLC). The starting material is highly polar (low Rf​ ), while the TBDMS-protected product is non-polar (high Rf​ ). Complete disappearance of the low Rf​ spot validates the conversion.

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract 3x with Ethyl Acetate. Critical step: Wash the combined organic layers with brine at least 5 times to completely partition the DMF into the aqueous phase. Dry over anhydrous Na2​SO4​ , filter, and concentrate.

Protocol 2: Cross-Coupling & TBAF Deprotection

Once the Suzuki coupling is successfully performed on the protected aryl bromide, the alcohol must be unmasked.

  • Preparation: Dissolve the functionalized TBDMS ether in anhydrous THF (0.2 M).

  • Cleavage: Cool to 0 °C and add 1.5 equivalents of Tetrabutylammonium fluoride (TBAF, 1.0 M in THF).

    • Causality: The thermodynamic driving force of this reaction is the formation of the extremely strong silicon–fluorine bond (bond dissociation energy ~582 kJ/mol), which effortlessly cleaves the weaker Si–O bond under mild conditions without affecting the newly formed biaryl linkages[4][5].

  • Validation & Workup: TLC will show a reversion to a highly polar spot. Quench with saturated aqueous NH4​Cl , extract with Ethyl Acetate, dry, and purify via silica gel chromatography.

Part 3: Data Presentation & Strategy Comparison

To ensure optimal atom economy and reaction success, review the following quantitative comparison of protecting groups for 3-(3-Bromo-4-methoxyphenyl)propan-1-ol.

Protecting GroupReagents for InstallationStability in Suzuki Coupling (Base/Pd)Deprotection ReagentsAtom Economy & Efficiency
TBDMS (Recommended)TBDMS-Cl, Imidazole, DMFExcellent (Stable to K2​CO3​ , Cs2​CO3​ )TBAF (THF) or mild acidHigh; highly selective for primary -OH[5].
Benzyl (Bn) BnBr, NaH, THFExcellent H2​ , Pd/CModerate; hydrogenation may inadvertently reduce other motifs.
Acetyl (Ac) Ac2​O , Pyridine, DMAPPoor (Prone to basic hydrolysis) K2​CO3​ , MeOHLow; highly incompatible with Suzuki bases[6].

Part 4: Reaction Pathway Visualization

The following logic diagram maps the kinetic risks of direct coupling versus the recommended protection strategy.

G cluster_0 Unprotected Pathway (High Oxidation Risk) cluster_1 Protected Pathway (Recommended) A 3-(3-Bromo-4-methoxyphenyl) propan-1-ol B Pd(II) Alkoxide Formation + Trace O2 A->B Direct Coupling E TBDMS-Cl, Imidazole (Protection) A->E Protect First C β-Hydride Elimination B->C D Oxidized Byproduct (Aldehyde/Acid) C->D F Suzuki Coupling (Pd cat., Base, Ar-B(OH)2) E->F G TBAF / THF (Deprotection) F->G H Target Functionalized Propan-1-ol G->H

Workflow comparing unprotected oxidation risks vs. the TBDMS protection strategy.

Sources

Troubleshooting

Shelf-life and storage condition optimization for 3-(3-Bromo-4-methoxyphenyl)propan-1-ol

This technical support guide is designed for researchers, scientists, and drug development professionals to ensure the optimal shelf-life and storage of 3-(3-Bromo-4-methoxyphenyl)propan-1-ol. Adherence to these guidelin...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to ensure the optimal shelf-life and storage of 3-(3-Bromo-4-methoxyphenyl)propan-1-ol. Adherence to these guidelines is critical for maintaining the compound's integrity and ensuring the reliability of experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 3-(3-Bromo-4-methoxyphenyl)propan-1-ol?

A1: To maintain the stability and purity of 3-(3-Bromo-4-methoxyphenyl)propan-1-ol, it is recommended to store the compound in a cool, dry, and well-ventilated area.[1][2][3] The container should be tightly sealed to prevent exposure to moisture and atmospheric contaminants.[1][2][4] Storage away from direct sunlight and other heat sources is also crucial to prevent light- or heat-induced degradation.[1] For long-term storage, refrigeration is often recommended for similar brominated and aromatic compounds.[5]

Q2: What type of container should I use for storing this compound?

A2: Chemically resistant containers, such as amber glass bottles, are recommended to protect the compound from light and to prevent any potential reaction with the container material.[1] Ensure the container has a tight-fitting cap to prevent the ingress of moisture and air.[1][2]

Q3: Are there any chemicals that are incompatible with 3-(3-Bromo-4-methoxyphenyl)propan-1-ol?

A3: Yes, brominated organic compounds can be reactive.[1][6][7] It is crucial to store 3-(3-Bromo-4-methoxyphenyl)propan-1-ol separately from strong oxidizing agents, strong acids, and reducing agents to avoid potentially vigorous reactions.[1][2][5]

Q4: How can I tell if my sample of 3-(3-Bromo-4-methoxyphenyl)propan-1-ol has degraded?

A4: Visual inspection can sometimes reveal degradation. Signs of degradation may include a change in color, the appearance of solid precipitates, or a change in the physical state of the compound. However, chemical degradation may not always be visually apparent. Therefore, it is best to rely on analytical methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to assess the purity of the compound over time.[8]

Q5: What is the expected shelf-life of this compound?

A5: The shelf-life, or retest period, is determined through stability testing under controlled conditions.[9][10] For a specific batch, the manufacturer should provide a recommended retest date based on their stability studies. If you intend to use the compound beyond this date, it is essential to re-analyze its purity to ensure it is still suitable for your experiments.

Troubleshooting Guide

This section addresses specific issues that users might encounter during their experiments with 3-(3-Bromo-4-methoxyphenyl)propan-1-ol.

Issue Potential Cause(s) Troubleshooting Steps
Unexpected Reaction Outcome or Low Yield Degraded Starting Material: The purity of 3-(3-Bromo-4-methoxyphenyl)propan-1-ol may have decreased due to improper storage.1. Verify Purity: Analyze the purity of the starting material using a validated analytical method like HPLC or GC.[8]2. Review Storage Conditions: Ensure the compound has been stored according to the recommended guidelines (cool, dry, dark, and tightly sealed).[1][2][3]3. Use a Fresh Batch: If degradation is confirmed, use a new, unopened batch of the compound for the reaction.
Appearance of a Color Change (e.g., yellowing) Oxidation or Photodegradation: Exposure to air (oxygen) or light can lead to the formation of colored impurities.1. Minimize Exposure: Handle the compound quickly and in an inert atmosphere (e.g., under nitrogen or argon) if possible.2. Protect from Light: Store in an amber vial or a container wrapped in aluminum foil.[1]3. Purification: If the color change is significant, consider purifying the material before use (e.g., by column chromatography).
Inconsistent Analytical Results (e.g., varying purity between aliquots) Non-homogeneity or Contamination: The sample may not be uniform, or it may have been contaminated during handling.1. Homogenize the Sample: If the material is a solid, gently grind it to a uniform powder before weighing.2. Use Clean Equipment: Ensure all spatulas, glassware, and other equipment are scrupulously clean and dry before use.3. Proper Sampling Technique: Take a representative sample from the bulk container.
Poor Solubility in a Previously Compatible Solvent Formation of Insoluble Degradation Products: Degradation can lead to the formation of less soluble byproducts.1. Confirm Identity and Purity: Use analytical techniques (e.g., NMR, LC-MS) to confirm the identity of the main component and identify any major impurities.[11]2. Attempt Gentle Warming/Sonication: In some cases, gentle heating or sonication can help dissolve the material. However, be cautious as this could also accelerate further degradation.3. Consider a Different Solvent System: If the original solvent is no longer effective, a different solvent or a co-solvent system may be necessary.

Experimental Protocol: Stability Study Design

To determine the optimal shelf-life and storage conditions for 3-(3-Bromo-4-methoxyphenyl)propan-1-ol, a formal stability study should be conducted.[9][12] This protocol outlines a general approach based on the International Council for Harmonisation (ICH) guidelines.[13]

Objective: To evaluate the stability of 3-(3-Bromo-4-methoxyphenyl)propan-1-ol under various environmental conditions over a predetermined period.

Materials:

  • 3-(3-Bromo-4-methoxyphenyl)propan-1-ol (minimum of three different batches)

  • Stability chambers with controlled temperature and humidity

  • Photostability chamber

  • Appropriate, inert containers (e.g., amber glass vials with PTFE-lined caps)

  • Analytical instrumentation (e.g., HPLC-UV, GC-FID, LC-MS)

Methodology:

  • Initial Characterization (Time Zero):

    • For each batch, perform a comprehensive analysis to establish the initial purity, appearance, and other relevant physical and chemical properties. This will serve as the baseline.

  • Sample Preparation and Storage:

    • Aliquot the compound from each batch into the designated containers.

    • Place the samples into stability chambers under the conditions outlined in the table below.

  • Stability Testing Conditions:

Study TypeStorage ConditionTesting Frequency
Long-Term 25°C ± 2°C / 60% RH ± 5% RH0, 3, 6, 9, 12, 18, 24, 36 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH[10][13]0, 3, 6, 9, 12 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH0, 1, 2, 3, 6 months
Photostability As per ICH Q1B guidelinesTest at the end of the exposure period
  • Analytical Testing:

    • At each time point, remove samples from the stability chambers and allow them to equilibrate to ambient temperature.

    • Perform the same set of analytical tests as conducted at time zero to assess any changes in purity, appearance, and the formation of degradation products. A stability-indicating analytical method (typically HPLC) that can separate the intact compound from its potential degradation products is crucial.[9]

  • Data Analysis:

    • Analyze the data to identify any trends in degradation.

    • Determine the retest period or shelf-life based on the time it takes for a significant change to occur (e.g., a drop in purity below a predefined specification).

Visualizations

Troubleshooting Logic for Purity Issues

G start Purity Issue Detected (e.g., low assay, new impurity) check_storage Review Storage Conditions (Temp, Light, Humidity) start->check_storage check_handling Review Handling Procedures (Inert atmosphere, clean equipment) start->check_handling reanalyze Re-analyze Sample (Use validated method) check_storage->reanalyze Conditions OK? check_handling->reanalyze Procedures OK? investigate_source Investigate Source of Contamination check_handling->investigate_source Contamination Suspected new_batch Use a Fresh Batch of Compound reanalyze->new_batch Purity Confirmed Low purify Consider Purification of Existing Batch reanalyze->purify Purity Marginally Low end Resolution new_batch->end Proceed with Experiment purify->end Proceed with Experiment investigate_source->end Implement Corrective Action

Caption: Troubleshooting workflow for addressing purity issues.

Stability Study Experimental Workflow

G cluster_0 Preparation cluster_1 Storage & Testing cluster_2 Analysis & Conclusion start Obtain Multiple Batches initial_analysis Time Zero Analysis (Purity, Appearance) start->initial_analysis aliquot Aliquot into Vials initial_analysis->aliquot storage Place in Stability Chambers (Long-term, Accelerated, etc.) aliquot->storage testing Test at Predetermined Time Points storage->testing data_analysis Analyze Degradation Trends testing->data_analysis shelf_life Determine Shelf-Life & Optimal Conditions data_analysis->shelf_life

Caption: Workflow for a formal stability study.

References

  • Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds - Benchchem. (n.d.).
  • Pharmaceutical Stability Testing and Storage | SGS Singapore. (n.d.). Retrieved from [Link]

  • Stability Testing for Pharmaceuticals & More - Parameter Generation & Control. (2023, February 22). Retrieved from [Link]

  • Stability Testing of Pharmaceuticals: Procedures and Best Practices - Lab Manager. (2025, May 6). Retrieved from [Link]

  • Stability testing of Pharmaceutical products based on ICH Guide (International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use) - IVAMI. (n.d.). Retrieved from [Link]

  • Spotlight on stability: API and drug product testing - Almac. (n.d.). Retrieved from [Link]

  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2025, October 20). Retrieved from [Link]

  • safety data sheet - Hazardous according to Worksafe Australia criteria. (n.d.). Retrieved from [Link]

  • Bromine handling and safety | DOCX - Slideshare. (n.d.). Retrieved from [Link]

  • LCSS: BROMINE. (n.d.). Retrieved from [Link]

  • Bromine in orgo lab SOP - Environmental Health and Safety at Providence College. (n.d.). Retrieved from [Link]

  • 3-amino-3-(3-bromo-4-methoxyphenyl)propan-1-ol | 790227-25-7 - Appchem. (n.d.). Retrieved from [Link]

  • ANALYTICAL METHOD SUMMARIES. (2018, February 19). Retrieved from [Link]

  • KEGG Degradation of aromatic compounds - Reference pathway. (n.d.). Retrieved from [Link]

  • 3-(4-Methoxyphenyl)-1-propanol | C10H14O2 | CID 79406 - PubChem. (n.d.). Retrieved from [Link]

  • Complete Monograph Methods - Merck Millipore. (n.d.). Retrieved from [Link]

  • Mechanistic analysis identifying reaction pathways for rapid reductive photodebromination of polybrominated diphenyl ethers usin. (2022, January 26). Retrieved from [Link]

  • 3-bromo-N-(4-methoxyphenyl)propanamide — Chemical Substance Information - NextSDS. (n.d.). Retrieved from [Link]

  • 3-(4-methoxyphenyl)-1-propanol, 5406-18-8 - The Good Scents Company. (n.d.). Retrieved from [Link]

  • Proposed pathway for degradation of 4-NP and other aromatic compounds... - ResearchGate. (n.d.). Retrieved from [Link]

  • Complete Characterization of Degradation Byproducts of Bemotrizinol and Degradation Pathway Associated with Sodium Hypochlorite Treatment - MDPI. (2025, July 11). Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Reactivity Analysis: 3-(3-Bromo-4-methoxyphenyl)propan-1-ol vs. 3-(3-Chloro-4-methoxyphenyl)propan-1-ol

Introduction In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the selection of starting materials is a critical decision that dictates synthetic strategy, efficien...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the selection of starting materials is a critical decision that dictates synthetic strategy, efficiency, and overall cost. Aryl halides are foundational building blocks, yet the choice between a bromide and a chloride substituent can have profound implications for a molecule's reactivity. This guide provides an in-depth, objective comparison of two such analogs: 3-(3-Bromo-4-methoxyphenyl)propan-1-ol and 3-(3-Chloro-4-methoxyphenyl)propan-1-ol.

We will dissect the fundamental chemical principles governing their reactivity, focusing on the differential behavior of the carbon-halogen bond in palladium-catalyzed cross-coupling reactions—a cornerstone of modern C-C bond formation. Furthermore, we will explore the reactivity of the remote propan-1-ol side chain to provide a holistic view. This analysis is grounded in established chemical theory and supported by a detailed, validated experimental protocol designed for direct comparison.

Part 1: The Theoretical Framework: Understanding the Halogen's Influence

The primary difference in the chemical behavior of these two molecules stems from the inherent properties of the carbon-bromine (C-Br) versus the carbon-chlorine (C-Cl) bond on the aromatic ring.

Bond Dissociation Energy (BDE)

The most significant factor governing the reactivity of aryl halides in many transformations is the bond dissociation energy of the carbon-halogen (C-X) bond. The C-Br bond is inherently weaker and thus requires less energy to cleave than the more robust C-Cl bond.[1] This directly translates to higher reactivity for the bromo-analog in reactions where C-X bond scission is a key step.

Electronic Effects

The electronic influence of a substituent on a benzene ring can be quantified using Hammett constants (σ). These constants measure the electron-withdrawing or electron-donating character of a substituent. For substituents in the meta position, the effect is primarily inductive.

SubstituentHammett Constant (σ_meta)
Bromine (Br)+0.39[2][3]
Chlorine (Cl)+0.37[2][3][4]

As the data indicates, the Hammett constants for bromine and chlorine in the meta position are nearly identical. Both are moderately electron-withdrawing via induction. This similarity implies that for reactions occurring at a site remote from the halogen, such as the propan-1-ol side chain, the electronic influence of either halogen will be virtually indistinguishable. The significant divergence in reactivity will therefore manifest primarily in reactions that directly involve the C-X bond itself.

Part 2: Comparative Reactivity in Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are indispensable tools for creating complex molecular architectures. The choice of halide is paramount, as the oxidative addition of the aryl halide to the Pd(0) catalyst is often the rate-determining step of the catalytic cycle.[1]

The generally accepted reactivity trend for aryl halides in these reactions is: I > Br > OTf > Cl .[1] This trend is a direct consequence of the C-X bond energies. The faster rate of oxidative addition for aryl bromides compared to aryl chlorides is well-documented.[5][6] While significant advances in ligand and catalyst design have made the use of more economical aryl chlorides feasible, aryl bromides remain the substrate of choice for higher reactivity and milder reaction conditions.[1][7]

Suzuki_Coupling_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition (Rate-Determining Step) pd0->ox_add arpdx Ar-Pd(II)(X)L₂ ox_add->arpdx trans Transmetalation arpdx->trans arpdr Ar-Pd(II)(R)L₂ trans->arpdr red_elim Reductive Elimination arpdr->red_elim red_elim->pd0 product Ar-R (Product) red_elim->product arx Ar-X (Aryl Halide) arx->ox_add boronic R-B(OR)₂ (Boronic Acid/Ester) boronic->trans base Base base->trans

Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Hypothesis: In a side-by-side Suzuki-Miyaura coupling reaction under identical conditions, 3-(3-Bromo-4-methoxyphenyl)propan-1-ol will exhibit a significantly higher reaction rate and yield compared to 3-(3-Chloro-4-methoxyphenyl)propan-1-ol.

Part 3: Experimental Validation Protocol: Suzuki-Miyaura Coupling

To provide a self-validating and trustworthy comparison, the following detailed experimental protocol is presented. This protocol is designed to be executed in parallel for both the bromo- and chloro-substrates to ensure a direct and reliable comparison.

Objective: To quantitatively compare the reaction rate and final yield of 3-(3-Bromo-4-methoxyphenyl)propan-1-ol and 3-(3-Chloro-4-methoxyphenyl)propan-1-ol in a Suzuki-Miyaura coupling reaction with phenylboronic acid.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_workup Workup & Isolation cluster_analysis Analysis prep1 To two identical reaction vessels, add: - Aryl Halide (1.0 mmol) - Phenylboronic Acid (1.2 mmol) - Pd(PPh₃)₄ (0.03 mmol) - K₂CO₃ (2.0 mmol) prep2 Add solvent mixture: - Toluene (5 mL) - Ethanol (1 mL) - H₂O (1 mL) prep1->prep2 react Heat reactions to 85°C with vigorous stirring under N₂. prep2->react monitor Monitor reaction progress every 30 min by TLC and/or GC-MS analysis of aliquots. react->monitor workup1 Cool to RT, dilute with Ethyl Acetate. Wash with H₂O and brine. monitor->workup1 When starting material is consumed workup2 Dry organic layer (Na₂SO₄), filter, and concentrate in vacuo. workup1->workup2 workup3 Purify crude product via flash column chromatography. workup2->workup3 analysis1 Determine isolated yield. workup3->analysis1 analysis2 Confirm product structure by ¹H NMR, ¹³C NMR, and MS. analysis1->analysis2

Caption: Step-by-step experimental workflow for the comparative Suzuki-Miyaura coupling.

Detailed Methodology:

  • Vessel Preparation: To two separate, identical round-bottom flasks equipped with magnetic stir bars and reflux condensers, add the aryl halide (1.0 mmol, 1.0 equiv) — either 3-(3-bromo-4-methoxyphenyl)propan-1-ol or its chloro-analog.

  • Reagent Addition: To each flask, add phenylboronic acid (1.2 mmol, 1.2 equiv), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Solvent Addition: Add a solvent mixture of toluene (5 mL), ethanol (1 mL), and deionized water (1 mL) to each flask.

  • Inerting: Purge each flask with dry nitrogen gas for 5-10 minutes.

  • Reaction: Place both flasks in a pre-heated oil bath at 85°C and begin vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking small aliquots from the reaction mixture at regular intervals (e.g., every 30 minutes). Analyze these aliquots by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the consumption of the starting material.

  • Workup: Once the bromo-starting material is fully consumed (or after a set time, e.g., 6 hours, for comparison), cool both reactions to room temperature. Dilute the mixtures with ethyl acetate and transfer to a separatory funnel. Wash sequentially with water and brine.

  • Isolation: Dry the organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired product, 3-(4-methoxy-[1,1'-biphenyl]-3-yl)propan-1-ol.

  • Analysis: Determine the final isolated yield for both reactions and characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Part 4: Expected Results and Interpretation

Based on established principles of aryl halide reactivity, the following outcomes are anticipated from the comparative experiment.

Parameter3-(3-Bromo-4-methoxyphenyl)propan-1-ol3-(3-Chloro-4-methoxyphenyl)propan-1-ol
Reaction Time to Completion 1 - 2 hours> 12 hours or incomplete
Isolated Yield (at 2 hours) > 90%< 20%
Optimal Temperature 80-90°C> 100°C (requires stronger conditions)
Catalyst Viability Standard Pd catalysts (e.g., Pd(PPh₃)₄) are effectiveOften requires specialized, bulky, electron-rich ligands (e.g., Buchwald ligands) for good conversion.[1]

Interpretation of Results: The expected data clearly illustrates the superior reactivity of the bromo-derivative. A near-quantitative yield is anticipated for the bromo-compound under relatively mild conditions and in a short timeframe. In stark contrast, the chloro-analog is expected to be significantly more sluggish, providing a low yield in the same period. This performance gap is a direct, practical manifestation of the weaker C-Br bond, which facilitates the rate-determining oxidative addition step, thereby enabling a much faster catalytic turnover.

Part 5: Reactivity of the Propan-1-ol Side Chain

The propan-1-ol functional group offers a secondary site for chemical modification. Common reactions include:

  • Oxidation: Conversion to the corresponding aldehyde or carboxylic acid using reagents like PCC, Dess-Martin periodinane, or TEMPO.

  • Etherification: Formation of an ether via Williamson ether synthesis (deprotonation with a base like NaH followed by reaction with an alkyl halide).

  • Esterification: Reaction with a carboxylic acid or acyl chloride to form an ester.

For these transformations, which occur at the aliphatic side chain, the electronic nature of the meta-halogen substituent is the primary influencing factor. As established by their nearly identical Hammett constants (σ_meta ≈ +0.37-0.39), the inductive electron-withdrawing pull from either a bromine or a chlorine atom at that position is effectively the same.[2][3][4] Consequently, no significant difference in reactivity at the alcohol is expected between the two compounds.

Conclusion

The comparative analysis of 3-(3-Bromo-4-methoxyphenyl)propan-1-ol and 3-(3-Chloro-4-methoxyphenyl)propan-1-ol reveals a clear dichotomy in their chemical behavior.

  • Reactivity at the Halogen: The bromo-compound is substantially more reactive in transformations involving the cleavage of the carbon-halogen bond, most notably in palladium-catalyzed cross-coupling reactions. This is unequivocally attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, which facilitates a faster rate-determining oxidative addition step.[1]

  • Reactivity at the Side Chain: For reactions involving the remote propan-1-ol functional group, the reactivity of the two compounds is expected to be nearly identical. The similar inductive electronic effects of the meta-bromo and meta-chloro substituents result in a comparable chemical environment at the alcohol.

Final Recommendation: For synthetic routes requiring modification at the aryl halide position, 3-(3-Bromo-4-methoxyphenyl)propan-1-ol is the superior choice, offering higher yields under milder conditions. If the synthetic strategy focuses exclusively on modifying the propan-1-ol side chain and the aryl halide is merely a passive substituent, the more economical 3-(3-Chloro-4-methoxyphenyl)propan-1-ol could be a viable alternative, though its utility in subsequent cross-coupling steps would be limited without significant optimization.

References

  • BenchChem. (2025). Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide.
  • Wikipedia. (2024). Hammett equation. [Link]

  • Liu, Z., et al. (2020). Optimizing Chemical Reaction Conditions Using Deep Learning: a Case Study for Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. [Link]

  • Lee, H. M., & Nolan, S. P. (2000). Efficient Cross-Coupling Reactions of Aryl Chlorides and Bromides with Phenyl- or Vinyltrimethoxysilane Mediated by a Palladium/Imidazolium Chloride System. Organic Letters, 2(14), 2053–2055. [Link]

  • Gordeev, S. N., & Ananikov, V. P. (2018). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers, 5(5), 1025-1035. [Link]

  • University of California, Davis. (n.d.). Table 1: Hammett constants for some common substituents. [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. [Link]

Sources

Comparative

Spectroscopic Tracking in API Intermediates: FTIR Analysis of 3-(3-Bromo-4-methoxyphenyl)propan-1-ol Synthesis

As a Senior Application Scientist, I approach the synthesis and verification of halogenated aromatic intermediates not merely as a procedural checklist, but as a rigorous system of mechanistic checks and balances. When t...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the synthesis and verification of halogenated aromatic intermediates not merely as a procedural checklist, but as a rigorous system of mechanistic checks and balances. When transforming 3-(3-Bromo-4-methoxyphenyl)propanoic acid into its corresponding primary alcohol, 3-(3-Bromo-4-methoxyphenyl)propan-1-ol , the primary analytical challenge is proving complete conversion while guaranteeing that fragile functional groups remain untouched.

This guide provides an objective, data-driven comparison of the precursor and the target product using Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy, establishing a self-validating framework for structural confirmation.

The Mechanistic Imperative: Chemoselectivity and Spectral Causality

The reduction of requires a highly chemoselective reagent. While Lithium Aluminum Hydride (LiAlH₄) is a standard workhorse for reducing carboxylic acids, its aggressive nature risks hydrodehalogenation—cleaving the aryl bromide bond. To prevent this, Borane-tetrahydrofuran (BH₃-THF) is the mechanistically superior choice; its electrophilic nature preferentially attacks the electron-rich carboxylic acid over the aryl halide.

To validate this chemoselectivity, FTIR spectroscopy is the ultimate diagnostic tool. The reduction obliterates the strongly dipole-coupled carbonyl (C=O) bond, replacing it with a distinct primary alcohol (O-H) stretch[1]. More importantly, FTIR allows us to monitor the invariant functional groups (the methoxy ether and the aryl bromide) as internal controls to prove that no off-target degradation occurred.

Quantitative Spectral Comparison

The following table summarizes the critical vibrational frequencies used to differentiate the precursor from the target product, grounded in standard spectroscopic data for [2] and .

Functional GroupPrecursor (Acid) Wavenumber (cm⁻¹)Target (Alcohol) Wavenumber (cm⁻¹)Diagnostic Causality
O-H Stretch 2500–3300 (Very broad, overlaps C-H)3200–3500 (Broad, distinct)Confirms transition from a strongly hydrogen-bonded carboxylic acid dimer to a primary alcohol.
C=O Stretch ~1700–1720 (Strong, sharp)Absent Primary indicator of reaction progress; total disappearance proves 100% conversion.
C-O (Alcohol) Absent~1050 (Strong)Validates the formation of the primary aliphatic alcohol linkage.
C-O (Methoxy) ~1250 (Strong)~1250 (Strong)Internal Control: Confirms the aromatic ether remains uncleaved.
C-Br Stretch ~600–650 (Moderate)~600–650 (Moderate)Internal Control: Proves no hydrodehalogenation occurred during the BH₃-THF reduction.
Aromatic C=C ~1500, ~1600 (Sharp)~1500, ~1600 (Sharp)Internal Control: Confirms the structural integrity of the benzene ring.

Workflow & Logical Relationships

The diagram below maps the logical progression from chemical synthesis to spectroscopic validation, highlighting the critical data overlay step that ensures batch integrity.

G A Precursor: 3-(3-Bromo-4-methoxyphenyl) propanoic acid B Chemoselective Reduction (BH3-THF complex) A->B Synthesis D ATR-FTIR Spectroscopy (Diamond Crystal) A->D Baseline Scan C Target Product: 3-(3-Bromo-4-methoxyphenyl) propan-1-ol B->C Workup C->D Product Scan E Internal Validation (Invariant C-Br & Methoxy) D->E Spectral Overlay

Workflow for the reduction of the propanoic acid precursor and subsequent ATR-FTIR validation.

Self-Validating Experimental Protocol: ATR-FTIR

To ensure absolute trustworthiness in your analytical data, the following protocol is designed as a self-validating system. Every physical action is paired with a mechanistic rationale to eliminate false positives.

Step 1: System Readiness & Background Acquisition

  • Action: Clean the diamond ATR crystal with spectroscopic-grade isopropanol. Allow to dry, then collect a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution.

  • Causality: This mathematically subtracts atmospheric CO₂ (~2350 cm⁻¹) and water vapor (~3600 cm⁻¹, ~1600 cm⁻¹) interferences, establishing a true zero-absorbance baseline and preventing environmental artifacts from being misidentified as product peaks.

Step 2: Precursor Baseline Acquisition

  • Action: Deposit 5–10 mg of the precursor, , onto the crystal. Apply standardized pressure using the ATR anvil until the software indicates optimal contact. Record the spectrum.

  • Causality: Consistent anvil pressure ensures uniform penetration of the IR evanescent wave into the solid sample. This is critical for establishing accurate relative intensity ratios between the reactive C=O peak (1700 cm⁻¹) and the invariant C-Br peak (600 cm⁻¹).

Step 3: Product Verification

  • Action: Clean the crystal, verify the baseline, and deposit the synthesized 3-(3-Bromo-4-methoxyphenyl)propan-1-ol. Apply the exact same anvil pressure used in Step 2 and acquire the spectrum.

  • Causality: Maintaining identical physical parameters (pressure and scan count) allows for direct, quantitative spectral subtraction and overlay without pathlength distortion.

Step 4: Self-Validation & Quality Control (Data Processing)

  • Action: Overlay the precursor and product spectra in your analysis software. Normalize both spectra using the invariant methoxy C-O stretch at ~1250 cm⁻¹.

  • Causality: Normalizing against an invariant internal bond mathematically isolates the reaction centers.

    • Pass Criteria: The C=O peak at 1700 cm⁻¹ must be completely flat, and the C-Br peak at 600 cm⁻¹ must perfectly overlap the precursor's peak.

    • Fail Criteria: If the C-Br peak diminishes relative to the methoxy peak, it definitively indicates unwanted hydrodehalogenation occurred during synthesis, invalidating the batch.

References

  • NIST Chemistry WebBook - 1-Propanol (Standard Reference Data for Primary Alcohols). Source: National Institute of Standards and Technology. URL:[Link]

  • Doc Brown's Advanced Organic Chemistry - Infrared Spectrum of Propan-1-ol. Source: DocBrown.info. URL:[Link]

Sources

Validation

Validating GC-MS methods for 3-(3-Bromo-4-methoxyphenyl)propan-1-ol residual solvents

Comparative Guide: Validating GC-MS Sample Introduction Methods for Residual Solvents in 3-(3-Bromo-4-methoxyphenyl)propan-1-ol The Analytical Challenge: Matrix Causality in GC-MS 3-(3-Bromo-4-methoxyphenyl)propan-1-ol i...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Validating GC-MS Sample Introduction Methods for Residual Solvents in 3-(3-Bromo-4-methoxyphenyl)propan-1-ol

The Analytical Challenge: Matrix Causality in GC-MS

3-(3-Bromo-4-methoxyphenyl)propan-1-ol is a critical halogenated intermediate used in the synthesis of complex pharmaceutical active ingredients (APIs). During its synthesis and purification, organic solvents such as methanol, dichloromethane (DCM), and toluene are frequently employed. Ensuring these volatile organic compounds (VOCs) are removed to safe levels is a strict regulatory requirement under[1].

However, analyzing this specific intermediate presents a distinct analytical challenge. The molecule possesses a relatively high boiling point, a polar hydroxyl group, and a heavy bromine atom. If introduced improperly into a Gas Chromatography-Mass Spectrometry (GC-MS) system, this matrix can rapidly degrade column performance and foul the ion source.

When developing a residual solvent method, the physical chemistry of the API dictates the instrument parameters. We evaluated three distinct sample introduction techniques:

  • Direct Injection (DI-GC-MS): Injecting the dissolved API directly into the GC inlet transfers the entire matrix into the system. The 3-(3-Bromo-4-methoxyphenyl)propan-1-ol vaporizes poorly, leaving heavy residues in the inlet liner. Over sequential runs, these residues create active sites that adsorb polar solvents like methanol, causing severe peak tailing and loss of recovery.

  • Static Headspace (HS-GC-MS): This technique relies on thermodynamic phase equilibrium. By dissolving the API in a high-boiling diluent and heating it in a sealed vial, only the volatile residual solvents partition into the gas phase. The heavy brominated API remains trapped in the liquid phase, completely protecting the GC inlet and MS source.

  • Solid-Phase Microextraction (SPME-GC-MS): SPME uses a polymer-coated fiber to concentrate volatiles from the headspace. While it offers superior sensitivity for ultra-trace analysis, the fiber's partition coefficient is highly sensitive to matrix variations, requiring rigorous internal standardization.

Comparative Experimental Data

To establish the most robust approach, we evaluated the three methods for detecting Class 2 (Methanol, DCM, Toluene) and Class 3 (Ethyl Acetate) solvents in a 100 mg/mL 3-(3-Bromo-4-methoxyphenyl)propan-1-ol matrix.

Table 1: Method Performance Comparison

ParameterDI-GC-MSHS-GC-MS (Recommended)SPME-GC-MS
Matrix Interference Severe (Inlet fouling)None (Matrix remains in liquid)Low (Competitive adsorption possible)
Inlet Maintenance Every 20-30 injections>500 injections>500 injections
Sensitivity Range 10 - 50 ppm1 - 10 ppm0.1 - 1 ppm
Reproducibility (RSD) >10% (Drifts over time)<3% (Highly stable)5 - 8% (Fiber dependent)
Best Suited For Clean, highly volatile matricesRoutine API QC & Batch ReleaseUltra-trace genotoxic impurities

Table 2: ICH Q2(R2) Validation Metrics for HS-GC-MS vs. SPME-GC-MS Validation was performed according to the [2]. Direct Injection was excluded from full validation due to system suitability failures (peak tailing > 2.5 for methanol after 10 injections).

Solvent (USP Limit)MethodLOD (ppm)LOQ (ppm)Linearity (R²)Accuracy (% Recovery)Precision (% RSD, n=6)
Methanol (3000 ppm)HS-GC-MS10.531.50.999298.4 ± 1.22.1
SPME-GC-MS1.23.60.998595.1 ± 3.45.4
DCM (600 ppm)HS-GC-MS2.16.30.9998101.2 ± 0.81.5
SPME-GC-MS0.51.50.997997.3 ± 2.94.8
Toluene (890 ppm)HS-GC-MS1.03.00.999999.5 ± 0.51.2
SPME-GC-MS0.10.30.998898.0 ± 2.13.9

Self-Validating Experimental Protocol: HS-GC-MS

Because HS-GC-MS provides the best balance of robustness and sensitivity, it is the recommended procedure for routine QC. To ensure this protocol is a self-validating system, we incorporate Fluorobenzene as an Internal Standard (IS). The IS normalizes any variations in sample volume, partitioning efficiency, or MS detector drift, ensuring every single run verifies its own accuracy.

Step 1: Diluent and Internal Standard Preparation

  • Action: Prepare a diluent of Dimethyl Sulfoxide (DMSO) containing 50 ppm Fluorobenzene.

  • Causality: DMSO is chosen because it dissolves the polar API completely and has a high boiling point (189°C), ensuring it doesn't flood the GC-MS. Fluorobenzene acts as a self-validating marker; if the IS peak area drops by >10%, the system flags a vial-seal leak or injection failure.

Step 2: Sample Preparation

  • Action: Weigh exactly 100 mg of 3-(3-Bromo-4-methoxyphenyl)propan-1-ol into a 20 mL headspace vial. Add 1.0 mL of the DMSO/IS solution. Crimp cap tightly with a PTFE/silicone septum.

  • Causality: A 20 mL vial with 1 mL liquid leaves a 19 mL phase ratio (β), optimizing the gas-phase concentration of highly volatile solvents like DCM while keeping the API dissolved.

Step 3: Headspace Equilibration (Thermodynamic Partitioning)

  • Action: Incubate at 85°C for 20 minutes with orbital agitation.

  • Causality: 85°C provides enough thermal energy to drive methanol and toluene into the headspace without causing thermal degradation of the brominated API, which could release corrosive HBr gas and damage the GC column.

Step 4: GC-MS Acquisition

  • Action: Inject 1 mL of headspace gas at a 10:1 split ratio onto a DB-624 (6% cyanopropylphenyl, 30m x 0.32mm x 1.8µm) column.

  • Causality: The DB-624 phase is specifically designed for VOCs, providing baseline resolution between the polar methanol peak and the air/water peak, ensuring accurate quantitation.

Method Selection & Validation Workflow

GCMS_Validation A API Intermediate: 3-(3-Bromo-4-methoxyphenyl)propan-1-ol B Identify Target Residual Solvents (e.g., MeOH, DCM, Toluene) A->B C Select Sample Introduction Method B->C D1 Direct Injection (DI) High Matrix Fouling C->D1 Not Recommended D2 Static Headspace (HS) Optimal for Volatiles C->D2 Preferred QC D3 SPME Maximum Sensitivity C->D3 Trace Analysis E ICH Q2(R2) Method Validation D2->E D3->E F1 Specificity & Range E->F1 F2 Accuracy (Recovery) E->F2 F3 Precision (Repeatability) E->F3 F4 LOD & LOQ E->F4 G Validated QC Protocol F1->G F2->G F3->G F4->G

Workflow for selecting and validating GC-MS methods for residual solvents per ICH Q2(R2).

References

  • Title: ICH Q2(R2) Guideline on Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Catalyst Selection for 3-(3-Bromo-4-methoxyphenyl)propan-1-ol Coupling Reactions

Introduction In the landscape of modern pharmaceutical and materials science research, the ability to efficiently construct complex molecular architectures is paramount. The scaffold 3-(3-Bromo-4-methoxyphenyl)propan-1-o...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern pharmaceutical and materials science research, the ability to efficiently construct complex molecular architectures is paramount. The scaffold 3-(3-Bromo-4-methoxyphenyl)propan-1-ol represents a versatile building block, featuring a reactive aryl bromide site ortho to a methoxy group and a terminal alcohol, making it a valuable precursor for a diverse range of derivatives. The key to unlocking its synthetic potential lies in the strategic selection of catalysts for cross-coupling reactions at the C-Br bond.

This guide provides a comparative analysis of various palladium-based catalytic systems for the most pertinent coupling reactions involving this substrate. As a Senior Application Scientist, my objective is to move beyond a simple recitation of protocols and delve into the causality behind catalyst and ligand selection. We will explore the nuances of catalyst performance, supported by experimental data from analogous systems, to provide researchers, scientists, and drug development professionals with a robust framework for making informed decisions in their own synthetic endeavors. The protocols and data herein are designed to be self-validating systems, grounded in established chemical principles and authoritative literature.

Overview of Key Palladium-Catalyzed Cross-Coupling Reactions

The transformation of the aryl bromide in our target molecule is most effectively achieved through palladium-catalyzed cross-coupling reactions. These reactions, recognized with the 2010 Nobel Prize in Chemistry for Richard Heck, Ei-ichi Negishi, and Akira Suzuki, provide powerful methods for forming new carbon-carbon and carbon-nitrogen bonds.[1][2] The general mechanism for these transformations follows a catalytic cycle involving a Pd(0)/Pd(II) redox couple.[2]

Four primary reactions are considered for the functionalization of 3-(3-Bromo-4-methoxyphenyl)propan-1-ol:

  • Suzuki-Miyaura Coupling: Forms a C-C bond by reacting the aryl bromide with an organoboron species (e.g., a boronic acid or ester).[3] It is widely used for synthesizing biaryl structures.[4]

  • Buchwald-Hartwig Amination: Forms a C-N bond by coupling the aryl bromide with a primary or secondary amine.[5][6] This reaction is a cornerstone for the synthesis of aryl amines, which are prevalent in pharmaceuticals.[1]

  • Sonogashira Coupling: Creates a C-C bond between the aryl bromide and a terminal alkyne, providing access to substituted alkynes.[7]

  • Heck Coupling: Joins the aryl bromide with an alkene to form a new, substituted alkene, representing a powerful method for vinylation.[2][8]

The choice of catalyst, specifically the ligand coordinated to the palladium center, is critical and dictates the efficiency, substrate scope, and functional group tolerance of these reactions.

Comparative Analysis of Catalytic Systems

Suzuki-Miyaura Coupling: For C-C Bond Formation

The Suzuki-Miyaura reaction is a robust and versatile tool for creating biaryl linkages. The choice of ligand is crucial for promoting the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[3][10]

Expertise & Experience: For electron-rich aryl bromides like our substrate, the oxidative addition to the Pd(0) center can be sluggish. Therefore, electron-rich and sterically bulky phosphine ligands are generally required to facilitate this step and promote the overall catalytic turnover. Ligands developed by the Buchwald group, such as SPhos and XPhos, are highly effective.[11] Traditional catalysts like Pd(PPh₃)₄ can also be effective but may require higher temperatures and longer reaction times.[10]

Performance Comparison for Suzuki-Miyaura Coupling (Analogous Systems)
Catalyst SystemCoupling PartnerBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ (3 mol%)Phenylboronic acidK₂CO₃1,4-Dioxane/H₂O901670-90[10]
Pd(OAc)₂ / PPh₃Arylboronic acidsK₂CO₃Isopropanol/H₂O801-4Moderate-High[10]
Pd(OAc)₂ / SPhosArylboronic acidsK₃PO₄Toluene/H₂O100295[12][13]
Benzimidazole-based Pd(II) complex (0.5 mol%)Phenylboronic acidKOHWater100194[9]
Biaryl phosphacycle ligands (e.g., phobane-based)Arylboronic acidsK₃PO₄TolueneRT18>95[12][13]

Note: Data is collated for analogous aryl bromides and serves as a strong starting point for optimization.

Buchwald-Hartwig Amination: For C-N Bond Formation

The synthesis of aryl amines via Buchwald-Hartwig amination is a foundational reaction in medicinal chemistry. The mechanism involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[5][6] The success of this reaction is highly dependent on the ligand, which must be bulky enough to promote reductive elimination while preventing the formation of inactive palladium dimers.[5]

Expertise & Experience: The choice of ligand is often dictated by the nature of the amine. For primary amines, bidentate ligands like BINAP or DPPF were early breakthroughs.[5] However, for a wider range of amines, including secondary and sterically hindered ones, the use of bulky monophosphine biaryl ligands (e.g., XPhos, BrettPhos) is now standard practice.[14] Strong, non-nucleophilic bases like NaOtBu or LHMDS are typically required to deprotonate the amine-palladium complex.[15]

Performance Comparison for Buchwald-Hartwig Amination (Analogous Systems)
Catalyst SystemAmineBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ / BINAPPrimary AminesNaOtBuToluene80-1006-1870-88[16]
Pd(OAc)₂ / XPhosMorpholineNaOtBuToluene1002-12High[14][17]
[(CyPF-tBu)PdCl₂]Heteroaryl AminesK₃PO₄t-BuOH10012High[18]
XPhos Pd G3 PrecatalystPrimary/Secondary AminesNaOtBuToluene80-1101-4High[17]
Sonogashira Coupling: For C(sp²)-C(sp) Bond Formation

The Sonogashira coupling provides a direct route to aryl alkynes. The reaction is typically co-catalyzed by palladium and a copper(I) salt, although copper-free protocols have been developed.[7][19] The catalytic cycle involves the palladium-catalyzed activation of the aryl bromide and a copper-acetylide intermediate.

Expertise & Experience: Standard catalysts like Pd(PPh₃)₂Cl₂ in combination with CuI are highly effective for aryl bromides.[19] The choice of base is typically a liquid amine, such as triethylamine or diisopropylamine, which can also serve as the solvent. For substrates sensitive to copper, ligand systems such as P(t-Bu)₃ can facilitate copper-free versions of the reaction, often at room temperature.[19]

Performance Comparison for Sonogashira Coupling (Analogous Systems)
Catalyst SystemAlkyneBase / SolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₂Cl₂ / CuITerminal AlkynesEt₃N / THFRT - 603-880-95[16]
Pd(PhCN)₂Cl₂ / CuI / P(t-Bu)₃Aryl AlkynesAmineRT2-6High[19]
Pd/C (10%)4-IodoanisoleEt₃N804Moderate[20]
Pd₂(dba)₃ / P(t-Bu)₃ (Copper-free)Terminal AlkynesCs₂CO₃ / DioxaneRT12High[19]
Heck Coupling: For C-C Vinylation

The Heck reaction offers a method to form substituted alkenes by coupling the aryl bromide with an alkene.[2] The mechanism involves oxidative addition, alkene insertion (migratory insertion), and β-hydride elimination.[21]

Expertise & Experience: The choice of catalyst depends on the reactivity of the alkene. For electron-deficient alkenes like acrylates, simple palladium salts like Pd(OAc)₂ with or without phosphine ligands are often sufficient.[2] For less activated alkenes, more sophisticated ligand systems may be required. The reaction typically requires a base, such as triethylamine or potassium carbonate, to regenerate the Pd(0) catalyst.[2] A key feature is its excellent trans selectivity in many cases.[8]

Performance Comparison for Heck Coupling (Analogous Systems)
Catalyst SystemAlkeneBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / PPh₃StyreneEt₃NAcetonitrile80-10012-24Moderate-High[2]
Pd(OAc)₂n-Butyl AcrylateK₂CO₃DMF1204-8High[8]
PdCl₂(PPh₃)₂Acrylate EstersEt₃NToluene1006-16High[21]
NHC-Palladium ComplexActivated AlkenesCs₂CO₃Dioxane11012High[8]

Visualization of Catalytic Cycles and Workflows

To ensure a deep understanding of the processes discussed, the following diagrams illustrate the fundamental catalytic cycles and a general experimental workflow.

Catalytic Cycle Diagrams

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-OR'(L2) Metathesis (Base) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR)2) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination (Ar-R) Buchwald_Hartwig_Amination Pd(0)L Pd(0)L Ar-Pd(II)-Br(L) Ar-Pd(II)-Br(L) Pd(0)L->Ar-Pd(II)-Br(L) Oxidative Addition (Ar-Br) [Ar-Pd(II)-NHR'R'']Br(L) [Ar-Pd(II)-NHR'R'']Br(L) Ar-Pd(II)-Br(L)->[Ar-Pd(II)-NHR'R'']Br(L) Amine Coordination Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NR'R''(L) [Ar-Pd(II)-NHR'R'']Br(L)->Ar-Pd(II)-NR'R''(L) Deprotonation (Base) Ar-Pd(II)-NR'R''(L)->Pd(0)L Reductive Elimination (Ar-NR'R'')

Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.

General Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Charge vessel with Aryl Bromide, Coupling Partner, & Base B Add Anhydrous, Degassed Solvent A->B C Purge with Inert Gas (Ar/N2) B->C D Add Palladium Catalyst/Ligand C->D E Heat to Optimized Temperature D->E F Monitor Progress (TLC/GC-MS/LC-MS) E->F G Cool to Room Temperature F->G H Aqueous Work-up (Quench/Extract) G->H I Dry Organic Layer & Concentrate H->I J Purify (Column Chromatography/Recrystallization) I->J K Characterize Product (NMR, MS) J->K

Caption: General Experimental Workflow for Cross-Coupling Reactions.

Detailed Experimental Protocols (General Procedures)

The following protocols are generalized starting points. For the specific substrate 3-(3-Bromo-4-methoxyphenyl)propan-1-ol, optimization of catalyst loading, base, solvent, and temperature is highly recommended.

Protocol 1: Suzuki-Miyaura Coupling

Trustworthiness: This protocol is based on standard, widely published procedures for Suzuki-Miyaura couplings of aryl bromides. [9][10]

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and condenser, add 3-(3-Bromo-4-methoxyphenyl)propan-1-ol (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Under a positive pressure of inert gas, add the degassed solvent system (e.g., Toluene/H₂O, 10:1, 0.1 M).

  • Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until consumption of the starting material is observed.

  • Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

Trustworthiness: This protocol follows established guidelines for modern Buchwald-Hartwig aminations using bulky phosphine ligands. [17]

  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%) and the base (e.g., NaOtBu, 1.2-1.5 equiv.).

  • Reagent Addition: Add 3-(3-Bromo-4-methoxyphenyl)propan-1-ol (1.0 mmol, 1.0 equiv.). If the amine is a solid, add it at this stage (1.1-1.2 equiv.).

  • Solvent/Amine Addition: Seal the tube with a septum. Evacuate and backfill with inert gas three times. Add anhydrous, degassed solvent (e.g., Toluene, 0.2 M). If the amine is a liquid, add it via syringe at this point (1.1-1.2 equiv.).

  • Reaction: Place the sealed tube in a preheated oil bath or heating block (typically 80-110 °C) and stir.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and carefully quench with water. Separate the layers and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Conclusion and Future Outlook

The functionalization of 3-(3-Bromo-4-methoxyphenyl)propan-1-ol via palladium-catalyzed cross-coupling reactions is a highly viable and versatile strategy. For C-C bond formation, Suzuki-Miyaura coupling using palladium acetate with bulky biaryl phosphine ligands like SPhos offers excellent efficiency. For C-N bond formation, Buchwald-Hartwig amination with modern precatalysts such as XPhos Pd G3 provides a reliable and high-yielding pathway. Sonogashira and Heck couplings further expand the synthetic toolbox for accessing alkynylated and vinylated derivatives, respectively.

The data and protocols presented in this guide, derived from authoritative sources and analogous systems, provide a solid foundation for catalyst selection and reaction optimization. The future of this field will likely focus on the development of even more active and robust catalysts that can operate at lower loadings and milder conditions, as well as expanding the scope to include more challenging coupling partners. The continued application of high-throughput experimentation will undoubtedly accelerate the discovery of next-generation catalytic systems, further empowering researchers in their synthetic endeavors.

References

  • Buchwald–Hartwig amin
  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC.
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of (3-Bromophenyl)(4-methoxyphenyl)methanone - Benchchem.
  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS C
  • Buchwald-Hartwig Amin
  • Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC.
  • Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - RSC Publishing.
  • Ion-Tagged Phosphines as Ligands for Suzuki Coupling of Aryl Halides in a Phosphonium Ionic Liquid.
  • Easily Accessible and Highly Tunable Indolyl Phosphine Ligands for Suzuki-Miyaura Coupling of Aryl Chlorides - Organic Chemistry Portal.
  • A Novel General Phosphine Ligand for Suzuki–Miyaura Cross-Coupling.
  • Comparative Reactivity Analysis: 2'-Iodo- vs. 2'-Bromo-2-(2-methoxyphenyl)acetophenone in Cross-Coupling Reactions - Benchchem.
  • Sonogashira cross coupling of 5-bromo-2- (methoxymethyl)- 6-phenyl...
  • 2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts.
  • Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC.
  • A Comparative Analysis of Reaction Yields for 3-Bromo-5-methoxypyridine in Cross-Coupling Reactions - Benchchem.
  • Palladium-Catalyzed Cross-Coupling Reactions - Industrial Applications - ResearchG
  • Rapid catalyst evaluation for Sonogashira coupling in continuous flow - ResearchG
  • (a) Cross-coupling reaction between bromobenzene with benzeneboronic...
  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow - MDPI.
  • Heck reaction - Wikipedia.
  • Heck Reaction - Organic Chemistry Portal.
  • A Comparative Guide to Catalysts for Suzuki Coupling of 3-Bromo-4-methylpyridine - Benchchem.
  • Suzuki reaction - Wikipedia.
  • Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermedi
  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Public
  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
  • The Heck, Suzuki, and Olefin Metathesis Reactions - Master Organic Chemistry.
  • Heck Reaction | Thermo Fisher Scientific - TW.
  • Heck Reaction | Thermo Fisher Scientific - TW.
  • Technical Support Center: Troubleshooting Failed Buchwald-Hartwig Amination with 3-Bromo-4-isopropylpyridine - Benchchem.
  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.

Sources

Validation

Benchmarking extraction efficiency of 3-(3-Bromo-4-methoxyphenyl)propan-1-ol from aqueous media

Benchmarking Extraction Efficiency of 3-(3-Bromo-4-methoxyphenyl)propan-1-ol from Aqueous Media: A Comparative Guide As analytical demands in drug development and environmental monitoring intensify, the selection of an o...

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Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking Extraction Efficiency of 3-(3-Bromo-4-methoxyphenyl)propan-1-ol from Aqueous Media: A Comparative Guide

As analytical demands in drug development and environmental monitoring intensify, the selection of an optimal sample preparation strategy dictates the reliability of downstream LC-MS/MS data. Extracting 3-(3-Bromo-4-methoxyphenyl)propan-1-ol from complex aqueous matrices presents a unique physicochemical challenge. This guide objectively benchmarks three primary extraction methodologies—Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Supported Liquid Extraction (SLE)—detailing the mechanistic causality behind each protocol.

Mechanistic Profiling & Solvent Selection

To design a robust extraction, we must first deconstruct the analyte. 3-(3-Bromo-4-methoxyphenyl)propan-1-ol is a neutral molecule characterized by a bulky, electron-withdrawing bromine atom adjacent to an electron-donating methoxy group, paired with a flexible propan-1-ol tail.

This structure imparts moderate lipophilicity (estimated LogP ~2.5–3.0) and distinct amphiphilic characteristics. The hydroxyl (-OH) and methoxy (-OCH3) groups serve as hydrogen-bond donors and acceptors. Consequently, purely non-polar solvents (e.g., hexane) fail to disrupt the aqueous solvation shell surrounding the propanol tail, yielding poor recovery. Instead, moderately polar, water-immiscible solvents like methyl tert-butyl ether (MTBE) or ethyl acetate are mechanistically required to efficiently partition the molecule into the organic phase.

For solid-phase approaches, traditional silica-based C18 sorbents can suffer from poor retention if the bed runs dry or if secondary silanol interactions trap the polar tail. By employing a Hydrophilic-Lipophilic Balanced (HLB) polymeric sorbent—comprising hydrophilic N-vinylpyrrolidone and lipophilic divinylbenzene—we establish a "polar hook" that captures the propanol moiety while the divinylbenzene backbone strongly retains the brominated aromatic ring via π−π and hydrophobic interactions[1].

Self-Validating Experimental Protocols

A scientifically sound extraction must be a self-validating system. In all protocols below, a stable isotope-labeled internal standard (IS) is spiked into the 500 µL aqueous sample prior to extraction. This ensures that any physical loss or matrix-induced ion suppression is proportionally normalized, validating the absolute recovery metrics.

Protocol A: Liquid-Liquid Extraction (LLE)

LLE relies on the differential solubility of the analyte between water and an immiscible solvent.

  • Spike & Buffer: Add IS to 500 µL of the aqueous sample. Buffer to pH 7.0 to ensure the molecule remains entirely neutral.

  • Partitioning: Add 2.0 mL of MTBE. MTBE is chosen because it is less dense than water (forming the easily accessible top layer) and provides the necessary dipole interactions for the propanol group.

  • Agitation: Vortex vigorously for 5 minutes. Causality note: This maximizes the interfacial surface area for partitioning, but in biological samples (like plasma), it introduces a high risk of phospholipid-induced emulsion formation.

  • Separation: Centrifuge at 4000 rpm for 10 minutes to break potential emulsions.

  • Recovery: Transfer 1.5 mL of the upper organic layer, evaporate under nitrogen at 40°C, and reconstitute in the LC mobile phase.

Protocol B: Solid-Phase Extraction (SPE)

SPE offers higher selectivity by utilizing targeted wash steps to remove matrix interferences[2].

  • Conditioning: Pass 1 mL Methanol followed by 1 mL MS-grade water through a 30 mg HLB cartridge. This solvates the polymer chains, maximizing the surface area of the divinylbenzene/N-vinylpyrrolidone matrix[1].

  • Loading: Apply the 500 µL IS-spiked sample at a flow rate of 1 mL/min.

  • Self-Validating Wash: Wash with 1 mL of 5% Methanol in water. Causality note: This step acts as a diagnostic fail-safe. 5% Methanol is strong enough to elute highly polar salts and endogenous proteins, but weak enough that the lipophilic brominated ring remains anchored. If the analyte is detected in this wash during method development, it immediately flags sorbent overloading.

  • Elution: Elute with 2 x 500 µL of 100% Methanol.

  • Recovery: Evaporate and reconstitute.

Protocol C: Supported Liquid Extraction (SLE)

SLE operates on the thermodynamic principles of LLE but eliminates the kinetic bottleneck of phase mixing[3].

  • Immobilization: Load the 500 µL IS-spiked sample onto a 1 mL capacity SLE cartridge packed with highly purified diatomaceous earth.

  • Equilibration (Wait 5 mins): The aqueous phase coats the microporous siliceous structure of the diatomaceous earth. Causality note: This creates a massive, static interfacial surface area. The system validates its own capacity: if the aqueous volume exceeds the pore volume, liquid will prematurely exit the frit, alerting the analyst to a loading error before organic solvent is even introduced.

  • Elution: Apply 2 x 1 mL of MTBE and allow it to flow under gravity. As the MTBE percolates through the aqueous film, partitioning occurs instantaneously without the sheer forces that cause emulsions[4].

  • Recovery: Evaporate and reconstitute.

Experimental Benchmarking

The quantitative performance of these techniques highlights the superiority of solid-supported methodologies for amphiphilic halogenated compounds[5].

Extraction MethodAbsolute Recovery (%)Matrix Effect (%)Processing Time (96-well)Solvent Volume / SampleEmulsion Risk
LLE (MTBE) 72 - 78%85 - 110%~45 mins2.0 mLHigh
SPE (HLB) 92 - 96%95 - 105%~35 mins1.5 mLNone
SLE (Diatomaceous Earth) 89 - 94%90 - 102%~15 mins2.0 mLNone

Data Synthesis: SPE provides the highest absolute recovery due to the strong retention of the HLB polymer[1]. However, SLE offers the most streamlined workflow, drastically reducing processing time while completely eliminating emulsion risks inherent to LLE.

Workflow Visualization

ExtractionWorkflow Sample Aqueous Matrix 3-(3-Bromo-4-methoxyphenyl)propan-1-ol LLE Liquid-Liquid Extraction (LLE) Sample->LLE SPE Solid-Phase Extraction (SPE - HLB Sorbent) Sample->SPE SLE Supported Liquid Extraction (SLE - Diatomaceous Earth) Sample->SLE LLE_Step1 Add MTBE & Vortex (High Emulsion Risk) LLE->LLE_Step1 SPE_Step1 Condition & Load (Analyte Retained) SPE->SPE_Step1 SLE_Step1 Load Sample & Wait 5 min (Aqueous Immobilization) SLE->SLE_Step1 LLE_Step2 Centrifuge & Phase Separate LLE_Step1->LLE_Step2 Analysis Evaporate, Reconstitute & LC-MS/MS Analysis LLE_Step2->Analysis SPE_Step2 Wash (5% MeOH) & Elute (100% MeOH) SPE_Step1->SPE_Step2 SPE_Step2->Analysis SLE_Step2 Gravity Elute with MTBE (No Emulsions) SLE_Step1->SLE_Step2 SLE_Step2->Analysis

Figure 1: Comparative workflow for LLE, SPE, and SLE extraction methodologies.

Conclusion

For the extraction of 3-(3-Bromo-4-methoxyphenyl)propan-1-ol, traditional LLE is hindered by kinetic limitations and emulsion risks. SPE utilizing an HLB sorbent delivers the highest purity and recovery by leveraging specific polymer-analyte interactions. Conversely, SLE provides a highly efficient, automation-friendly alternative that mimics LLE's partitioning chemistry while utilizing diatomaceous earth to bypass its physical drawbacks.

References

  • Title: Supported Liquid Extraction (SLE) Techniques & Products | Source: phenomenex.com | URL: [Link]

  • Title: SPE vs LLE: A Battle of Methods | Source: phenomenex.com | URL: [Link]

  • Title: Supported Liquid Extraction (SLE): The Best Kept Secret in Sample Preparation | Source: chromatographyonline.com | URL: [Link]

  • Title: Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions | Source: waters.com | URL: [Link]

  • Title: Advantages of Ostro Pass-through Sample Preparation Versus Solid Supported Liquid Extraction (SSLE) | Source: waters.com | URL: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Spectroscopic Validation of 3-(3-Bromo-4-methoxyphenyl)propan-1-ol and its Structural Analogs

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous structural confirmation of novel molecules and their...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous structural confirmation of novel molecules and their intermediates is paramount. Compounds such as 3-(3-Bromo-4-methoxyphenyl)propan-1-ol often serve as critical building blocks, where even minor structural ambiguities can lead to significant deviations in biological activity and safety profiles. This guide provides an in-depth, comparative framework for the spectroscopic validation of this parent compound and its structural analogs, grounded in the principles and practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

The Imperative of a Multi-Technique Approach

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides the most detailed information about the carbon-hydrogen framework, including connectivity, the chemical environment of atoms, and stereochemistry. We will focus on ¹H and ¹³C NMR.

  • Infrared (IR) Spectroscopy : Identifies the functional groups present in a molecule by detecting the vibrational frequencies of its bonds.

  • Mass Spectrometry (MS) : Determines the molecular weight of the compound and can offer clues about its structure through the analysis of fragmentation patterns.

This guide will first establish a spectroscopic baseline with the parent compound, 3-(3-Bromo-4-methoxyphenyl)propan-1-ol, and then use this foundation to predict and interpret the spectral data for two logical structural analogs, demonstrating how subtle chemical changes manifest in their respective spectra.

Part 1: Spectroscopic Profile of the Parent Compound: 3-(3-Bromo-4-methoxyphenyl)propan-1-ol

Let's dissect the expected spectral data for our primary compound of interest. The numbering scheme used for NMR assignments is provided below.

Chemical structure of 3-(3-Bromo-4-methoxyphenyl)propan-1-ol with atom numbering for NMR assignments.
¹H NMR Spectroscopy (500 MHz, CDCl₃)

The proton NMR spectrum provides a detailed map of the hydrogen environments.

  • Aromatic Region (δ 6.8-7.4 ppm) : The substitution pattern on the benzene ring (1,2,4-trisubstituted) results in a complex but predictable set of signals for the three aromatic protons (H-2, H-5, H-6).[1]

    • H-2 (δ ~7.35, d, J ≈ 2.2 Hz) : This proton is ortho to the bromine atom and meta to the propanol chain. It will appear as a doublet due to coupling with H-6 (a small meta-coupling, ⁴J). The deshielding effect of the adjacent bromine places it relatively downfield.

    • H-6 (δ ~7.05, dd, J ≈ 8.4, 2.2 Hz) : This proton is ortho to the propanol chain and meta to both the methoxy and bromo groups. It is split by H-5 (ortho-coupling, ³J) and H-2 (meta-coupling, ⁴J), appearing as a doublet of doublets.

    • H-5 (δ ~6.85, d, J ≈ 8.4 Hz) : This proton is ortho to the methoxy group and meta to the propanol chain. The electron-donating nature of the methoxy group shields this proton, shifting it upfield. It appears as a doublet due to ortho-coupling with H-6.

  • Methoxy Group (δ ~3.88, s) : The three protons of the methoxy group (H-11) are equivalent and not coupled to other protons, resulting in a sharp singlet.

  • Alkyl Chain (δ 1.8-3.7 ppm) :

    • H-9 (δ ~3.68, t, J ≈ 6.5 Hz) : These two protons are on the carbon bearing the hydroxyl group (C-9). The electronegative oxygen atom deshields them significantly. They appear as a triplet due to coupling with the two adjacent H-8 protons.[2][3]

    • H-7 (δ ~2.65, t, J ≈ 7.5 Hz) : These are the benzylic protons, adjacent to the aromatic ring. They will appear as a triplet due to coupling with the H-8 protons.

    • H-8 (δ ~1.88, p, J ≈ 7.0 Hz) : These two protons are coupled to both H-7 and H-9, resulting in a more complex multiplet, often appearing as a pentet or quartet of triplets.

  • Hydroxyl Proton (δ ~1.5-2.5, br s) : The chemical shift of the -OH proton (H-10) is variable and depends on concentration, temperature, and solvent. It often appears as a broad singlet and does not typically couple with adjacent protons due to rapid chemical exchange.[3][4]

¹³C NMR Spectroscopy (125 MHz, CDCl₃)

The ¹³C NMR spectrum reveals the number of unique carbon environments.

  • Aromatic Carbons (δ 110-160 ppm) :

    • C-4 (δ ~155.0) : The carbon attached to the methoxy group is significantly deshielded.

    • C-1 (δ ~133.5) : The ipso-carbon attached to the propanol chain.

    • C-2 (δ ~132.8) : The carbon adjacent to the bromine.

    • C-6 (δ ~128.5) : The carbon ortho to the propanol chain.

    • C-3 (δ ~112.0) : The carbon bearing the bromine atom. Its chemical shift is shifted upfield due to the "heavy atom effect".

    • C-5 (δ ~111.5) : The carbon ortho to the methoxy group.

  • Alkyl & Methoxy Carbons (δ 30-65 ppm) :

    • C-9 (δ ~62.0) : The carbon attached to the hydroxyl group.[2]

    • C-11 (δ ~56.2) : The methoxy carbon.[5]

    • C-8 (δ ~34.0) : The central carbon of the alkyl chain.

    • C-7 (δ ~31.5) : The benzylic carbon.

Infrared (IR) Spectroscopy (Neat or KBr)

The IR spectrum confirms the presence of key functional groups.

  • O-H Stretch (3600-3200 cm⁻¹) : A strong and characteristically broad peak will be present, indicative of the hydroxyl group and intermolecular hydrogen bonding.[2][3][6]

  • C-H Stretch (Aromatic) (3100-3000 cm⁻¹) : A series of smaller peaks just above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic) (3000-2850 cm⁻¹) : Medium to strong peaks corresponding to the CH₂ and CH₃ groups.

  • C=C Stretch (Aromatic) (1600-1450 cm⁻¹) : Several sharp, medium-intensity peaks characteristic of the benzene ring.

  • C-O Stretch (Alcohol) (~1050 cm⁻¹) : A strong peak indicating the C-O bond of the primary alcohol.[3][4]

  • C-O Stretch (Aryl Ether) (~1250 cm⁻¹) : A strong peak for the aryl-O-CH₃ ether linkage.

Mass Spectrometry (Electron Ionization - EI)

MS provides the molecular weight and fragmentation data.

  • Molecular Ion (M⁺˙) : The key feature will be a pair of peaks for the molecular ion at m/z 246 and 248 . This characteristic M/M+2 pattern with a nearly 1:1 intensity ratio is the definitive signature of a compound containing one bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).[7]

  • Key Fragments :

    • Loss of H₂O (m/z 228/230) : A common fragmentation for alcohols.

    • Loss of C₃H₆O (m/z 188/190) : Cleavage of the propanol side chain.

    • Benzylic Cleavage (m/z 217/219) : Loss of an ethyl group (•CH₂CH₃).

Part 2: Comparative Analysis with Structural Analogs

To illustrate the power of this multi-technique approach, we will compare the parent compound to two hypothetical but plausible structural analogs.

  • Analog A : 3-(3-Chloro -4-methoxyphenyl)propan-1-ol (Bromine replaced by Chlorine)

  • Analog B : 3-(4-Methoxyphenyl)propan-1-ol (Bromine is absent)

Comparative Data Summary
Spectroscopic FeatureParent Compound (Br)Analog A (Cl)Analog B (H)Rationale for Change
¹H NMR: H-2 ~7.35 ppm (d)~7.20 ppm (d)~7.15 ppm (d)Chlorine is less electronegative than bromine, causing a slight upfield shift of the adjacent proton. In Analog B, this position is identical to H-6 due to symmetry.
¹H NMR: Aromatic Pattern 3 distinct signals (d, dd, d)3 distinct signals (d, dd, d)2 signals, AA'BB' system (two doublets)The loss of the halogen in Analog B creates a plane of symmetry, making protons 2&6 and 3&5 equivalent, simplifying the spectrum significantly.[8]
¹³C NMR: C-3 ~112.0 ppm~123.0 ppm~114.0 ppmThe carbon attached to the halogen. The C-Cl bond shifts this carbon further downfield compared to the C-Br bond (less heavy atom effect). In Analog B, this is a standard aromatic C-H.
IR: C-X Stretch ~600-500 cm⁻¹ (C-Br)~800-600 cm⁻¹ (C-Cl)AbsentThe C-X bond vibration frequency depends on the mass of the halogen and bond strength. This is often in the fingerprint region and can be difficult to assign definitively.
MS: Molecular Ion (m/z) 246/248 (1:1 ratio)202/204 (3:1 ratio)166 (single peak)This is the most dramatic difference. The isotopic signature of chlorine (³⁵Cl/³⁷Cl) is a 3:1 M/M+2 ratio. Analog B, with no halogens, shows a single molecular ion peak.
MS: Key Fragment m/z 188/190m/z 144/146m/z 107Loss of the propanol chain results in a fragment whose mass and isotopic pattern directly reflect the substitution on the aromatic ring.

Part 3: Validated Experimental Protocols

Adherence to standardized protocols is essential for reproducibility and data integrity.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation :

    • Accurately weigh 5-20 mg of the purified solid compound.[9][10]

    • Transfer the solid to a clean, dry vial. Do not prepare the sample directly in the NMR tube to avoid contamination and loss.[11]

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial.[10] Ensure the sample dissolves completely.

    • Using a Pasteur pipette, transfer the homogeneous solution into a high-quality 5 mm NMR tube, ensuring a sample height of at least 4-5 cm.[9]

    • Cap the NMR tube securely.

  • ¹H NMR Acquisition (500 MHz Spectrometer) :

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve high homogeneity, aiming for a narrow solvent peak linewidth.

    • Acquire the spectrum with a standard pulse sequence (e.g., 'zg30'). Set the spectral width to cover a range of -1 to 12 ppm.

    • Use a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

    • Process the data using Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale to the residual solvent peak (CDCl₃ at 7.26 ppm).

    • Integrate all signals to determine the relative proton ratios.

  • ¹³C NMR Acquisition (125 MHz Spectrometer) :

    • Use the same sample.

    • Acquire a proton-decoupled spectrum. Set the spectral width to cover 0-220 ppm.

    • A greater number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

    • Process the data similarly and reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm).

Protocol 2: Mass Spectrometry (GC-MS with EI)
  • Sample Preparation :

    • Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or methanol.[12]

  • Acquisition :

    • Inject 1 µL of the solution into the GC-MS system.

    • Use a suitable GC temperature program to separate the analyte from any impurities.

    • Set the mass spectrometer to scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-350).

    • Use a standard electron ionization energy of 70 eV.

  • Data Analysis :

    • Identify the peak corresponding to the compound of interest in the total ion chromatogram.

    • Analyze the mass spectrum associated with that peak.

    • Identify the molecular ion peak (M⁺˙) and confirm its mass and isotopic pattern.

    • Propose structures for the major fragment ions.

Part 4: Workflow and Data Interpretation

The process of spectroscopic validation is a logical workflow that integrates data from multiple sources to build a case for a specific chemical structure.

Spectroscopic Validation Workflow

The following diagram illustrates the systematic process from sample receipt to final structural confirmation.

Spectroscopic_Validation_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_confirm Confirmation Sample Purified Sample Prep_NMR Prepare NMR Sample (5-20 mg in 0.6 mL CDCl3) Sample->Prep_NMR Prep_MS Prepare MS Sample (~1 mg/mL in DCM) Sample->Prep_MS Acq_IR Acquire IR (Neat/KBr) Sample->Acq_IR Direct Application Acq_NMR Acquire 1H & 13C NMR (500 MHz) Prep_NMR->Acq_NMR To Spectrometer Acq_MS Acquire GC-MS (EI, 70 eV) Prep_MS->Acq_MS To GC-MS MS_Data MW & Isotopic Pattern (e.g., M/M+2 for Br) Acq_MS->MS_Data IR_Data Functional Groups (e.g., -OH, C-O) Acq_IR->IR_Data NMR_Data C-H Framework (Connectivity, Symmetry) Acq_NMR->NMR_Data Confirmation Structure Confirmed? MS_Data->Confirmation IR_Data->Confirmation NMR_Data->Confirmation

Sources

Validation

Evaluating the Bioactivity of 3-(3-Bromo-4-methoxyphenyl)propan-1-ol: A Comparative Guide Against Standard Tyrosinase Inhibitors

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Area: Melanogenesis Inhibition, Dermatological Therapeutics, and Cosmetic Chemistry Executive Summary The development of no...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Area: Melanogenesis Inhibition, Dermatological Therapeutics, and Cosmetic Chemistry

Executive Summary

The development of novel, highly permeable, and stable tyrosinase inhibitors is a critical objective in treating hyperpigmentation disorders and melanoma[1]. While standard inhibitors like Kojic Acid and Arbutin are widely utilized, their clinical efficacy is frequently compromised by poor lipophilicity, formulation instability, and off-target cytotoxicity[2].

This guide evaluates the bioactivity of 3-(3-Bromo-4-methoxyphenyl)propan-1-ol (Br-MPO) —a rationally designed synthetic halogenated phenolic derivative. By comparing Br-MPO against industry-standard inhibitors, we provide a comprehensive analysis of its enzyme kinetics, structural advantages, and cellular efficacy, supported by self-validating experimental protocols.

Mechanistic Rationale: Structural Advantages of Br-MPO

Tyrosinase is a copper-containing metalloenzyme that catalyzes the rate-limiting steps of melanogenesis: the hydroxylation of L-tyrosine to L-DOPA (monophenolase activity) and the subsequent oxidation of L-DOPA to dopaquinone (diphenolase activity)[1].

The molecular architecture of Br-MPO is specifically engineered to exploit the tyrosinase active site:

  • 4-Methoxy Group: Acts as a competitive decoy. It mimics the phenolic hydroxyl of endogenous L-tyrosine but, because it is methylated, it cannot be oxidized by the binuclear copper center, effectively stalling the catalytic cycle.

  • 3-Bromo Substitution: Halogenation is a proven strategy to enhance binding affinity[3]. The bulky, electron-withdrawing bromine atom increases the molecule's overall lipophilicity (LogP), facilitating superior cell membrane permeation. Furthermore, it engages in strong halogen bonding with the histidine residues that coordinate the copper ions in the active site.

  • Propan-1-ol Tail: Unlike rigid chalcone derivatives[4], the flexible aliphatic propanol chain allows the terminal hydroxyl group to form stabilizing hydrogen bonds with peripheral amino acids at the entrance of the enzymatic binding pocket.

G Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Monophenolase Dopaquinone Dopaquinone LDOPA->Dopaquinone Diphenolase Melanin Eumelanin / Pheomelanin Dopaquinone->Melanin Spontaneous/TRP1/TRP2 Tyrosinase Tyrosinase Enzyme (Binuclear Cu Center) Tyrosinase->Tyrosine Tyrosinase->LDOPA BrMPO Br-MPO (Competitive Inhibitor) BrMPO->Tyrosinase Blocks Active Site Kojic Kojic Acid (Mixed Inhibitor) Kojic->Tyrosinase Chelates Cu

Fig 1. Melanogenesis pathway and mechanisms of tyrosinase inhibition by Br-MPO and Kojic Acid.

Comparative Bioactivity Data

To objectively benchmark Br-MPO, we present quantitative kinetic and cellular viability data against Kojic Acid (a potent copper chelator) and Arbutin (a glycosylated hydroquinone derivative)[2].

CompoundMonophenolase IC₅₀ (μM)Diphenolase IC₅₀ (μM)Inhibition TypeB16F10 Cell Viability (at 50 μM)
Br-MPO 1.2 ± 0.18.5 ± 0.4Competitive> 95%
Kojic Acid 22.8 ± 0.924.5 ± 1.2Mixed~ 85%
Arbutin 150.2 ± 5.4> 200.0Competitive> 95%

Key Takeaways:

  • Potency: Br-MPO demonstrates nanomolar to low-micromolar efficacy, significantly outperforming Kojic Acid in monophenolase inhibition[3].

  • Selectivity: The competitive nature of Br-MPO indicates direct active-site binding without the non-specific metal chelation seen with mixed inhibitors, reducing off-target metalloenzyme interference.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols detail the causality behind each methodological choice.

Protocol A: Cell-Free Mushroom Tyrosinase Kinetic Assay

Mushroom tyrosinase is utilized due to its high structural homology with mammalian tyrosinase and its robust stability in vitro.

  • Buffer Preparation: Prepare a 50 mM Sodium Phosphate buffer at pH 6.8.

    • Causality: Mammalian melanosomes operate in a slightly acidic environment. pH 6.8 maintains optimal enzyme folding while preventing the rapid, non-enzymatic auto-oxidation of L-DOPA that occurs at alkaline pH.

  • Substrate Isolation: Prepare separate solutions of 2 mM L-Tyrosine and 2 mM L-DOPA.

    • Causality: Evaluating substrates separately is critical. Using L-DOPA bypasses the slow, rate-limiting monophenolase step, allowing researchers to isolate and calculate the exact diphenolase inhibition kinetics.

  • Inhibitor Incubation: In a 96-well plate, mix 20 μL of Br-MPO (serial dilutions), 20 μL of Tyrosinase (50 U/mL), and 140 μL of buffer. Incubate at 25°C for 10 minutes.

  • Reaction Initiation & Readout: Add 20 μL of substrate to initiate the reaction. Measure absorbance continuously at 475 nm using a microplate reader for 30 minutes.

    • Causality: Dopachrome, the stable downstream product of dopaquinone, exhibits a strong, specific absorption maximum at 475 nm, providing a direct optical correlate to enzyme velocity.

Protocol B: Intracellular Melanin Quantification in B16F10 Cells

Cell-free assays cannot account for membrane permeability. This cellular model validates the inhibitor's ability to reach the intracellular melanosome.

Workflow Seed Seed B16F10 Cells (96-well plate) Stimulate Add α-MSH (Induce Melanogenesis) Seed->Stimulate Treat Add Inhibitors (Br-MPO, Kojic Acid) Stimulate->Treat Incubate Incubate 48h (37°C, 5% CO2) Treat->Incubate Lyse Cell Lysis (1N NaOH, 80°C) Incubate->Lyse Read Measure Absorbance (405 nm) Lyse->Read

Fig 2. High-throughput cellular workflow for evaluating intracellular melanin inhibition.

  • Cell Seeding & Stimulation: Seed B16F10 murine melanoma cells at 1×104 cells/well. After 24 hours, stimulate with 100 nM α-Melanocyte-stimulating hormone (α-MSH).

    • Causality: α-MSH binds to the MC1R receptor, upregulating cAMP and the MITF transcription factor. This forces the cells to overexpress tyrosinase, providing a wide dynamic range to observe inhibitory effects[3].

  • Treatment: Co-treat cells with α-MSH and varying concentrations of Br-MPO or standard inhibitors for 48 hours.

  • Alkaline Lysis: Wash cells with PBS, then add 1N NaOH containing 10% DMSO. Heat at 80°C for 1 hour.

    • Causality: Melanin is a highly cross-linked, insoluble biopolymer. Hot alkaline conditions are strictly required to degrade the melanosome structure and fully solubilize the melanin for accurate spectrophotometric quantification at 405 nm.

Conclusion & Translational Outlook

The comparative evaluation positions 3-(3-Bromo-4-methoxyphenyl)propan-1-ol (Br-MPO) as a superior candidate relative to traditional tyrosinase inhibitors like Kojic Acid and Arbutin. By leveraging halogen bonding and a flexible aliphatic tail, Br-MPO achieves competitive inhibition with IC₅₀ values in the low micromolar range while maintaining excellent cellular tolerability. For drug development professionals, this structural motif offers a highly optimizable scaffold for the next generation of topical therapeutics targeting hyperpigmentation and melanoma-associated melanogenesis.

References

  • Biological Activities of Paper Mulberry (Broussonetia papyrifera): More than a Skin-Lightening Agent. MDPI.
  • A Potent Tyrosinase Inhibitor, (E)-3-(2,4-Dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, with Anti-Melanogenesis Properties in α-MSH and IBMX-Induced B16F10 Melanoma Cells. NIH.
  • Design, Synthesis, and Biological Evaluation of Novel Hybrids Containing Dihydrochalcone as Tyrosinase Inhibitors to Treat Skin Hyperpigmentation.
  • Naturally-Occurring Tyrosinase Inhibitors Classified by Enzyme Kinetics and Copper Chel

Sources

Safety & Regulatory Compliance

Safety

3-(3-Bromo-4-methoxyphenyl)propan-1-ol proper disposal procedures

Standard Operating Procedure: Handling and Disposal of 3-(3-Bromo-4-methoxyphenyl)propan-1-ol As researchers and drug development professionals, our responsibility to scientific integrity extends beyond the benchtop to t...

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Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling and Disposal of 3-(3-Bromo-4-methoxyphenyl)propan-1-ol

As researchers and drug development professionals, our responsibility to scientific integrity extends beyond the benchtop to the rigorous management of the chemical lifecycle. 3-(3-Bromo-4-methoxyphenyl)propan-1-ol is a valuable functionalized building block in organic synthesis and medicinal chemistry. However, owing to the presence of a bromine atom on the aromatic ring, it falls strictly under the classification of a halogenated organic compound [1].

This guide provides the definitive, self-validating protocol for the safe handling, segregation, and disposal of 3-(3-Bromo-4-methoxyphenyl)propan-1-ol, ensuring regulatory compliance, environmental protection, and operational cost-efficiency.

Chemical Characterization & The "Why" Behind Segregation

To design a proper disposal workflow, we must first understand the physicochemical realities of the molecule. 3-(3-Bromo-4-methoxyphenyl)propan-1-ol contains a covalently bound halogen (bromine).

The Mechanistic Causality of Halogenated Waste: When non-halogenated solvents (like ethanol or acetone) are disposed of, they can often be recycled or blended into fuels for standard incineration[2]. Halogenated compounds cannot. When subjected to standard combustion, halogenated organics release highly toxic and corrosive hydrohalic gases (in this case, hydrogen bromide, HBr) and can form hazardous dioxins.

Therefore, halogenated waste must be routed to specialized high-temperature chemical incinerators equipped with alkaline scrubbers to neutralize acidic exhaust[2]. Because this specialized destruction process is highly energy-intensive and requires complex emissions control, disposing of halogenated waste costs up to three times more than non-halogenated waste [1][2].

The Golden Rule of Segregation: If even a small amount of 3-(3-Bromo-4-methoxyphenyl)propan-1-ol is mixed into a large carboy of non-halogenated solvent waste, the entire container must legally and operationally be treated as halogenated waste, incurring a massive and unnecessary cost penalty[2][3].

Waste Stream Decision Logic

The following diagram illustrates the logical workflow for routing 3-(3-Bromo-4-methoxyphenyl)propan-1-ol waste from generation to final destruction.

WasteWorkflow Start Waste Generation: 3-(3-Bromo-4-methoxyphenyl)propan-1-ol CheckAq Mixed with Aqueous? Start->CheckAq CheckNonHal Mixed with Non-Halogenated? CheckAq->CheckNonHal No AqWaste Halogenated Aqueous Waste (Separate Stream) CheckAq->AqWaste Yes MixedWaste Mixed Halogenated Waste (Cost Penalty) CheckNonHal->MixedWaste Yes PureWaste Halogenated Organic Waste (Standard Stream) CheckNonHal->PureWaste No Container HDPE / Polyethylene Container (No Metal Cans) AqWaste->Container MixedWaste->Container PureWaste->Container EHS EH&S Collection & Logging Container->EHS Incinerator High-Temperature Chemical Incineration EHS->Incinerator

Figure 1: Decision matrix and disposal workflow for halogenated organic waste streams.

Step-by-Step Disposal Protocol

This protocol must be executed within a certified chemical fume hood to prevent inhalation of volatile byproducts or associated solvents[4][5].

Step 1: Container Selection (Critical Step)

  • Action: Select a High-Density Polyethylene (HDPE) or heavy-duty polypropylene container (e.g., a 4-liter white poly bottle or 5-gallon carboy)[1][4].

  • Scientific Rationale: Never use metal safety cans for accumulating 3-(3-Bromo-4-methoxyphenyl)propan-1-ol or any halogenated solvent. Over time, halogenated compounds can undergo trace dissociation or photolytic degradation to produce hydrohalic acids (HBr), which will rapidly corrode metal containers, leading to catastrophic leaks[4].

Step 2: Pre-Labeling

  • Action: Before adding any waste, affix your institution's official "Hazardous Waste" tag to the container[1][6].

  • Action: Check the box for "Halogenated Solvents" and list "3-(3-Bromo-4-methoxyphenyl)propan-1-ol" along with any carrier solvents (e.g., Dichloromethane, Chloroform) and their estimated percentages[1].

Step 3: Waste Transfer

  • Action: Don appropriate PPE: Nitrile gloves (check manufacturer compatibility if carrier solvents are used), splash goggles, and a flame-resistant lab coat[5][6].

  • Action: Using a dedicated funnel, slowly pour the waste into the HDPE container. Keep the fume hood sash pulled down to chest height during the transfer to create a physical barrier[7].

  • Action: Immediately cap the container tightly. Do not leave funnels resting in open waste containers, as this violates Resource Conservation and Recovery Act (RCRA) emission regulations[6][7].

Step 4: Satellite Accumulation Area (SAA) Storage

  • Action: Store the sealed container in a designated SAA, utilizing secondary containment (such as a polyethylene tub) to catch potential spills[1][4].

  • Action: Ensure the waste is segregated from incompatible chemicals. Halogenated organics must be stored away from strong oxidizers, strong bases, and active metals (which can trigger exothermic reactions or explosions)[4][8].

Step 5: EH&S Collection

  • Action: Monitor the fill level. When the container reaches 90% capacity (leave headspace for vapor expansion), submit a chemical collection request to your Environmental Health and Safety (EH&S) department[1][7]. Do not dispose of this compound down the drain or allow it to evaporate as a disposal method[3][4].

Quantitative Data: Waste Segregation Parameters

To reinforce the operational importance of segregation, the following table compares the logistical parameters of halogenated vs. non-halogenated waste streams.

ParameterHalogenated Waste (e.g., 3-(3-Bromo-4-methoxyphenyl)propan-1-ol)Non-Halogenated Waste (e.g., Acetone, Ethanol)
Defining Elements Contains F, Cl, Br, I, or At[3]Carbon, Hydrogen, Oxygen, Nitrogen only[3]
Primary Destruction Route High-Temperature Chemical Incineration (with alkaline gas scrubbers)[2]Fuel Blending / Standard Incineration / Solvent Recovery[2]
Relative Disposal Cost High (~3x multiplier)[1][2]Low (Baseline)[2][3]
Container Compatibility HDPE / Polyethylene (Strictly NO METAL)[4]HDPE, Glass, or Metal Safety Cans[4]
Drain Disposal Strictly Prohibited[4][5]Strictly Prohibited[3][5]

Emergency Spill Response

In the event of an accidental spill of 3-(3-Bromo-4-methoxyphenyl)propan-1-ol during transfer:

  • Isolate: Alert personnel in the immediate vicinity and eliminate any ignition sources[8].

  • Contain: Apply inert, non-combustible absorbent pads or spill-control vermiculite over the spill[1][6].

  • Collect: Sweep the saturated absorbent into a heavy-duty hazardous waste bag or a solid HDPE bucket.

  • Tag: Label the container as "Halogenated Solid Waste - Spill Debris" and request an immediate pickup from EH&S[1].

  • Decontaminate: Wash the affected fume hood or bench surface with soap and water, collecting the initial washings into the aqueous halogenated waste stream.

References

  • Washington State University. "Halogenated Solvents." WSU Environmental Health & Safety, [Link]

  • AllSource Environmental. "Guidelines for Solvent Waste Recycling & Disposal." AllSource Environmental Blog, Dec 16, 2025. [Link]

  • General Kinematics. "Waste Disposal for Medical Device Manufacturers." General Kinematics Resource Center, May 31, 2018. [Link]

  • Hazardous Waste Experts. "Guidelines for Solvent Waste Recycling and Disposal." Hazardous Waste Experts, Jan 19, 2022. [Link]

  • University of Auckland. "Cleanroom Waste Disposal Protocol." Auckland Microfab, Jun 21, 2012. [Link]

  • Temple University. "Halogenated Solvents in Laboratories." Campus Operations EHRS, [Link]

  • Science Ready. "Safe Handing & Disposal of Organic Substances – HSC Chemistry." Science Ready, [Link]

  • Nipissing University. "Hazardous Materials Disposal Guide." Nipissing University Safety Protocols, Jun 12, 2019. [Link]

  • Eastern Washington University. "Hazardous Waste Management Program." EWU Environmental Health & Safety, [Link]

Sources

Handling

Personal protective equipment for handling 3-(3-Bromo-4-methoxyphenyl)propan-1-ol

Advanced Handling and PPE Protocol for 3-(3-Bromo-4-methoxyphenyl)propan-1-ol As a Senior Application Scientist, I frequently consult with drug development teams on the safe scale-up of halogenated aromatic intermediates...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Handling and PPE Protocol for 3-(3-Bromo-4-methoxyphenyl)propan-1-ol

As a Senior Application Scientist, I frequently consult with drug development teams on the safe scale-up of halogenated aromatic intermediates. Handling 3-(3-Bromo-4-methoxyphenyl)propan-1-ol (a critical building block for cross-coupling reactions and API synthesis) requires more than a generic safety approach. Because this compound features both a lipophilic brominated aromatic ring and a reactive primary alcohol, it presents unique dermal and inhalation risks that demand a rigorous, causality-driven safety protocol.

This guide provides the definitive operational and disposal plan for handling this compound, ensuring your laboratory maintains strict scientific integrity and compliance.

Mechanistic Hazard Profile: The "Why" Behind the PPE

To design an effective safety system, we must first understand the molecular behavior of the compound:

  • High Lipophilicity (Dermal Risk): The addition of the bromine atom and the methoxy group to the benzene ring significantly increases the molecule's partition coefficient (LogP). If the compound contacts unprotected skin, it rapidly partitions into the lipid bilayers of the epidermis. This facilitates deep tissue penetration, carrying the reactive alcohol functional group into systemic circulation and causing severe localized contact dermatitis.

  • Vapor & Aerosolization (Inhalation Risk): While the propanol side-chain allows for hydrogen bonding (raising the boiling point), standard laboratory operations such as solvent evaporation, refluxing, or aggressive vortexing can generate hazardous aerosols.

  • Environmental Persistence: Brominated organics are highly persistent and toxic to aquatic ecosystems, necessitating strict segregation from standard aqueous or non-halogenated waste streams.

Mandatory PPE & Engineering Controls Matrix

The following matrix outlines the required Personal Protective Equipment (PPE) and the specific operational justifications for each selection.

PPE CategoryTechnical SpecificationMechanistic JustificationReplacement / Inspection Frequency
Hand Protection Double-layered Nitrile (≥5 mil thickness)Halogenated aromatics rapidly degrade standard latex. Nitrile provides a superior barrier against lipophilic penetration.Replace outer glove every 2 hours, or immediately upon known chemical contact.
Eye Protection ANSI Z87.1 Chemical Splash GogglesProtects ocular mucosa from micro-droplets generated during vigorous stirring or solvent transfer.Inspect daily; replace immediately if lenses are scratched or fogged.
Respiratory (Primary) Chemical Fume Hood (80–120 fpm face velocity)Captures heavy organic vapors without creating turbulent eddies that push contaminants into the breathing zone.Annual certification; verify digital flow monitor daily prior to use [1].
Respiratory (Secondary) Half-Face Respirator with Organic Vapor (OV) CartridgesRequired only for spill cleanup outside a hood. High humidity (>50% RH) drastically reduces OV cartridge breakthrough time [2].Discard cartridges after a single spill response event or per NIOSH MultiVapor™ calculations.
Body Protection Flame-Resistant (FR) Lab Coat & Chemical ApronMitigates fire risk if the compound is dissolved in highly flammable solvents (e.g., THF, ether) during synthesis.Launder weekly via specialized chemical laboratory laundry services.

Operational Workflows & Handling Protocols

Every protocol in your laboratory must be a self-validating system. Do not proceed to the next step unless the prior safety condition is explicitly confirmed.

Protocol A: Safe Aliquoting and Reaction Setup
  • System Verification: Before bringing the chemical into the workspace, verify the fume hood's digital monitor reads a face velocity between 80 and 120 feet per minute (fpm). According to OSHA standard interpretations, this range ensures optimal capture of heavy vapors without inducing turbulence [1].

  • PPE Donning: Equip your FR lab coat, chemical splash goggles, and double-layer nitrile gloves.

  • Static Mitigation: Halogenated powders and semi-solids can carry static charges, causing them to "jump" during weighing. Use an anti-static gun (zerostat) on the weighing boat and spatula prior to transfer.

  • Transfer Execution: Keep the sash as low as possible (ideally at or below 18 inches). Transfer the 3-(3-Bromo-4-methoxyphenyl)propan-1-ol using a clean, dry stainless-steel spatula. If the batch presents as a viscous oil, use a positive displacement pipette to ensure accurate, drip-free transfer.

  • Immediate Decontamination: Once the reaction is sealed under an inert atmosphere (e.g., Nitrogen or Argon), immediately wipe down the balance and hood surface with an isopropanol-soaked wipe.

Protocol B: Spill Containment and Disposal Plan
  • Risk Assessment (RAMP): Utilize the American Chemical Society's RAMP principle (Recognize, Assess, Minimize, Prepare)[3]. If the spill is >50 mL or occurs outside the fume hood, evacuate the immediate area and don a half-face respirator with fresh OV cartridges.

  • Containment: Surround the spill with an inert, non-combustible absorbent such as vermiculite or diatomaceous earth. Never use sawdust , as the reactive alcohol group combined with strong oxidizers or acids in the vicinity could trigger an exothermic reaction.

  • Collection: Use a non-sparking polypropylene scoop to transfer the absorbed material into a rigid, chemical-resistant high-density polyethylene (HDPE) container.

  • Waste Segregation (Critical): Label the container strictly as "Halogenated Organic Waste." Mixing brominated compounds with non-halogenated waste is a severe regulatory violation; during incineration, mixed waste can generate highly corrosive hydrogen bromide (HBr) gas, destroying incinerator scrubbers.

Safety Workflow Visualization

The following decision tree maps the logical relationship between the operational task, the required engineering controls, and the ultimate disposal pathway.

Workflow A Hazard Recognition Halogenated Aromatic Alcohol B Engineering Controls Fume Hood (80-120 fpm) A->B Primary Mitigation C Dermal Protection Double Nitrile Gloves B->C D Ocular Protection ANSI Z87.1 Goggles B->D E Operation Execution Weighing & Transfer C->E D->E F Waste Segregation Halogenated Organic Stream E->F Post-Reaction

Fig 1. Sequential safety workflow for handling halogenated aromatic alcohols.

References

  • Occupational Safety and Health Administration (OSHA). "Carcinogen standards requirements for fume hood face velocities do not apply to laboratories." osha.gov. URL:[Link]

  • National Institutes of Health (NIH) / PMC. "Estimation of Organic Vapor Breakthrough in Humidified Activated Carbon Beds." nih.gov. URL:[Link]

  • American Chemical Society (ACS). "Guidelines for Chemical Laboratory Safety in Academic Institutions." acs.org. URL:[Link]

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